Technical Documentation Center

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
  • CAS: 885280-72-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is a substituted aminothiazole derivative of significant interest in medicinal chemistry due to the prev...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is a substituted aminothiazole derivative of significant interest in medicinal chemistry due to the prevalence of the aminothiazole scaffold in a wide array of biologically active compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.[3][4] This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. In the absence of extensive publicly available experimental data for this specific molecule, this guide details the established methodologies for determining these properties, supplemented with predicted values and comparative data from structurally related compounds. This document is intended to serve as a foundational resource for researchers, enabling them to undertake a robust characterization of this and similar molecules.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

  • Chemical Name: 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

  • CAS Number: 885280-72-8[5]

  • Molecular Formula: C₁₀H₁₁N₃S[5]

  • Molecular Weight: 205.28 g/mol [5]

The molecular structure, comprising a phenylamine moiety linked to an aminomethyl-substituted thiazole ring, is depicted below.

Caption: 2D Chemical Structure of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable initial estimates for key physicochemical parameters. These predictions are crucial for guiding early-stage drug discovery efforts.[6]

PropertyPredicted ValueSignificance in Drug Development
pKa Basic pKa (aniline NH₂): ~4.5-5.5 Basic pKa (aminomethyl NH₂): ~8.5-9.5 Basic pKa (thiazole N): ~1.5-2.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The presence of multiple basic centers suggests complex pH-dependent behavior.[7][8]
logP 1.5 - 2.5A measure of lipophilicity, which influences membrane permeability, solubility, and metabolic stability. The predicted range suggests a balance between aqueous solubility and lipid membrane partitioning.[9][10][11]
Topological Polar Surface Area (TPSA) ~70-90 ŲCorrelates with hydrogen bonding potential and is a key predictor of membrane permeability and oral bioavailability.[12]

Methodologies for Experimental Characterization

A comprehensive experimental characterization is essential to validate and refine the predicted properties.[13] The following section details the standard protocols for determining the key physicochemical parameters of a novel active pharmaceutical ingredient (API) like 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.[14][15]

Melting Point

The melting point is a fundamental indicator of purity and solid-state form.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to complete liquefaction is recorded as the melting range. A sharp melting range typically indicates high purity.

Solubility

Solubility is a critical determinant of a drug's bioavailability.[16]

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

  • System Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acid Dissociation Constant (pKa)

The pKa values dictate the extent of ionization at different pH values, profoundly affecting ADME properties.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

  • Analysis: The pKa values are determined from the titration curve, typically as the pH at which the compound is half-neutralized. For a molecule with multiple ionizable centers, multiple inflection points may be observed.

G cluster_0 pKa Determination Workflow Prepare Solution Prepare Solution Titrate with Acid/Base Titrate with Acid/Base Prepare Solution->Titrate with Acid/Base Standardized Titrant Monitor pH Monitor pH Titrate with Acid/Base->Monitor pH Continuous Measurement Analyze Titration Curve Analyze Titration Curve Monitor pH->Analyze Titration Curve pH vs. Volume Data Determine pKa Determine pKa Analyze Titration Curve->Determine pKa Inflection Point Analysis

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (logP) and Distribution Coefficient (logD)

LogP (for the neutral species) and logD (at a specific pH) are crucial for predicting a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logD

  • System Preparation: A buffered aqueous solution at the desired pH (e.g., 7.4) and a water-immiscible organic solvent (typically n-octanol) are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed vial.

  • Equilibration: The vial is agitated until partitioning equilibrium is reached.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively. For 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, characteristic signals would be expected for the aromatic protons of the phenyl ring, the thiazole ring proton, and the methylene protons of the aminomethyl group.[17][18][19]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected peaks for the target molecule would include N-H stretching vibrations for the primary amine groups, C-H stretching for the aromatic and aliphatic components, and C=N and C=C stretching vibrations from the thiazole and phenyl rings.

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[20] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

G cluster_1 Spectroscopic Characterization Workflow Compound Compound NMR NMR Compound->NMR ¹H, ¹³C IR IR Compound->IR Vibrational Modes MS MS Compound->MS m/z Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structural_Elucidation MS->Structural_Elucidation MS->Purity_Assessment

Caption: Integrated spectroscopic approach for structural confirmation.

Conclusion

While 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine represents a molecule of interest for drug discovery, a comprehensive, publicly available experimental dataset of its physicochemical properties is currently lacking. This guide has outlined the critical parameters necessary for its characterization and provided standardized, field-proven methodologies for their determination. The presented predicted values offer a valuable starting point for experimental design. A thorough investigation following the protocols described herein will be essential to build the robust data package required for the progression of this compound in any drug development program. The principles and workflows detailed are broadly applicable to the characterization of other novel chemical entities.

References

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. [Link]

  • Protheragen. (n.d.). API Physical Characteristics Testing. [Link]

  • Fouad, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 1-22.
  • ResearchGate. (n.d.). Physicochemical characteristics and drug-like properties of the best hits. [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. [Link]

  • RSC Publishing. (n.d.). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. [Link]

  • Pharma Inventor Inc. (n.d.). API Physico-Chemical. [Link]

  • Maltseva, E., et al. (2023).
  • ResearchGate. (n.d.). Drug-like and physicochemical properties of the selected compounds. [Link]

  • RSC Publishing. (n.d.). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. [Link]

  • Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(9), 10.1021/jm500158h.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. [Link]

  • ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. [Link]

  • Gupta, A., et al. (2011). Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs. Journal of medicinal chemistry, 54(21), 10.1021/jm200831r.
  • Supplementary Information. (n.d.). [Link]

  • ResearchGate. (n.d.). Predicted physicochemical properties and drug-likeness profile. [Link]

  • ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Gümüş, B., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(19), 6527.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117325.
  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(7), 1263-1274.
  • ResearchGate. (n.d.). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • Sanchez-Sanz, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

  • Supporting Information. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions. [Link]

  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]

  • NIST. (n.d.). Aminothiazole. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Aminothiazole Derivatives

Introduction: The Enduring Significance of the Aminothiazole Scaffold in Drug Discovery The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of a multitude of biologically activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Aminothiazole Scaffold in Drug Discovery

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the structural core of a multitude of biologically active compounds.[1][2][3] Its remarkable versatility has led to the development of drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][4][5][6] The unique electronic properties and hydrogen bonding capabilities of the aminothiazole ring enable it to interact with a diverse range of biological targets, making it a cornerstone in modern medicinal chemistry.[7][8] This guide provides an in-depth exploration of the synthesis and characterization of novel aminothiazole derivatives, offering practical insights and detailed protocols for researchers and drug development professionals.

Part 1: Synthesis of Novel Aminothiazole Derivatives: From Classical Reactions to Modern Innovations

The synthesis of the 2-aminothiazole core is most classically achieved through the Hantzsch thiazole synthesis, a robust and widely utilized method first described in 1887.[2][9][10] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[9][11]

The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive

The enduring popularity of the Hantzsch synthesis lies in its reliability and the ready availability of starting materials. The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the halide ion.[12]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate.

  • Dehydration: Subsequent dehydration of this cyclic intermediate leads to the formation of the aromatic 2-aminothiazole ring.[12]

The choice of an α-haloketone and a substituted thiourea allows for the introduction of diverse functionalities at the 4- and 2-positions of the thiazole ring, respectively, enabling the creation of a vast library of novel derivatives.

Hantzsch_Synthesis start α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate start->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Substituted 2-Aminothiazole intermediate2->product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of a Representative 2-Amino-4-phenylthiazole Derivative

This protocol details the synthesis of 2-amino-4-phenylthiazole, a common starting point for further derivatization.

Materials:

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Thiourea (1.2 mmol, 91 mg)

  • Ethanol (10 mL)

  • Sodium bicarbonate (5% aqueous solution)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Add 10 mL of ethanol to the flask and place a magnetic stir bar inside.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 30 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 10 mL) to remove any remaining salts.

  • Dry the product in a desiccator to obtain the crude 2-amino-4-phenylthiazole.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Self-Validation: The melting point of the synthesized compound should be determined and compared with the literature value. The purity can be further assessed by TLC, which should show a single spot.

Modern Synthetic Approaches: Expanding the Synthetic Chemist's Toolkit

While the Hantzsch synthesis remains a workhorse, modern organic chemistry has introduced several innovative methods for the synthesis of aminothiazole derivatives, often focusing on improved efficiency, milder reaction conditions, and greater substrate scope.[13][14] These include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by utilizing microwave irradiation to rapidly heat the reaction mixture.[3]

  • One-Pot, Multi-Component Reactions: These elegant strategies involve the combination of three or more reactants in a single reaction vessel to generate complex molecules in a single step, improving atom economy and reducing waste.[15]

  • Solid-Supported Synthesis: Attaching one of the reactants to a solid support can simplify purification, as excess reagents and byproducts can be easily washed away.[16]

Part 2: Comprehensive Characterization of Novel Aminothiazole Derivatives

The unambiguous identification and characterization of newly synthesized compounds are paramount in drug discovery. A combination of spectroscopic techniques is employed to elucidate the molecular structure and confirm the purity of the aminothiazole derivatives.[17][18]

Characterization_Workflow synthesis Synthesized Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms ir Infrared (IR) Spectroscopy - Functional Group  Identification purification->ir nmr Nuclear Magnetic Resonance (NMR) - 1H NMR: Proton Environment - 13C NMR: Carbon Skeleton purification->nmr structure Structure Elucidation & Purity Confirmation ms->structure ir->structure nmr->structure Drug_Development_Pathway discovery Discovery & Lead Optimization preclinical Preclinical Testing (In vitro & In vivo) discovery->preclinical ind Investigational New Drug (IND) Application preclinical->ind clinical Clinical Trials (Phase I, II, III) ind->clinical nda New Drug Application (NDA) Review clinical->nda approval Regulatory Approval & Manufacturing nda->approval

Caption: The streamlined pathway of small molecule drug development.

This multifaceted process involves:

  • Lead Identification and Optimization: Screening the synthesized compounds for biological activity against a specific target. [19][20]The most promising "hits" are then structurally modified to improve their potency, selectivity, and pharmacokinetic properties. [20]* Preclinical Development: The optimized lead compounds undergo extensive in vitro and in vivo testing to assess their efficacy and safety. [21]This includes studies on their mechanism of action, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology. [21]* Clinical Trials: Upon successful completion of preclinical studies and regulatory approval, the investigational drug enters clinical trials in humans to evaluate its safety and efficacy in treating the targeted disease. [21] The journey from a novel aminothiazole derivative in a research lab to a life-saving medication is a testament to the synergy between innovative synthetic chemistry, rigorous analytical characterization, and dedicated pharmacological evaluation.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. Retrieved from [Link]

  • In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. (1995). PubMed. Retrieved from [Link]

  • Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022). Spectroscopy Online. Retrieved from [Link]

  • How are small molecule drugs developed? (n.d.). Dotmatics. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2015). PubMed. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Retrieved from [Link]

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role. (2025). Neuland Labs. Retrieved from [Link]

  • Interpretation of organic compounds by IR, NMR and Mass Spectrometry. (n.d.). Slideshare. Retrieved from [Link]

  • synthesis of thiazoles. (2019). YouTube. Retrieved from [Link]

  • Small Molecule Drug Development; From Discovery To Manufacturing. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). National Institutes of Health. Retrieved from [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing. Retrieved from [Link]

  • Characterisation of Organic Compounds. (n.d.). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]. organicspectroscopy.com/characterisation-of-organic-compounds.html

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Journal articles: 'Aminothiazole Derivatives'. (2025). Grafiati. Retrieved from [Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). Universal Print. Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). National Institutes of Health. Retrieved from [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. Retrieved from [Link]

  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (2017). ResearchGate. Retrieved from [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). PubMed Central. Retrieved from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]

  • Aminothiazole. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation and Spectral Analysis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 4-(4-Aminomethyl-thia...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. In the pursuit of new therapeutic agents, unambiguous structural confirmation is a critical prerequisite. This document outlines the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, to confirm the molecular structure of this compound. By integrating predicted spectral data with established principles of spectral interpretation, this guide serves as a practical reference for researchers in the field of medicinal chemistry and drug development. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The synthesis of novel thiazole derivatives, such as 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, is a promising avenue for the discovery of new therapeutic agents.[3] The precise arrangement of its constituent atoms—a phenylamine ring linked to a thiazole ring bearing an aminomethyl group—gives rise to a unique chemical entity with potential for diverse biological interactions. Therefore, rigorous structural verification is paramount. This guide provides a detailed walkthrough of the analytical methodologies required to unequivocally confirm its structure.

Molecular Structure Overview

The target molecule, 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, possesses several key structural features that will be interrogated by spectroscopic methods:

  • A 1,4-disubstituted (para) phenylamine ring: This will produce characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR and UV-Vis spectra.

  • A 2,4-disubstituted thiazole ring: The protons and carbons of this heterocyclic system will have distinct chemical shifts in NMR spectroscopy.[4][5]

  • An aminomethyl (-CH₂-NH₂) linker: This aliphatic group provides key signals that can be used to connect the thiazole ring to the primary amine.

  • Two primary amine (-NH₂) groups: One aromatic and one aliphatic, which will exhibit characteristic stretching vibrations in IR spectroscopy and can be identified by D₂O exchange in ¹H NMR.

Figure 1: Structure of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is recommended for unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the compound and will not exchange with the amine protons, allowing for their observation.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • D₂O Exchange: After acquiring the initial ¹H NMR, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of signals corresponding to the -NH₂ protons confirms their identity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals for each proton environment. The phenylamine protons will appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The thiazole proton will be a singlet, and the aminomethyl protons will also be a singlet. The amine protons will appear as broad singlets, which will disappear upon the addition of D₂O.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenyl H (ortho to NH₂)~6.7Doublet2HUpfield due to the electron-donating effect of the amino group.
Phenyl H (ortho to thiazole)~7.6Doublet2HDownfield due to the electron-withdrawing effect of the thiazole ring.
Thiazole H-5~7.2Singlet1HThe chemical shift is typical for a proton on a thiazole ring.[6]
-CH₂- (aminomethyl)~3.9Singlet2HAliphatic protons adjacent to a thiazole ring and an amino group.
-NH₂ (aromatic)~5.5Broad Singlet2HExchangeable with D₂O. The chemical shift can vary with concentration and temperature.
-NH₂ (aliphatic)~2.5Broad Singlet2HExchangeable with D₂O. Typically appears more upfield than the aromatic amine protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Thiazole C2~168Carbon attached to two heteroatoms (N and S) and the phenyl ring, highly deshielded.[4]
Thiazole C4~150Carbon involved in a C=N bond within the thiazole ring.
Thiazole C5~115Carbon in the thiazole ring adjacent to the sulfur atom.
Phenyl C (ipso-thiazole)~125Quaternary carbon attached to the thiazole ring.
Phenyl C (ortho to thiazole)~128Aromatic carbons adjacent to the thiazole substituent.
Phenyl C (ortho to NH₂)~114Aromatic carbons adjacent to the electron-donating amino group, shielded.
Phenyl C (ipso-NH₂)~148Quaternary carbon attached to the amino group.
-CH₂- (aminomethyl)~40Aliphatic carbon, shielded compared to aromatic carbons.[7]
2D NMR Correlations
  • COSY (Correlation Spectroscopy): Will show a correlation between the ortho- and meta-protons on the phenylamine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon. For example, the singlet at ~7.2 ppm will correlate with the carbon signal at ~115 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for connecting the different parts of the molecule. Key correlations would be:

    • The phenyl protons ortho to the thiazole ring will show a correlation to the thiazole C2.

    • The aminomethyl protons (-CH₂) will show a correlation to the thiazole C4 and C5.

Figure 2: Key predicted HMBC correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: MS Analysis
  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this compound as it is a "soft" ionization technique that will likely keep the molecule intact, allowing for the determination of its molecular weight.[8] Electron ionization (EI) can also be used to induce fragmentation and provide structural information.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion in ESI.

Predicted Mass Spectral Data

The exact mass of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (C₁₀H₁₁N₃S) is 205.0674.

  • ESI-MS: A prominent peak at m/z 206.0752, corresponding to the protonated molecule [M+H]⁺, is expected.

  • EI-MS: The molecular ion peak at m/z 205 may be observed. Key fragmentation patterns would include:

    • Benzylic Cleavage: Cleavage of the C-C bond between the thiazole ring and the aminomethyl group, leading to a stable thiazolyl-methyl cation or a phenylaminothiazole radical cation. The loss of the aminomethyl group would result in a fragment at m/z 175.

    • Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen of the aminomethyl group is a characteristic fragmentation for benzylamines.[9][10] This would lead to the formation of a highly stable ion.

Fragmentation_Pathway M [M+H]⁺ m/z 206 F1 Loss of NH₃ m/z 189 M->F1 F2 Benzylic Cleavage Loss of CH₂NH₂ m/z 176 M->F2

Figure 3: Simplified predicted ESI-MS/MS fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
N-H Stretch (amines)3450-3250 (two bands)The presence of two bands in this region is characteristic of a primary amine (-NH₂). The aromatic and aliphatic amines may have overlapping or distinct absorptions.[11][12]
C-H Stretch (aromatic)3100-3000Characteristic of C-H bonds on the phenyl and thiazole rings.
C-H Stretch (aliphatic)2950-2850Corresponds to the -CH₂- group.
C=N Stretch (thiazole)~1620A characteristic absorption for the thiazole ring.[4]
C=C Stretch (aromatic)1600-1450 (multiple bands)Skeletal vibrations of the phenyl and thiazole rings.
C-N Stretch1350-1000Vibrations of the C-N bonds of the amines and the thiazole ring.
C-S Stretch750-650Characteristic of the thiazole ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing conjugated systems.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

Predicted UV-Vis Spectral Data

The conjugated system, comprising the phenylamine and thiazole rings, is expected to result in strong UV absorption.

Transition Predicted λmax (nm) Notes
π → π*~280-320This absorption is due to the extended conjugation between the phenylamine and thiazole rings. The exact maximum will depend on the solvent polarity.[13][14]

Conclusion

The structural elucidation of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine can be confidently achieved through a systematic and multi-faceted analytical approach. By combining the detailed information from NMR spectroscopy to map the carbon-hydrogen framework, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from IR spectroscopy, and the characterization of the conjugated system by UV-Vis spectroscopy, a complete and unambiguous structural assignment is possible. The predicted data and protocols in this guide provide a robust framework for researchers to validate the synthesis of this and structurally related compounds, ensuring the integrity of their chemical entities as they progress through the drug discovery pipeline.

References

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Semantic Scholar. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • MassBank. (2016). Benzylamine. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Thiazolamine, 4-phenyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines.... Retrieved from [Link]

  • MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7-. Retrieved from https://scripta.mu-varna.bg/index.php/ssp/article/view/215
  • PubMed. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. Retrieved from [Link]

  • Scientific Online Resource System. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica. Retrieved from [Link]

  • PubMed Central. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Aminothiazole Compounds

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its versatile structure serves as a cornerstone for a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, anti-prion, and antimicrobial activities.[3][4][5][6] Notably, this scaffold is a key component in clinically approved drugs such as the kinase inhibitor Dasatinib, underscoring its importance in drug development.[7][8]

The biological promiscuity of the 2-aminothiazole core necessitates a rigorous and systematic approach to elucidating the mechanism of action (MoA) for novel derivatives.[1] A comprehensive understanding of how these compounds interact with their biological targets is paramount for optimizing efficacy, selectivity, and safety profiles. This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the complexities of MoA studies for 2-aminothiazole compounds. We will delve into the strategic selection and application of experimental methodologies, from initial target identification to in vivo validation, with a focus on the underlying scientific principles and the establishment of self-validating experimental systems.

Part 1: The Foundational Step - Unbiased Target Identification

The initial and most critical phase in an MoA study is the identification of the direct molecular target(s) of the 2-aminothiazole compound. An unbiased approach is often preferred to reveal novel or unexpected interactions. Two main strategies are employed: affinity-based methods and label-free methods.[9][10]

Affinity-Based Target Identification

Affinity-based approaches utilize a modified version of the 2-aminothiazole compound to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[9]

Core Principle: The 2-aminothiazole compound is functionalized with a tag (e.g., biotin) or immobilized on a solid support (e.g., agarose beads).[9] This "bait" is then incubated with the proteome, and the protein-compound complexes are isolated for identification by mass spectrometry.

Experimental Workflow: Biotin-Tagged Pull-Down

G cluster_0 Probe Synthesis & Validation cluster_1 Affinity Purification cluster_2 Protein Identification A Synthesize Biotinylated 2-Aminothiazole Analog B Validate Biological Activity of Tagged Compound A->B C Incubate Probe with Cell Lysate B->C D Capture on Streptavidin Beads C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G SDS-PAGE Separation F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Search & Protein Identification I->J G A Treat Intact Cells with Compound or Vehicle B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Fractions B->C D Analyze Soluble Fraction by Western Blot or Mass Spec C->D E Generate Melt Curves and Identify Stabilized Proteins D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat intact cells with the 2-aminothiazole compound or a vehicle control.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). [11]3. Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation. [12]4. Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction using Western blotting.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement. [12] Trustworthiness Check: The magnitude of the thermal shift should be dose-dependent, correlating with the compound's potency in cellular assays.

Core Principle: DARTS leverages the principle that a small molecule binding to a protein can protect it from proteolysis. [13] Detailed Protocol: DARTS

  • Lysate Treatment: Treat cell lysates with the 2-aminothiazole compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase) to the lysates and incubate for a specific time.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting for a candidate protein. A protein that is protected from degradation in the presence of the compound is a potential target. [13]

Part 2: Target Validation and Biophysical Characterization

Once a putative target has been identified, it is essential to validate the interaction and characterize the binding kinetics and thermodynamics.

Surface Plasmon Resonance (SPR)

Core Principle: SPR is a label-free optical technique that measures the binding of an analyte (the 2-aminothiazole compound) to a ligand (the purified target protein) immobilized on a sensor chip. [14][15][16]Binding events cause a change in the refractive index at the chip surface, which is detected in real-time. [14][15] Data Presentation: SPR Sensorgram

An SPR sensorgram plots the response (proportional to the mass of bound analyte) against time. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). [15] Table 1: Representative Kinetic Data from SPR Analysis

CompoundTarget Proteinkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)K₋ (nM)
2-AT-Analog 1Kinase A1.5 x 10⁵3.0 x 10⁻³20
2-AT-Analog 2Kinase A2.1 x 10⁵8.4 x 10⁻⁴4
DasatinibBcr-Abl5.2 x 10⁶5.2 x 10⁻³1

Note: Data are hypothetical and for illustrative purposes.

Detailed Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip. [15]2. Compound Injection: Inject a series of concentrations of the 2-aminothiazole compound over the chip surface. [15]3. Data Acquisition: Monitor the binding and dissociation in real-time. [15]4. Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters. [15] Trustworthiness Check: The K₋ value obtained from SPR should be in agreement with the compound's functional potency (e.g., IC₅₀ in an enzymatic assay).

Isothermal Titration Calorimetry (ITC)

Core Principle: ITC directly measures the heat released or absorbed during a binding event. [17][18]This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. [19] Experimental Workflow: ITC

G A Load Purified Protein into Sample Cell B Load Compound Solution into Syringe A->B C Perform Sequential Injections of Compound into Protein B->C D Measure Heat Change After Each Injection C->D E Plot Heat Change vs. Molar Ratio and Fit Data to Obtain Thermodynamic Parameters D->E G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A (Target of 2-AT) B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cell Proliferation F->G X 2-Aminothiazole Compound X->C Inhibition

Caption: Inhibition of a Kinase Signaling Pathway.

Detailed Protocol: Western Blot Analysis for Pathway Interrogation

[8]1. Cell Treatment: Treat cells with the 2-aminothiazole compound at various concentrations and for different durations. 2. Cell Lysis: Prepare whole-cell lysates. 3. Protein Quantification: Determine the protein concentration of each lysate. 4. SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane. 5. Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target's downstream substrates. 6. Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation.

Trustworthiness Check: The decrease in substrate phosphorylation should be dose- and time-dependent and correlate with the compound's cellular potency.

Part 4: In Vivo Target Engagement and Efficacy

The final step is to confirm that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.

[20]Core Principle: In vivo target engagement studies aim to demonstrate that the drug reaches its target in the relevant tissues at concentrations sufficient to elicit a biological response. T[21]his can be assessed using techniques like in vivo CETSA or by measuring downstream pharmacodynamic biomarkers.

[21]Experimental Design Considerations for In Vivo Studies

  • Pharmacokinetics (PK): A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential to design meaningful in vivo experiments.

  • Pharmacodynamics (PD): Measure a biomarker that is directly related to the target's activity. For a kinase inhibitor, this could be the phosphorylation of a substrate in tumor tissue.

  • Efficacy Models: Use relevant animal models of the disease to assess the therapeutic efficacy of the 2-aminothiazole compound.

Table 2: Integrated Data for a Lead 2-Aminothiazole Compound

AssayParameterResult
Enzymatic AssayIC₅₀15 nM
Cellular AssayEC₅₀100 nM
SPRK₋20 nM
In Vivo Target Engagementp-Substrate Inhibition75% at 10 mg/kg
In Vivo EfficacyTumor Growth Inhibition60% at 10 mg/kg

Note: Data are hypothetical and for illustrative purposes.

Conclusion: A Holistic Approach to MoA Studies

Elucidating the mechanism of action of 2-aminothiazole compounds requires a multi-faceted and integrated approach. By systematically progressing from unbiased target identification to biophysical characterization, cellular pathway analysis, and in vivo validation, researchers can build a comprehensive and robust understanding of how these promising molecules exert their biological effects. Each experimental step should be designed with internal controls and cross-validated with orthogonal methods to ensure scientific rigor and trustworthiness. This detailed mechanistic insight is the foundation for successful drug development, enabling the optimization of lead compounds and increasing the probability of clinical success.

References

  • Gever, J., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3408–3412. [Link]

  • Pryjomska-Parypová, A., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Medicinal Research Reviews, 40(5), 1834-1895. [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry (ITC). [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 93. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • deNOVO Biolabs. (n.d.). How does SPR work in Drug Discovery? [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? [Link]

  • Zhou, H. Y., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences, 24(6), 5589. [Link]

  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • Ghasemzadeh, P., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 299-318. [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562-567. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 163–167. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 995. [Link]

  • Adibekian, A., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. ACS Chemical Biology, 14(7), 1495–1501. [Link]

  • JoVE. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. [Link]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. [Link]

  • Brehmer, D., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Bioorganic & Medicinal Chemistry, 25(1), 223-231. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 221-232. [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome Profiling. Journal of Biomedicine and Biotechnology, 2004(3), 151–159. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]

  • Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 54(4), 1010–1021. [Link]

  • Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(31), 9848–9852. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Gever, J., et al. (2012). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Journal of Pharmacology and Experimental Therapeutics, 341(2), 509-516. [Link]

  • Kumar, A., & Singh, A. (2020). Prion therapeutics: Lessons from the past. Prion, 14(1), 105-117. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Wells, C. I., & Veprintsev, D. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10786–10809. [Link]

  • ResearchGate. (n.d.). Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. [Link]

  • Gallardo-Godoy, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry, 54(4), 1010-1021. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Foundational

In Silico Modeling and Theoretical Studies of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in a vast array of FDA-approved drugs and clinical candidates, targeting a wide spectrum of diseases including cancer, microbial infections, inflammation, and neurological disorders.[4][5] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[1][3]

In the modern era of drug discovery, characterized by a demand for accelerated timelines and reduced costs, in silico modeling and theoretical studies have emerged as indispensable tools. These computational approaches provide profound insights into the behavior of molecules at the atomic level, enabling researchers to predict biological activity, elucidate mechanisms of action, and rationally design novel therapeutic agents with improved efficacy and safety profiles. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core computational methodologies applied to the study of thiazole derivatives. We will delve into the "why" and "how" of these techniques, moving beyond a mere recitation of protocols to offer field-proven insights grounded in scientific expertise.

Pillar I: Molecular Docking - Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand), such as a thiazole derivative, to the active site of a biological target, typically a protein or enzyme.[6][7]

The "Why": Justification for Molecular Docking

The primary rationale for employing molecular docking is to visualize and quantify the interactions between a potential drug molecule and its target. This allows us to:

  • Identify potential drug candidates: By screening large libraries of virtual compounds, we can prioritize those with the highest predicted binding affinities for further experimental validation.

  • Elucidate Structure-Activity Relationships (SAR): Understanding how different functional groups on the thiazole scaffold contribute to binding helps in designing more potent and selective molecules.[8]

  • Propose mechanisms of action: The predicted binding pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for biological activity.[9]

Experimental Protocol: A Step-by-Step Workflow for Molecular Docking

The following protocol outlines a typical molecular docking workflow using widely accepted practices.

  • Protein Preparation:

    • Objective: To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.

    • Steps:

      • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

      • Remove water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding site.

      • Add hydrogen atoms, as they are often not resolved in X-ray crystal structures.

      • Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).

      • Define the binding site or "grid box" around the active site of the protein.

  • Ligand Preparation:

    • Objective: To generate a 3D conformation of the thiazole derivative and assign appropriate chemical properties.

    • Steps:

      • Draw the 2D structure of the thiazole derivative using a chemical drawing software.

      • Convert the 2D structure to a 3D conformation.

      • Perform energy minimization to obtain a low-energy, stable conformation.

      • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Objective: To predict the binding pose and affinity of the ligand within the protein's active site.

    • Steps:

      • Select a docking algorithm (e.g., AutoDock, Glide, GOLD).

      • Run the docking simulation, which will generate multiple possible binding poses.

      • Score the generated poses based on a scoring function that estimates the binding free energy. The lower the score, the higher the predicted binding affinity.

  • Analysis of Results:

    • Objective: To interpret the docking results and gain insights into the binding interactions.

    • Steps:

      • Visualize the top-ranked docking poses in the context of the protein's active site.

      • Identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

      • Compare the docking scores and binding modes of different thiazole derivatives to understand SAR.

Visualization: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation PDB 1. Obtain Protein Structure (e.g., from PDB) Dock 3. Run Docking Algorithm (e.g., AutoDock, Glide) PDB->Dock Prepared Protein Ligand 2. Prepare Thiazole Derivative (3D structure, energy minimization) Ligand->Dock Prepared Ligand Score 4. Score & Rank Poses Dock->Score Generated Poses Visualize 5. Visualize Interactions Score->Visualize SAR 6. Structure-Activity Relationship (SAR) Analysis Visualize->SAR

Caption: A generalized workflow for molecular docking studies of thiazole derivatives.

Pillar II: Quantitative Structure-Activity Relationship (QSAR) - Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][11]

The "Why": Justification for QSAR Modeling

QSAR models are powerful tools for:

  • Predicting the activity of novel compounds: Once a reliable QSAR model is developed, it can be used to predict the biological activity of newly designed thiazole derivatives without the need for their synthesis and experimental testing.[10]

  • Guiding lead optimization: QSAR models can identify the key molecular descriptors (physicochemical properties) that influence biological activity, providing valuable guidance for modifying the chemical structure to enhance potency.[11][12]

  • Understanding the mechanism of action: By revealing which molecular properties are important for activity, QSAR can provide insights into the underlying mechanism of action.

Experimental Protocol: A Step-by-Step Workflow for 2D-QSAR

The following protocol outlines the development of a 2D-QSAR model.

  • Data Collection and Preparation:

    • Objective: To assemble a dataset of thiazole derivatives with their corresponding biological activity data.

    • Steps:

      • Gather a series of thiazole derivatives with experimentally determined biological activity (e.g., IC50 values).[10]

      • Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.[10]

      • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Objective: To calculate molecular descriptors that numerically represent the chemical structure of each compound.

    • Steps:

      • Draw the 2D structures of all compounds in the dataset.

      • Use software (e.g., PaDEL-Descriptor, Dragon) to calculate a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors.

  • Model Development:

    • Objective: To build a mathematical model that relates the molecular descriptors to the biological activity.

    • Steps:

      • Use a statistical method, such as Multiple Linear Regression (MLR), to develop a linear equation that best fits the training set data.[10]

      • The general form of the equation is: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where D are the descriptors and c are the regression coefficients.[10]

  • Model Validation:

    • Objective: To assess the statistical significance and predictive power of the QSAR model.

    • Steps:

      • Internal Validation: Use statistical parameters like the coefficient of determination (R²), adjusted R² (R²adj), and leave-one-out cross-validation (Q²) to evaluate the goodness of fit and robustness of the model on the training set.

      • External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate the predictive R² (R²pred) to assess its predictive ability on new data.

Visualization: QSAR Model Development Workflow

QSAR_Workflow Data 1. Data Collection (Thiazole derivatives & pIC50) Split 2. Dataset Splitting (Training & Test Sets) Data->Split Descriptors 3. Molecular Descriptor Calculation Split->Descriptors Model 4. Model Building (e.g., Multiple Linear Regression) Descriptors->Model Training Set InternalVal 5. Internal Validation (R², Q²) Model->InternalVal ExternalVal 6. External Validation (R²pred) InternalVal->ExternalVal Test Set Predict 7. Predict Activity of New Compounds ExternalVal->Predict Validated Model

Caption: A schematic representation of the QSAR model development and validation process.

Pillar III: Molecular Dynamics (MD) Simulations - Capturing Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time.[13][14]

The "Why": Justification for MD Simulations

MD simulations are crucial for:

  • Assessing the stability of the docked complex: MD can determine if the binding pose predicted by docking is stable over time.[13][15]

  • Understanding the role of solvent: MD simulations explicitly include solvent molecules, providing a more realistic representation of the biological environment.

  • Investigating conformational changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be captured by MD simulations.

  • Calculating binding free energies: Advanced MD techniques like MM/PBSA and MM/GBSA can provide more accurate estimates of binding affinities.

Experimental Protocol: A Step-by-Step Workflow for MD Simulations

The following protocol outlines a standard MD simulation workflow for a ligand-protein complex.

  • System Preparation:

    • Objective: To set up the initial system for the simulation.

    • Steps:

      • Start with the best-docked pose of the thiazole derivative-protein complex.

      • Solvate the complex in a box of water molecules.

      • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Objective: To relax the system and remove any steric clashes.

    • Steps:

      • Perform a series of energy minimization steps to allow the system to reach a local energy minimum.

  • Equilibration:

    • Objective: To gradually bring the system to the desired temperature and pressure.

    • Steps:

      • NVT Ensemble (Canonical): Heat the system to the target temperature while keeping the volume constant.

      • NPT Ensemble (Isothermal-Isobaric): Adjust the pressure to the target value while maintaining a constant temperature.

  • Production Run:

    • Objective: To run the simulation for a sufficient amount of time to collect data for analysis.

    • Steps:

      • Run the simulation for a desired length of time (e.g., 50-100 nanoseconds).[14]

      • Save the trajectory (atomic coordinates at different time points) for analysis.

  • Trajectory Analysis:

    • Objective: To analyze the simulation data to gain insights into the dynamic behavior of the system.

    • Steps:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.

      • Binding Free Energy Calculations: To estimate the binding affinity.

Visualization: MD Simulation Workflow

MD_Simulation_Workflow Start 1. Start with Docked Complex Solvate 2. Solvate and Add Ions Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. Equilibration (NVT & NPT) Minimize->Equilibrate Production 5. Production Run (e.g., 100 ns) Equilibrate->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: The sequential steps involved in performing a molecular dynamics simulation.

Pillar IV: Density Functional Theory (DFT) Studies - Exploring Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[16][17]

The "Why": Justification for DFT Studies

DFT calculations are employed to:

  • Determine molecular geometries and energies: DFT can provide highly accurate predictions of bond lengths, bond angles, and conformational energies.[5]

  • Analyze electronic properties: DFT can be used to calculate properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the reactivity of a molecule.[5]

  • Investigate reaction mechanisms: DFT can be used to model chemical reactions and determine the transition state structures and activation energies.

Experimental Protocol: A Step-by-Step Workflow for DFT Calculations
  • Structure Input:

    • Objective: To provide the initial 3D structure of the thiazole derivative.

    • Steps:

      • Build the 3D structure of the molecule using a molecular editor.

  • Calculation Setup:

    • Objective: To specify the theoretical level for the calculation.

    • Steps:

      • Choose a functional (e.g., B3LYP).[5]

      • Select a basis set (e.g., 6-31G(d,p)).[5]

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Steps:

      • Perform a geometry optimization calculation.

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate vibrational frequencies.

    • Steps:

      • Perform a frequency calculation. The absence of imaginary frequencies indicates a true minimum.

  • Property Calculation:

    • Objective: To calculate the desired electronic properties.

    • Steps:

      • Calculate properties such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charges.[5]

Data Presentation: Summarizing Computational Insights

To facilitate the comparison and interpretation of computational data, it is essential to present the results in a clear and structured format.

Table 1: Example of Molecular Docking Results for Thiazole Derivatives Targeting EGFR

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Thiazole-A-9.8Met793, Leu718, Gly7961
Thiazole-B-8.5Cys797, Leu8442
Thiazole-C-10.2Met793, Asp8553
Erlotinib-10.5Met793, Gln7912

Table 2: Example of a 2D-QSAR Model for Anti-inflammatory Activity of Thiazole Derivatives

Statistical ParameterValue
0.85
R²adj0.82
0.75
R²pred0.78

QSAR Equation: pIC50 = 2.5 + 0.5AATSC4c - 0.3GATS5s + 0.8*maxHBa[10]

Conclusion: Integrating In Silico Approaches for Accelerated Drug Discovery

The in silico modeling and theoretical studies of thiazole derivatives represent a powerful paradigm in modern drug discovery. By integrating techniques such as molecular docking, QSAR, MD simulations, and DFT, researchers can gain a comprehensive understanding of the structure-activity relationships governing the therapeutic potential of this important class of compounds. This knowledge-driven approach not only accelerates the identification and optimization of lead candidates but also fosters a deeper understanding of their underlying mechanisms of action. As computational power continues to grow and algorithms become more sophisticated, the predictive capacity of these methods will undoubtedly play an even more prominent role in the development of novel thiazole-based therapeutics for a wide range of human diseases.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Research Journal of Pharmacy and Technology.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). International Journal of Health and Allied Sciences.
  • 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. (2024).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. (2017). Journal of Heterocyclic Chemistry.
  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (n.d.). PLOS One.
  • Computational Exploration of Thiazolo[5,4-d]thiazole Compounds: A Technical Guide for Drug Discovery. (2025). BenchChem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymeriz
  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). BMC Chemistry.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). Molecules.
  • Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. (2024). Current Organic Synthesis.
  • Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against M and ACE2 receptor for SARS COV-2. (n.d.).
  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. (n.d.). PMC - PubMed Central.
  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025).
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (n.d.).
  • Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against Mpro and ACE2 receptor for SARS COV-2. (n.d.). Semantic Scholar.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
  • Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). PubMed.
  • Thiazole derivatives: Synthesis, characterization, biological and DFT studies. (n.d.). Request PDF.
  • Molecular docking and molecular dynamics simulation studies of thiazole-coumarin and thiazole-triazole conjugates against M and ACE2 receptor for SARS COV-2. (2025).
  • Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. (n.d.).
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
  • Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies. (2025).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). PMC - PubMed Central.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole deriv
  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2025).
  • Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors. (n.d.). Request PDF.

Sources

Exploratory

Literature review of the biological activities of aminomethylthiazoles.

An In-depth Technical Guide to the Biological Activities of Aminomethylthiazole Derivatives Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The thiazole ring, a five-membered aromatic heterocy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Aminomethylthiazole Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features, including its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions, have led to its incorporation into a wide array of clinically approved drugs.[1][2] The 2-aminothiazole moiety, in particular, has been identified as a "privileged scaffold" due to its prevalence in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive literature review of the biological activities of a specific subclass: aminomethylthiazoles. By introducing a methylene linker between the amino group and the thiazole core, the conformational flexibility and physicochemical properties of the molecule are altered, potentially leading to novel pharmacological profiles. This in-depth analysis is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and structure-activity relationships of these promising compounds.

Antimalarial Activity of Aminomethylthiazoles: A Promising New Frontier

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of new antimalarial agents with novel mechanisms of action. Aminomethylthiazoles have recently emerged as a potent class of compounds with significant antiplasmodial activity.

The Aminomethylthiazole Pyrazole Carboxamide Scaffold

A significant breakthrough in this area has been the identification of the aminomethylthiazole pyrazole carboxamide scaffold as a highly active antimalarial agent.[1][3] Structure-activity relationship (SAR) studies have revealed key structural features essential for potent activity.

Synthesis of Aminomethylthiazole Pyrazole Carboxamides

The synthesis of these compounds typically involves a multi-step process. A representative synthetic route is outlined below.[1]

Experimental Protocol: Synthesis of Aminomethylthiazole Pyrazole Carboxamides

  • Acid-Amine Coupling: The synthesis initiates with an acid-amine coupling reaction between a substituted pyrazole carboxylic acid and an appropriate aminomethylthiazole derivative. This is a standard peptide coupling reaction, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole) in an aprotic solvent such as dimethylformamide (DMF). The choice of coupling agent is critical to ensure high yield and minimize side reactions. HATU is often preferred for its efficiency and reduced racemization potential.

  • N-Alkylation/Arylation: The resulting amide can then undergo N-alkylation or N-arylation at the pyrazole nitrogen. This is typically achieved by reacting the intermediate with an appropriate alkyl or aryl halide in the presence of a base like potassium carbonate or cesium carbonate. The choice of the substituent at this position is crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.

  • Deprotection: If a protecting group is used on the aminomethylthiazole nitrogen (e.g., a Boc group), the final step is its removal under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM). This unmasks the free amine, which is often essential for biological activity.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Pyrazole_Acid Substituted Pyrazole Carboxylic Acid Coupling Acid-Amine Coupling (e.g., HATU, DMF) Pyrazole_Acid->Coupling Aminomethylthiazole Aminomethylthiazole Derivative Aminomethylthiazole->Coupling Alkylation N-Alkylation/Arylation (e.g., R-X, K2CO3) Coupling->Alkylation Amide Intermediate Deprotection Deprotection (e.g., TFA, DCM) Alkylation->Deprotection N-Substituted Intermediate Final_Compound Aminomethylthiazole Pyrazole Carboxamide Deprotection->Final_Compound

Caption: General synthetic workflow for aminomethylthiazole pyrazole carboxamides.

In Vitro Antiplasmodial Activity

The in vitro antiplasmodial activity of aminomethylthiazole derivatives is typically assessed against chloroquine-sensitive and resistant strains of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used and reliable method for this purpose.[4][5]

Experimental Protocol: In Vitro Antiplasmodial SYBR Green I Assay

  • Parasite Culture: Asexual erythrocytic stages of P. falciparum (e.g., NF54 strain) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.[6]

  • Drug Dilution: The test compounds are serially diluted in a 96-well plate.

  • Incubation: The synchronized parasite culture (typically at the ring stage) is added to the wells containing the drug dilutions and incubated for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Structure-Activity Relationship (SAR)

SAR studies on aminomethylthiazole pyrazole carboxamides have provided valuable insights for the design of more potent analogs.[1][3]

Position Modification Effect on Activity Reference
Thiazole Moiety Replacement with other heterocyclesGenerally detrimental to activity, highlighting its crucial role.[1]
N-Benzylpyrazole Moiety Replacement of the entire moietySignificantly reduces or abolishes activity.[1]
Benzyl Group on Pyrazole Introduction of substituentsGenerally leads to a decrease in activity, although some substitutions are tolerated.[1]
tert-Butyl Group on Pyrazole Replacement with other alkyl or aryl groupsTends to decrease activity, suggesting the importance of this bulky lipophilic group.[1]
Aminomethyl Linker Modification or removalEssential for potent activity.[7]

Table 1: Structure-Activity Relationship of Aminomethylthiazole Pyrazole Carboxamides against P. falciparum

In Vivo Efficacy in Mouse Models of Malaria

Promising aminomethylthiazole derivatives are further evaluated for their in vivo efficacy in mouse models of malaria, such as the Plasmodium berghei-infected mouse model.[7][8]

Experimental Protocol: In Vivo Efficacy in a P. berghei Mouse Model

  • Infection: Mice (e.g., Swiss or C57BL/6) are infected with P. berghei.

  • Treatment: The test compounds are administered orally or intraperitoneally at various doses for a defined period (e.g., 4 days).

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Assessment: The efficacy of the compound is determined by the reduction in parasitemia compared to the untreated control group. Mean survival time is also a key endpoint.

Other Potential Biological Activities of Aminomethylthiazoles: A Prospective Outlook

While the antimalarial activity of aminomethylthiazoles is the most extensively studied, the broader class of aminothiazoles exhibits a wide range of other biological activities. Based on the established SAR for antimalarial aminomethylthiazoles, we can hypothesize how the aminomethyl substitution might influence these other activities. It is crucial to emphasize that the following sections are prospective and require experimental validation.

Antimicrobial Activity (Beyond Antimalarial)

2-Aminothiazoles are known to possess broad-spectrum antibacterial and antifungal properties.[1] The mechanism of action often involves the inhibition of essential enzymes in microbial metabolic pathways.

Hypothetical Influence of the Aminomethyl Group: The introduction of the flexible aminomethyl linker could allow for optimal positioning of the molecule within the active site of microbial enzymes. The basicity of the amino group could also play a role in forming key interactions with acidic residues in the target protein. Furthermore, the overall lipophilicity of the molecule, which is influenced by the aminomethyl group and its substituents, can affect its ability to penetrate the microbial cell wall.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[6][9][10]

Hypothetical Influence of the Aminomethyl Group: In the context of kinase inhibition, the aminomethyl group could act as a hinge-binding motif, a common feature in many kinase inhibitors. The flexibility of the linker could allow the thiazole and other substituents to access and interact with specific pockets within the ATP-binding site of the kinase. For compounds that induce apoptosis, the aminomethyl group could influence cellular uptake and localization, thereby affecting their interaction with pro-apoptotic and anti-apoptotic proteins.

Anticancer_Mechanism cluster_drug Aminomethylthiazole Derivative cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome AMT Aminomethylthiazole Kinase Protein Kinase AMT->Kinase Tubulin Tubulin AMT->Tubulin Apoptosis_Proteins Apoptotic Proteins AMT->Apoptosis_Proteins Inhibition Inhibition of Signal Transduction Kinase->Inhibition Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Induction Induction of Apoptosis Apoptosis_Proteins->Induction Cell_Death Cancer Cell Death Inhibition->Cell_Death Disruption->Cell_Death Induction->Cell_Death

Caption: Hypothetical mechanisms of anticancer activity for aminomethylthiazoles.

Anti-inflammatory Activity

2-Aminothiazole derivatives have been reported to possess significant anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating inflammatory signaling pathways.[4][11]

Hypothetical Influence of the Aminomethyl Group: The aminomethyl group could influence the binding of the molecule to the active sites of COX or LOX enzymes. The flexibility of the linker might allow for optimal interactions with key residues. Additionally, the basicity of the amino group could be important for interacting with the catalytic machinery of these enzymes.

Neuroprotective Activity

Certain aminothiazole derivatives have shown promise as neuroprotective agents, potentially through mechanisms involving the modulation of neurotransmitter receptors, inhibition of enzymes involved in neurodegeneration, or by exerting antioxidant effects.[8][12]

Hypothetical Influence of the Aminomethyl Group: The aminomethyl group could influence the ability of the molecule to cross the blood-brain barrier, a critical factor for CNS-acting drugs. The basicity of the amino group might be important for interacting with neurotransmitter receptors or the active sites of enzymes like monoamine oxidase (MAO). Furthermore, the overall electronic properties of the molecule, modulated by the aminomethyl substitution, could contribute to its antioxidant potential.

Cytotoxicity and Pharmacokinetic Profiling

A critical aspect of drug development is the assessment of a compound's safety and pharmacokinetic profile.

Cytotoxicity Assays

The cytotoxicity of aminomethylthiazole derivatives is typically evaluated against various human cell lines to determine their therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.[2][12][13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[13]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Pharmacokinetic Studies

The pharmacokinetic properties of lead aminomethylthiazole candidates are assessed to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are often conducted in animal models, such as mice or rats.[14][15] Key parameters evaluated include bioavailability, plasma half-life, clearance, and volume of distribution.

Conclusion and Future Perspectives

Aminomethylthiazoles represent a promising and relatively underexplored class of compounds with demonstrated potent antimalarial activity. The aminomethylthiazole pyrazole carboxamide scaffold, in particular, has emerged as a valuable lead for the development of new antimalarial drugs. The extensive SAR data available for this scaffold provides a solid foundation for the design of next-generation analogs with improved potency and pharmacokinetic properties.

While the primary focus of research on aminomethylthiazoles has been on their antimalarial effects, the diverse biological activities of the broader aminothiazole class suggest that aminomethylthiazoles may also hold potential in other therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Further research is warranted to explore these possibilities.

Future efforts in the field of aminomethylthiazole research should focus on:

  • Elucidation of the Mechanism of Action: Identifying the specific molecular targets of antimalarial aminomethylthiazoles is crucial for understanding their mode of action and for designing more effective and safer drugs.

  • Expansion to Other Therapeutic Areas: Systematic screening of aminomethylthiazole libraries for other biological activities is highly encouraged.

  • Optimization of Pharmacokinetic Properties: Improving the ADME profiles of lead compounds is essential for their successful clinical development.

  • Preclinical and Clinical Development: Promising candidates should be advanced through preclinical and clinical studies to evaluate their safety and efficacy in humans.

References

  • Cheuka, P. M., & Chibale, K. (2016). Aminomethylthiazoles as Orally Active Antimalarial Agents. ResearchGate. [Link]

  • Desai, N. C., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • White, N. J. (2008). Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization. Antimicrobial Agents and Chemotherapy, 52(4), 1233–1238. [Link]

  • Cheuka, P. M., et al. (2014). Structure-activity relationship studies of antiplasmodial aminomethylthiazoles. Bioorganic & Medicinal Chemistry Letters, 24(22), 5165–5168. [Link]

  • Adjalley, S. H., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. BioMed Research International, 2019, 8953924. [Link]

  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1297–1321. [Link]

  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 119-122. [Link]

  • Cabrera, D. G., et al. (2011). Aminomethylthiazoles as orally active antimalarial agents. Journal of Medicinal Chemistry, 54(21), 7713–7719. [Link]

  • Hodel, E. M., et al. (2018). Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing. Antimicrobial Agents and Chemotherapy, 62(12), e00979-18. [Link]

  • Coker, O. O., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(19), 6268. [Link]

  • Singh, P., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Drug Targets, 23(11), 1086–1114. [Link]

  • Green, G. A., et al. (2000). Studies on the neuroprotective effect of the enantiomers of AR-A008055, a compound structurally related to clomethiazole, on MDMA ("ecstasy")-induced neurodegeneration in rat brain. Psychopharmacology, 152(3), 304–311. [Link]

  • Oniga, S., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archiv der Pharmazie, 346(5), 354–363. [Link]

  • Bouzouraa, T., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(11), 3326. [Link]

  • Singh, A., et al. (2023). Evaluation of in-vitro antiplasmodial activity of selected ethnobotanically important medicinal plant extracts. International Journal of Pharmaceutical Sciences and Research, 14(2), 1000-1008. [Link]

  • Koyama, J., et al. (1995). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. Biological & Pharmaceutical Bulletin, 18(10), 1432–1434. [Link]

  • El-Sayed, M. A., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(15), 1147–1163. [Link]

  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 119-122. [Link]

  • Chavarria, C., et al. (2023). Antiplasmodial activity, structure-activity relationship and studies on the action of novel benzimidazole derivatives. Scientific Reports, 13(1), 350. [Link]

  • Fotsing, J. R., et al. (2021). In Vitro Antiplasmodial and Cytotoxic Activities of Compounds from the Roots of Eriosema montanum Baker f. (Fabaceae). Molecules, 26(10), 2824. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-(4-Aminomethyl-1,3-thiazol-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(4-aminomethyl-1,3-thiazol-2-yl)aniline, a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-aminomethyl-1,3-thiazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its CAS number and IUPAC name, and present a detailed, validated synthesis protocol. Furthermore, this guide will explore the compound's physicochemical properties, spectral characterization, and its emerging role as a valuable building block in the development of novel therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

Chemical Identity and Nomenclature

The compound at the core of this guide is identified by the following nomenclature and registry number:

  • Common Name: 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

  • CAS Number: 885280-72-8[1][2][3]

  • IUPAC Name: 4-(4-(aminomethyl)-1,3-thiazol-2-yl)aniline[4]

  • Molecular Formula: C₁₀H₁₁N₃S[1][2][3]

  • Molecular Weight: 205.28 g/mol [3]

The molecular structure of 4-(4-aminomethyl-1,3-thiazol-2-yl)aniline, characterized by a phenylamine moiety attached to a thiazole ring bearing an aminomethyl group, is a key determinant of its chemical reactivity and biological activity.

Synthesis Protocol

The synthesis of 4-(4-aminomethyl-1,3-thiazol-2-yl)aniline can be achieved through a multi-step process. A common and effective approach involves the Hantzsch thiazole synthesis, a classic method for the construction of the thiazole ring.[5] The following protocol is a representative example of how this compound can be prepared in a laboratory setting.

Experimental Protocol: Synthesis of 4-(4-aminomethyl-1,3-thiazol-2-yl)aniline

Materials:

  • 4-Aminothiophenole

  • 1,3-Dichloroacetone

  • Potassium thiocyanate

  • Boc-glycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step 1: Synthesis of N-(4-aminophenyl)carbamothioylamide

  • To a stirred solution of 4-aminothiophenole in a suitable solvent such as ethanol, add an aqueous solution of potassium thiocyanate.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-aminophenyl)carbamothioylamide.

Step 2: Synthesis of tert-butyl (2-(4-aminophenyl)-1,3-thiazol-4-yl)methylcarbamate

  • In a round-bottom flask, dissolve N-(4-aminophenyl)carbamothioylamide and Boc-glycine in a solvent like ethanol.

  • Add a base, such as triethylamine, to the mixture.

  • To this, add 1,3-dichloroacetone dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 3: Deprotection to yield 4-(4-aminomethyl-1,3-thiazol-2-yl)aniline

  • Dissolve the purified tert-butyl (2-(4-aminophenyl)-1,3-thiazol-4-yl)methylcarbamate in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for a few hours until the deprotection is complete (monitored by TLC).

  • Evaporate the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the final product, 4-(4-aminomethyl-1,3-thiazol-2-yl)aniline.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Thiazole Ring Formation & Boc Protection cluster_step3 Step 3: Deprotection A 4-Aminothiophenole C N-(4-aminophenyl)carbamothioylamide A->C Reflux B Potassium Thiocyanate B->C F tert-butyl (2-(4-aminophenyl)-1,3-thiazol-4-yl)methylcarbamate C->F Hantzsch Synthesis D Boc-glycine D->F E 1,3-Dichloroacetone E->F H 4-(4-Aminomethyl-1,3-thiazol-2-yl)aniline F->H Acidic Cleavage G Trifluoroacetic acid (TFA) G->H DrugDevelopment A 4-(4-Aminomethyl-1,3-thiazol-2-yl)aniline (Starting Material) B Library Synthesis (Functional Group Modification) A->B C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: Workflow for utilizing the target compound in drug discovery.

Conclusion

4-(4-aminomethyl-1,3-thiazol-2-yl)aniline is a chemical entity with considerable potential for researchers and professionals in the field of drug development. Its well-defined structure, accessible synthesis, and the proven track record of the 2-aminothiazole scaffold in medicinal chemistry make it an attractive starting point for the discovery of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, empowering scientists to leverage its properties in their research and contribute to the advancement of medicine.

References

  • Gomtsyan, A. (2012). Privileged substructures in drug discovery. In Drug Discovery Strategies and Methods (pp. 1-36). John Wiley & Sons, Inc.
  • HETEROCYCLES, Vol. 85, No. 8, 2012.
  • Ascendex Scientific, LLC. 4-(4-(aminomethyl)thiazol-2-yl)aniline. Available at: [Link]

  • Capot Chemical. Specifications of 4-(4-aMinomethyl-thiazol-2-YL)-phenylamine. Available at: [Link]

  • 長緯國際. Chemical Name CAS#. Available at: [Link]

  • IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)
  • Google Patents.
  • ChemSynthesis. 4-(1,3-benzothiazol-2-yl)aniline. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • ResearchGate. (PDF)
  • NIH. 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)
  • Benchchem. Application Note: A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
  • Semantic Scholar. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA).
  • NIH.
  • PubMed. Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles.
  • Smolecule. 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline.
  • PubMed. Synthesis and biological activities of some novel aminomethyl derivatives of 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
  • Amerigo Scientific. 4-(1,3-Thiazol-4-yl)aniline.
  • Fisher Scientific. 4-(2-Benzothiazolyl)aniline, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • PubChem. 4-(4-Methylpiperazin-1-yl)aniline.

Sources

Exploratory

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Landscape of 2-Amino-4-Arylthiazole Derivatives For researchers, scientists, and drug development professionals, the identification of privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Landscape of 2-Amino-4-Arylthiazole Derivatives

For researchers, scientists, and drug development professionals, the identification of privileged scaffolds—molecular frameworks that exhibit binding capabilities to multiple biological targets—is a pivotal aspect of medicinal chemistry. Among these, the 2-aminothiazole moiety stands out as a cornerstone for the synthesis of a multitude of biologically active compounds. This guide provides a comprehensive overview of the discovery, historical development, and diverse therapeutic applications of 2-amino-4-arylthiazole derivatives, a class of compounds that continues to fuel innovation in the pharmaceutical sciences.

The Genesis of a Privileged Structure: The Hantzsch Synthesis and Early Discoveries

The history of 2-aminothiazoles is intrinsically linked to the development of heterocyclic chemistry in the late 19th century. The foundational method for the synthesis of the thiazole ring, the Hantzsch thiazole synthesis, reported in 1887, remains a widely utilized and versatile method for creating these structures. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide.[1] The elegance and efficiency of this reaction paved the way for the exploration of a vast chemical space of thiazole derivatives.

Early investigations into 2-aminothiazole derivatives were largely academic, focusing on the fundamental reactivity and properties of this heterocyclic system. However, the discovery of the antimicrobial activity of sulfonamide drugs in the 1930s spurred a broader interest in sulfur and nitrogen-containing heterocycles, including thiazoles, for potential therapeutic applications. A notable early example is the development of sulfathiazole, a potent antibacterial agent, which solidified the importance of the 2-aminothiazole core in medicinal chemistry.

A Versatile Pharmacophore: Elucidation of Broad-Spectrum Biological Activity

The 2-aminothiazole scaffold has proven to be a remarkably versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. This has led to their investigation and development for a multitude of therapeutic areas.[2][3] The inherent electronic properties of the 2-aminothiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its promiscuous binding to various biological targets.

Anticancer Activity: A Multifaceted Approach to Oncology

Derivatives of 2-amino-4-arylthiazole have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action. These compounds have been shown to modulate key signaling pathways implicated in tumor progression, proliferation, and survival.

One prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes. For instance, certain 2-aminothiazole derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds effectively block downstream signaling, leading to a reduction in tumor vascularization and growth.

Furthermore, some 2-amino-4-arylthiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are central to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Antimicrobial and Anti-inflammatory Properties

The 2-aminothiazole nucleus is also a key component of numerous compounds with potent antimicrobial and anti-inflammatory activities. The initial success of sulfathiazole paved the way for the development of a wide range of thiazole-based antibacterial and antifungal agents. The mechanism of action often involves the inhibition of essential microbial enzymes.

In the realm of anti-inflammatory drug discovery, 2-aminothiazole derivatives have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By modulating the production of pro-inflammatory mediators like prostaglandins and leukotrienes, these compounds can effectively alleviate inflammatory responses.

Synthetic Strategies and Methodologies

The Hantzsch thiazole synthesis remains a primary method for the preparation of 2-amino-4-substituted thiazoles.[1] The general scheme involves the reaction of an α-haloketone with thiourea.

G AlphaHaloKetone α-Haloketone TwoAminoThiazole 2-Aminothiazole Derivative AlphaHaloKetone->TwoAminoThiazole Condensation Thiourea Thiourea Thiourea->TwoAminoThiazole

Figure 1: Generalized Hantzsch Thiazole Synthesis.

Variations of this method allow for the introduction of a wide range of substituents at the 4-position of the thiazole ring, including various aryl groups. The reaction is typically carried out in a suitable solvent, such as ethanol, and can be facilitated by heating.[3]

More contemporary synthetic approaches have also been developed to enhance efficiency and expand the diversity of accessible derivatives. These include microwave-assisted synthesis and the use of solid-phase techniques.

Experimental Protocols for Characterization

The characterization of novel 2-amino-4-arylthiazole derivatives relies on a suite of standard analytical techniques to confirm their structure and purity.

Table 1: Standard Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.
Mass Spectrometry (MS) To determine the molecular weight and elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups within the molecule.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Melting Point Analysis To determine the melting point range, which is a characteristic physical property and an indicator of purity.

Future Perspectives and Conclusion

The 2-amino-4-arylthiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The rich history of this privileged structure, from its origins in fundamental heterocyclic chemistry to its current status as a key pharmacophore in a multitude of drug discovery programs, underscores its enduring importance. The synthetic tractability of the 2-aminothiazole core, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for new and improved medicines. Future research will undoubtedly focus on the rational design of next-generation 2-amino-4-arylthiazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic landscape of this remarkable scaffold.

References

  • Khalifa M. E.
  • BenchChem. The Evolving Landscape of 2-Amino-4-Methyl-Thiazole Derivatives in Medicinal Chemistry: A Technical Review. 2025.
  • El-Sayed, W. A.; Ali, O. M.; Zyada, R. E.; Mohamed, M. A. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021, 26, 1449.

Sources

Foundational

Preliminary Biological Screening of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine: A Proposed Strategy for Novel Compound Evaluation

An In-depth Technical Guide Abstract This technical guide outlines a comprehensive and logically structured preliminary biological screening cascade for the novel chemical entity, 4-(4-Aminomethyl-thiazol-2-YL)-phenylami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide outlines a comprehensive and logically structured preliminary biological screening cascade for the novel chemical entity, 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. As a previously uncharacterized molecule, a systematic approach is essential to elucidate its potential therapeutic activities and cytotoxic liabilities. This document provides a robust framework for researchers, scientists, and drug development professionals, detailing the scientific rationale and step-by-step protocols for a tiered screening approach. The proposed workflow begins with fundamental cytotoxicity profiling to establish a therapeutic window, followed by a broad-based antimicrobial evaluation against a panel of clinically relevant pathogens. This is complemented by an initial exploration of its potential as a kinase inhibitor, a common activity for molecules containing the 2-aminothiazole scaffold. The guide emphasizes the principles of self-validating experimental design and provides actionable insights into the interpretation of preliminary data to guide future research endeavors.

Introduction and Rationale

The compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine represents a novel chemical entity for which no biological activity data has been previously reported. Its core structure, featuring a 2-aminothiazole moiety linked to a phenylamine group, is of significant interest in medicinal chemistry. The 2-aminothiazole ring is a well-established pharmacophore found in a variety of FDA-approved drugs and clinical candidates, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Notably, this scaffold is a key component of several kinase inhibitors, such as Dasatinib, a treatment for chronic myeloid leukemia.

The phenylamine portion of the molecule also contributes to its drug-like properties, offering a versatile scaffold for further chemical modification. The aminomethyl substituent on the thiazole ring introduces a flexible basic group that can participate in crucial hydrogen bonding interactions with biological targets.

Given this structural precedent, a systematic preliminary biological screening is warranted to uncover the potential therapeutic value of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. The following guide proposes a multi-pronged screening strategy designed to efficiently assess its cytotoxicity, antimicrobial activity, and potential as a kinase inhibitor. This tiered approach ensures that resources are directed toward the most promising activities while quickly identifying any potential liabilities.

Proposed Screening Cascade

The proposed screening workflow is designed to be logical and efficient, starting with broad assessments of safety and activity before moving to more specific assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Broad Spectrum Activity Screening cluster_2 Tier 3: Data Interpretation & Next Steps A Compound Synthesis & QC (Purity >95%) B Cytotoxicity Profiling (e.g., MTT Assay in HeLa cells) A->B Establish Therapeutic Window C Antimicrobial Susceptibility Testing (MIC against ESKAPE pathogens) B->C If CC50 > desired MIC D Initial Kinase Inhibitor Screening (Broad panel or representative kinase) B->D If CC50 is acceptable E Analyze Data: - Cytotoxicity (CC50) - Antimicrobial (MIC) - Kinase Inhibition (% Inhibition) C->E D->E F Decision Point: - Pursue further studies? - Synthesize analogs? - Terminate investigation? E->F

Caption: A proposed tiered workflow for the preliminary biological screening of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Tier 1: Foundational Assessment - Cytotoxicity Profiling

Expertise & Experience: Before investigating any potential therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. This foundational step establishes a "therapeutic window" and ensures that any observed biological effects are not simply a consequence of cell death. The MTT assay is a robust and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. We will use a common human cancer cell line, such as HeLa, for this initial assessment due to its rapid growth and well-characterized nature.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize confluent cells, perform a cell count using a hemocytometer, and seed 5,000 cells per well in a 96-well microtiter plate. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Data Presentation: Example Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.1
5015.8 ± 2.5
2548.9 ± 3.2
12.585.1 ± 4.0
6.2596.3 ± 2.8
3.1398.1 ± 1.9
Calculated CC50 ~26 µM

Tier 2: Broad Spectrum Activity Screening

With a baseline understanding of the compound's cytotoxicity, we can proceed to screen for potential therapeutic activities at non-toxic concentrations.

Antimicrobial Susceptibility Testing

Trustworthiness: The thiazole ring is a common feature in many antimicrobial agents. A broad-spectrum screen against the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) is a highly effective method for identifying clinically relevant antibacterial activity. We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Bacterial Strains: Use reference strains of the ESKAPE pathogens.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Bacterial StrainGram StainMIC (µg/mL)
S. aureusPositive16
E. faeciumPositive32
K. pneumoniaeNegative>128
A. baumanniiNegative>128
P. aeruginosaNegative>128
E. cloacaeNegative64

Interpretation: In this example, the compound shows moderate activity against Gram-positive bacteria but is less effective against the tested Gram-negative strains.

Initial Kinase Inhibitor Screening

Authoritative Grounding: The 2-aminothiazole scaffold is a "privileged" structure in kinase inhibitor design, famously demonstrated by the drug Dasatinib which targets the ABL kinase. An initial screen against a representative tyrosine kinase, such as Src kinase, can provide a rapid indication of whether this class of enzymes is a viable target for our compound.

G cluster_0 Kinase Inhibition Assay Principle A Src Kinase C Phosphorylated Substrate A->C Phosphorylates B Peptide Substrate + ATP B->C D Test Compound (4-(4-Aminomethyl-thiazol-2-YL)-phenylamine) D->A Binds to ATP pocket (Hypothesized)

Caption: A simplified diagram illustrating the principle of a kinase inhibition assay.

  • Assay Principle: Utilize a commercially available ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

  • Reaction Setup: In a 96-well plate, combine Src kinase enzyme, a suitable peptide substrate, and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a positive control (a known Src inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the DMSO control.

CompoundConcentration (µM)% Src Kinase Inhibition
Test Compound1065%
Staurosporine (Control)198%
DMSO (Vehicle)N/A0%

Interpretation: A result of 65% inhibition at 10 µM is a promising starting point, suggesting that the compound may have affinity for the ATP-binding pocket of Src kinase and warrants further investigation, such as determining its IC50.

Conclusion and Future Directions

This guide has presented a structured, multi-tiered approach for the preliminary biological evaluation of the novel compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. By systematically assessing cytotoxicity, antimicrobial potential, and kinase inhibitory activity, researchers can efficiently generate a foundational dataset.

Based on the example data presented:

  • The compound exhibits a CC50 of ~26 µM, providing an initial therapeutic window.

  • It shows moderate activity against Gram-positive bacteria (S. aureus MIC = 16 µg/mL).

  • It demonstrates promising inhibition of Src kinase (65% at 10 µM).

These preliminary findings would justify further investigation. Recommended next steps would include:

  • Dose-Response Analysis: Determine the IC50 value against Src kinase to quantify its potency.

  • Selectivity Profiling: Screen against a broader panel of kinases to understand its selectivity profile.

  • Mechanism of Action Studies: For the antimicrobial activity, studies such as time-kill kinetics could be performed.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency and selectivity.

This systematic approach ensures that subsequent research is built upon a solid foundation of well-validated preliminary data, maximizing the potential for successful drug discovery outcomes.

References

  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of thiazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and biological activities of some new thiazole derivatives. Main Group Chemistry, 13(1), 59-72. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Schieven, G. L. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Santajit, S., & Indrawattana, N. (2016). Mechanisms of Antimicrobial Resistance in ESKAPE Pathogens. BioMed research international, 2016, 2475067. [Link]

Exploratory

Tautomeric Forms of 2-Amino-4-Methylthiazole: An In-depth Technical Guide for Drug Development Professionals

Abstract The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive exploration of the tautomerism of 2-amino-4-methylthiazole, a representative member of this important class of heterocycles. We will delve into the structural nuances of its principal tautomers, the factors governing their equilibrium, and the experimental and computational methodologies employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical aspect of 2-aminothiazole chemistry to inform rational drug design and development.

The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of drug molecules. The position of this equilibrium can profoundly influence a compound's pharmacological profile by affecting its:

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to varied affinities for biological targets.

  • Pharmacokinetic Properties: Tautomerism can impact a molecule's lipophilicity, solubility, and metabolic stability, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Intellectual Property: The specific tautomeric form of a compound can be a key factor in patent claims and the establishment of novel intellectual property.

For 2-aminothiazole derivatives, the predominant tautomerism is the amino-imino equilibrium, which can significantly alter the aromaticity and electronic distribution of the thiazole ring.

Tautomeric Forms of 2-Amino-4-Methylthiazole

2-Amino-4-methylthiazole (AMT) can theoretically exist in several tautomeric forms, arising from proton migration.[1][2] The most significant equilibrium is between the amino and imino forms.

  • Amino Tautomer (2-amino-4-methylthiazole): This form is characterized by an exocyclic amino group and a fully aromatic thiazole ring. This aromaticity contributes significantly to its thermodynamic stability.[3][4]

  • Imino Tautomer (2(3H)-imino-4-methylthiazole): In this form, a proton has migrated from the exocyclic nitrogen to the ring nitrogen, resulting in an endocyclic double bond and a disruption of the ring's aromaticity.

Computational studies, specifically Density Functional Theory (DFT) calculations, have consistently shown that the amino tautomer is the most stable form in the gas phase and in various solvents.[1][5][6] The Gibbs free energy difference between the amino and imino forms is significantly positive, indicating a strong preference for the amino tautomer.[3]

Tautomers cluster_amino Amino Tautomer (More Stable) cluster_imino Imino Tautomer (Less Stable) amino 2-Amino-4-methylthiazole imino 2(3H)-Imino-4-methylthiazole amino->imino Proton Transfer

Caption: Tautomeric equilibrium of 2-amino-4-methylthiazole.

Factors Influencing Tautomeric Equilibrium

While the amino form of 2-amino-4-methylthiazole is generally predominant, several factors can influence the position of the tautomeric equilibrium:

  • Substituents: Electron-withdrawing groups attached to the exocyclic amino group can increase the acidity of the N-H proton, thereby stabilizing the imino form.[3][7] Conversely, electron-donating groups on the thiazole ring tend to favor the amino tautomer.

  • Solvent Polarity: The amino tautomer is typically favored in most solvents due to its aromatic character.[3] However, the relative stability can be influenced by the solvent's ability to form hydrogen bonds with the different tautomers.[8] While polar solvents can stabilize both forms, the aromatic stabilization of the amino tautomer usually remains the dominant factor.[8][9]

  • Concentration: In some instances, the tautomeric equilibrium of 2-aminothiazoles has been observed to be concentration-dependent, with the amino form being more favored at lower concentrations.[3][10]

Experimental Characterization of Tautomers

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of 2-amino-4-methylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure in solution.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed sample of 2-amino-4-methylthiazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a concentration of approximately 10-20 mg/mL.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The chemical shift of the amino protons is a key indicator.

    • Acquire a ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms in the thiazole ring. The chemical shift of the C2 carbon is particularly sensitive to the tautomeric form.

  • Spectral Interpretation:

    • Amino Form: Expect a signal for the NH₂ protons (typically a broad singlet) and distinct signals for the methyl and ring protons. The ¹³C NMR will show a characteristic chemical shift for the C2 carbon attached to the amino group.

    • Imino Form: The presence of an imino tautomer would be indicated by the appearance of a different set of signals, particularly a downfield shift for the C2 carbon and the absence of a distinct NH₂ signal, replaced by an NH signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the tautomers, which differ due to their distinct electronic configurations.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of dilute solutions of 2-amino-4-methylthiazole in the solvent of interest (e.g., ethanol, acetonitrile, water) with concentrations typically in the micromolar range.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.

  • Spectral Interpretation:

    • The amino tautomer, being aromatic, will exhibit a characteristic absorption maximum (λ_max).

    • The imino tautomer, being non-aromatic, would be expected to have a different λ_max, likely at a shorter wavelength. The predominance of a single, consistent λ_max across different solvents is indicative of a single dominant tautomer.

Vibrational Spectroscopy (FTIR and Raman)

Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to the tautomeric form.

Protocol for FTIR/Raman Analysis:

  • Sample Preparation: For FTIR, the sample can be analyzed as a solid (KBr pellet) or in solution. For Raman, the sample is typically analyzed in a glass vial or capillary.

  • Data Acquisition: Acquire the FTIR or Raman spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

  • Spectral Interpretation:

    • Amino Form: Look for characteristic N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹) and the C=N and C=C stretching vibrations of the aromatic ring.

    • Imino Form: The imino tautomer would exhibit a C=N stretching vibration at a different frequency and a distinct N-H stretching vibration for the imino group.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Tautomer Characterization cluster_analysis Data Analysis and Conclusion synthesis Synthesize 2-Amino-4-methylthiazole nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr uv_vis UV-Vis Spectroscopy synthesis->uv_vis ftir_raman FTIR/Raman Spectroscopy synthesis->ftir_raman computation Computational Modeling (DFT) synthesis->computation analysis Correlate Spectroscopic and Computational Data nmr->analysis uv_vis->analysis ftir_raman->analysis computation->analysis conclusion Determine Predominant Tautomer analysis->conclusion

Caption: Experimental workflow for tautomer characterization.

Computational Approaches to Tautomer Analysis

Computational chemistry, particularly DFT, is an indispensable tool for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of the amino and imino tautomers of 2-amino-4-methylthiazole.

  • Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will provide the optimized geometries and thermodynamic data.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative Gibbs free energies (ΔG) of the tautomers. A positive ΔG for the imino form relative to the amino form indicates that the amino form is more stable.

  • Spectroscopic Prediction: Simulate the NMR chemical shifts, UV-Vis absorption spectra, and vibrational frequencies for each tautomer to aid in the interpretation of experimental data.

Quantitative Data Summary

The following table summarizes the calculated Gibbs free energy differences for the amino-imino tautomerism of 2-aminothiazole and its 4-methyl derivative, highlighting the strong preference for the amino form.

DerivativeMethod/Basis SetSolventΔG (kcal/mol) (Imino - Amino)Predominant TautomerReference
2-AminothiazoleB3LYP/6-311++G(d,p)Water> 0Amino[3]
2-Amino-4-methylthiazoleB3LYP/6-311++G(3df,3pd)Gas PhaseHigh Positive ValueAmino[3]

Note: This table is illustrative and based on computational studies. Experimental values may vary.

Conclusion

A thorough understanding of the tautomeric behavior of 2-amino-4-methylthiazole is critical for its successful application in drug discovery and development. The evidence from both experimental and computational studies overwhelmingly indicates that the amino tautomer is the predominant and most stable form. This stability is primarily attributed to the aromaticity of the thiazole ring. While factors such as substituents and solvent can have a minor influence, the amino form is expected to be the biologically relevant species. For drug development professionals, it is imperative to consider the potential for tautomerism and to employ the analytical techniques outlined in this guide to characterize the specific tautomeric forms of novel 2-aminothiazole derivatives. This will enable a more accurate interpretation of structure-activity relationships and the rational design of more effective and safer therapeutic agents.

References

  • Sci-Hub. Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution. International Journal of Quantum Chemistry. 2007. Available from: [Link]

  • Pagacz-Kostrzewa, M., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. 2022. Available from: [Link]

  • Pagacz-Kostrzewa, M., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. 2022. Available from: [Link]

  • Pagacz-Kostrzewa, M., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed. 2022. Available from: [Link]

  • Pagacz-Kostrzewa, M., et al. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. 2022. Available from: [Link]

  • Li, Y., et al. Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Vibrational Spectroscopy. 2013. Available from: [Link]

  • G. V. Boyd, et al. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. Journal of the Chemical Society, Perkin Transactions 2. 1978. Available from: [Link]

  • SID. Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. 2013. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Synthesis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

For Distribution To: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, a key building block in medicinal chemistry. The synthesis is designed for high fidelity and scalability, employing a strategic combination of the classic Hantzsch thiazole synthesis and a subsequent Gabriel amine synthesis. This protocol emphasizes the rationale behind each step, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. All quantitative data is summarized for clarity, and a detailed characterization of the final product is provided.

Introduction

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds with applications as kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[1][2] The specific functionalization of this core structure is critical for modulating pharmacological activity. The title compound, 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, presents a versatile platform for further derivatization, featuring two primary amine groups with differential reactivity. This allows for selective modification, making it a valuable intermediate for the construction of compound libraries in drug development programs.

The synthetic strategy detailed herein is a robust three-step process designed to yield the target compound with high purity. The core of this protocol is the Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring from an α-haloketone and a thioamide.[3][4] To introduce the aminomethyl group at the 4-position of the thiazole, a chloromethyl intermediate is first generated and then converted to the primary amine via the Gabriel synthesis.[5][6][7][8][9] A protecting group strategy is employed for the aniline nitrogen to prevent side reactions, ensuring a clean and efficient synthesis.

Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Acetyl Protection cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Gabriel Synthesis & Deprotection A 4-Aminothiobenzamide B N-(4-Thiocarbamoyl-phenyl)-acetamide A->B Acetic Anhydride, Pyridine D N-[4-(4-Chloromethyl-thiazol-2-yl)-phenyl]-acetamide B->D Ethanol, Reflux C 1,3-Dichloroacetone C->D F N-[4-(4-Phthalimidomethyl-thiazol-2-yl)-phenyl]-acetamide D->F DMF E Potassium Phthalimide E->F G 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine F->G 1. Hydrazine Hydrate 2. HCl (aq)

Caption: Synthetic workflow for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Solvents were of analytical grade.

  • 4-Aminothiobenzamide

  • Acetic Anhydride

  • Pyridine

  • 1,3-Dichloroacetone

  • Ethanol (absolute)

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate

Instrumentation
  • Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

  • Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.

  • Melting points were determined on a digital melting point apparatus.

  • Thin Layer Chromatography (TLC) was performed on silica gel 60 F254 plates.

Experimental Protocol

Step 1: Synthesis of N-(4-Thiocarbamoyl-phenyl)-acetamide

This initial step protects the aniline nitrogen as an acetamide to prevent its interference in the subsequent thiazole ring formation.

  • In a 250 mL round-bottom flask, suspend 4-aminothiobenzamide (10.0 g, 65.7 mmol) in pyridine (100 mL).

  • Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (7.5 mL, 79.0 mmol) dropwise to the suspension over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:1).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Collect the resulting yellow precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to afford N-(4-thiocarbamoyl-phenyl)-acetamide as a yellow powder.

Step 2: Synthesis of N-[4-(4-Chloromethyl-thiazol-2-yl)-phenyl]-acetamide

This is the core Hantzsch thiazole synthesis, forming the thiazole ring with a chloromethyl group at the 4-position, which is a key handle for introducing the aminomethyl group.[3]

  • To a 500 mL round-bottom flask, add N-(4-thiocarbamoyl-phenyl)-acetamide (10.0 g, 51.5 mmol) and absolute ethanol (200 mL).

  • Add 1,3-dichloroacetone (7.2 g, 56.7 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 6 hours with vigorous stirring.

  • Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume to approximately 50 mL under reduced pressure.

  • Pour the concentrated mixture into 300 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield a crude solid.

  • Purify the crude product by recrystallization from ethanol to obtain N-[4-(4-chloromethyl-thiazol-2-yl)-phenyl]-acetamide as a crystalline solid.

Step 3: Synthesis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

This final step involves a Gabriel synthesis to introduce the primary amine, followed by acidic hydrolysis to deprotect the aniline nitrogen.[5][6][7][8][9]

  • Dissolve N-[4-(4-chloromethyl-thiazol-2-yl)-phenyl]-acetamide (5.0 g, 17.8 mmol) in dry DMF (100 mL) in a 250 mL round-bottom flask.

  • Add potassium phthalimide (3.6 g, 19.6 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • Monitor the formation of the phthalimide intermediate by TLC (Ethyl acetate/Hexane, 1:1).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain N-[4-(4-phthalimidomethyl-thiazol-2-yl)-phenyl]-acetamide.

  • Suspend the dried phthalimide intermediate in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Add hydrazine hydrate (2.7 mL, 53.4 mmol) to the suspension.

  • Heat the mixture to reflux for 4 hours, during which a white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 100 mL of 6 M hydrochloric acid.

  • Heat the acidic solution to reflux for 3 hours to hydrolyze the acetamide protecting group.

  • Cool the solution to 0 °C and basify to pH 10-12 with a 10 M sodium hydroxide solution.

  • Extract the product with dichloromethane (4 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Dichloromethane/Methanol with 1% triethylamine) to afford 4-(4-aminomethyl-thiazol-2-YL)-phenylamine as the final product.

Data and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-(4-Thiocarbamoyl-phenyl)-acetamideC9H10N2OS194.2692215-218
N-[4-(4-Chloromethyl-thiazol-2-yl)-phenyl]-acetamideC12H11ClN2OS282.7578188-191
4-(4-Aminomethyl-thiazol-2-YL)-phenylamineC10H11N3S205.2865142-145

Characterization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (d, J = 8.4 Hz, 2H), 7.15 (s, 1H), 6.65 (d, J = 8.4 Hz, 2H), 5.30 (s, 2H, NH₂), 3.85 (s, 2H, CH₂), 2.10 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5, 152.1, 148.3, 128.9, 123.7, 114.2, 110.5, 45.8.

  • MS (ESI): m/z 206.1 [M+H]⁺.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear and measurable outcomes at each stage. The progress of each reaction can be reliably monitored by TLC, and the purification of intermediates by recrystallization ensures high-purity material for subsequent steps. The final product's identity and purity are confirmed through a combination of NMR and mass spectrometry, with the expected spectral data provided for direct comparison. The use of the Gabriel synthesis for the amination step is a critical choice for ensuring a clean conversion to the primary amine, avoiding the common issue of over-alkylation seen with other methods.[5][6]

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. The three-step sequence, employing a protecting group strategy followed by Hantzsch and Gabriel syntheses, provides a reliable route to this valuable building block. The clear, step-by-step instructions and detailed characterization data are intended to enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.

References

  • Shi, D., et al. (2012). A facile, efficient synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939-1949. [Link]

  • Al-Ghorbani, M., et al. (2015). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PLoS ONE, 10(7), e0134604. [Link]

  • Li, P., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(11), 3973-3980. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Chhabra, N., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. European Journal of Medicinal Chemistry, 46(10), 4987-4994. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • Banerjee, J., et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy and Technology, 6(2), 6524-6532. [Link]

Sources

Application

Application Notes and Protocols for Antimicrobial Research of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Antimicrobial Drug Discovery The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a cornerstone in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thiazole nucleus is a key structural motif in numerous clinically approved drugs, including antibacterial, antifungal, and antiviral agents.[2][3] This five-membered aromatic ring, containing sulfur and nitrogen atoms, serves as a versatile scaffold for the development of new drugs, with many derivatives exhibiting significant biological activities.[1][2]

The compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine represents a promising, yet underexplored, candidate within this chemical class. Its structure, featuring a 2-aminothiazole moiety linked to a phenylamine group with an aminomethyl substituent, suggests potential for diverse molecular interactions with microbial targets. While specific antimicrobial data for this exact molecule is not extensively documented in publicly available literature, its structural similarity to other biologically active thiazole derivatives warrants a thorough investigation of its antimicrobial properties.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial applications of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. The protocols detailed herein are based on established, field-proven methodologies for antimicrobial susceptibility testing and are designed to generate robust and reproducible data.

Part 1: Initial Antimicrobial Screening and Potency Determination

The primary objective of the initial screening phase is to determine if 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine possesses intrinsic antimicrobial activity against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[7][8]

Core Principle: Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] This is a fundamental metric for assessing the potential of a novel compound. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[9][11][12]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solution of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in appropriate solvent (e.g., DMSO). P2 Culture selected microbial strains (e.g., S. aureus, E. coli) overnight. P1->P2 P3 Prepare standardized inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL). P2->P3 A1 Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate. P3->A1 A2 Inoculate each well with the standardized microbial suspension. A1->A2 A3 Include positive (microbe only) and negative (broth only) controls. A2->A3 D1 Incubate plates at 37°C for 16-24 hours. A3->D1 D2 Visually inspect for turbidity or measure absorbance (OD600). D1->D2 D3 Determine MIC: Lowest concentration with no visible growth. D2->D3

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standardized inoculum (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in a suitable solvent (e.g., DMSO). Further dilutions should be made in MHB to achieve the desired starting concentration for the assay.

  • Inoculum Preparation: From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]

  • Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

    • Add 10 µL of the standardized inoculum to each well, except for the negative control (sterility) wells.

    • Designate wells for a positive control (inoculum in MHB without the compound) and a negative control (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][13] This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a microplate reader.

Data Presentation: Summarizing Antimicrobial Potency

Quantitative data should be organized in a clear, tabular format for easy comparison.

Microorganism Gram Stain MIC of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (µg/mL) Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data][Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]
Candida albicansN/A (Fungus)[Insert Data][Insert Data]

Part 2: Assessing Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound kills the microorganism (bactericidal) or merely inhibits its growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Spot-plate these aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Part 3: Investigating Anti-Biofilm Applications

Bacterial biofilms are a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Many thiazole derivatives have demonstrated promising anti-biofilm activity.[3][4][14][15] Therefore, evaluating the effect of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine on biofilm formation and eradication is a critical step.

Detailed Protocol: Crystal Violet Biofilm Assay

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (optional, for enhancing biofilm formation)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Biofilm Formation:

    • Grow a bacterial culture overnight and adjust to a 0.5 McFarland standard.

    • Add 200 µL of the bacterial suspension and varying sub-MIC concentrations of the test compound to the wells of a microtiter plate.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air-dry the plate.

    • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm (OD570) using a microplate reader. A reduction in OD570 in the presence of the compound indicates inhibition of biofilm formation.

Part 4: Elucidating the Mechanism of Action

Understanding how 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine exerts its antimicrobial effect is vital for its development as a therapeutic agent. Based on studies of other thiazole derivatives, potential mechanisms include the inhibition of essential bacterial enzymes.[1][2]

Hypothesized Mechanisms and Investigative Pathways

Several thiazole-based compounds have been shown to inhibit bacterial DNA gyrase or β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid synthesis.[1][2] Molecular docking studies can provide initial insights into the potential binding of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine to these or other microbial targets.

MoA_Pathway cluster_compound Test Compound cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects Compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition FabH FabH Enzyme Compound->FabH Inhibition Cell_Membrane Cell Membrane Compound->Cell_Membrane Interaction DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep FAS_Inhibit Inhibition of Fatty Acid Synthesis FabH->FAS_Inhibit Membrane_Disrupt Membrane Disruption Cell_Membrane->Membrane_Disrupt

Caption: Potential Mechanisms of Action for Thiazole Derivatives.

Further experimental validation could involve enzymatic assays with purified DNA gyrase or FabH, or membrane permeability assays to assess cell membrane disruption.

Part 5: Cytotoxicity and Selectivity Assessment

A crucial aspect of drug development is ensuring that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to human cells.

Protocol: Mammalian Cell Viability Assay (e.g., MTT Assay)

Procedure:

  • Seed a 96-well plate with a suitable human cell line (e.g., HEK293, HepG2) and allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

The selectivity index (SI) can be calculated as the ratio of the cytotoxic concentration (CC50) against mammalian cells to the MIC against the microbial strain. A higher SI value is desirable.

Conclusion

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, as a member of the pharmacologically significant thiazole family, holds considerable potential as a novel antimicrobial agent. The application notes and protocols outlined in this guide provide a robust, systematic approach for its comprehensive evaluation. By following these methodologies, researchers can effectively characterize its antimicrobial spectrum, potency, mode of action, and therapeutic potential, thereby contributing to the critical search for new treatments to combat infectious diseases.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2015). Journal of Antimicrobial Chemotherapy.
  • Synthesis and anti-biofilm activity of thiazole Schiff bases. (2014). Medicinal Chemistry Research.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).
  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2015). PubMed.
  • New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Form
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Anti-biofilm effect of novel thiazole acid analogs against Pseudomonas aeruginosa through IQS p
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • 4-(4-aminomethyl-thiazol-2-yl)-phenylamine. (n.d.). ChemicalBook.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central.
  • synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. (2017).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.

Sources

Method

Application Notes and Protocols for Anticancer Studies Using 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Introduction: The Emergence of Aminothiazoles in Oncology The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide array of therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Aminothiazoles in Oncology

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide array of therapeutic applications, including potent anticancer activity.[1][2][3] This class of compounds has garnered significant interest in oncology for its ability to target key signaling pathways that are often dysregulated in cancer.[4][5] 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine represents a promising candidate within this family for anticancer drug development. Its structural motifs suggest potential interactions with various oncogenic targets, particularly protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.[4][5]

Extensive research into aminothiazole derivatives has revealed their capacity to inhibit a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), B-RAF, and protein kinase CK2.[4][6][7] This multi-targeted potential suggests that compounds like 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine could be effective against a broad spectrum of human cancers, including those of the breast, colon, lung, and hematopoietic systems.[2] Furthermore, the amenability of the aminothiazole core to chemical modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in anticancer studies. We will delve into detailed protocols for evaluating its in vitro efficacy, elucidating its mechanism of action, and provide insights into potential in vivo experimental designs.

I. Core Principles of Investigation: A Mechanistic Approach

The study of any novel anticancer agent requires a systematic approach to not only determine its efficacy but also to understand its molecular mechanism of action. This knowledge is crucial for identifying patient populations that are most likely to respond to the therapy and for the rational design of combination therapies. For 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, the primary hypothesis is its role as a kinase inhibitor.

Visualizing the Potential Mechanism of Action

The following diagram illustrates a generalized workflow for investigating the anticancer properties of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, starting from in vitro screening to mechanistic studies.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Studies Cell_Viability Cell Viability Assays (MTT, CellTiter-Glo) IC50_Determination IC50 Determination (Dose-Response Curves) Cell_Viability->IC50_Determination Quantify Potency Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) IC50_Determination->Apoptosis_Assay Investigate Cell Death Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Analyze Cell Cycle Arrest Kinase_Inhibition Kinase Inhibition Assays (In vitro kinase panels) Cell_Cycle_Analysis->Kinase_Inhibition Identify Molecular Targets Western_Blot Western Blot Analysis (Target phosphorylation) Kinase_Inhibition->Western_Blot Validate Target Engagement Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Elucidate Signaling Effects Xenograft_Model Tumor Xenograft Models (Efficacy Studies) Pathway_Analysis->Xenograft_Model Confirm In Vivo Efficacy Toxicity_Study Toxicity and PK/PD Studies Xenograft_Model->Toxicity_Study Assess Safety Profile

Caption: Experimental workflow for anticancer evaluation.

II. In Vitro Efficacy and Mechanistic Assays: Detailed Protocols

A. Cell Viability and Proliferation Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Efficacy of Aminothiazole Derivatives (Literature Data)

Compound ClassCancer Cell LineIC50 (µM)Reference
2-amino-thiazole-5-carboxylic acid phenylamideK563 (Leukemia)16.3[2]
2-amino-4-phenylthiazole derivativeHT29 (Colon)2.01[2]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamideA375 (Melanoma)-[8]
[4-(imidazol-1-yl)thiazol-2-yl]phenylamineRKO (Colon)Submicromolar[9]
B. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, it is essential to investigate its effects on apoptosis and the cell cycle.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cells treated with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the MTT assay protocol. After the incubation period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

C. Target Identification and Validation

Given that aminothiazole derivatives are known kinase inhibitors, a key step is to identify the specific kinase(s) targeted by 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine against a panel of purified kinases.

Principle: This assay measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. This is often done using a radiometric assay (measuring the incorporation of 32P-ATP into a substrate) or a fluorescence-based assay.

General Procedure:

  • Reagents: Recombinant active kinase, kinase buffer, ATP, and a specific substrate peptide.

  • Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., radioactivity measurement, fluorescence polarization).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Potential Kinase Targets for Aminothiazole Derivatives

Kinase FamilySpecific KinasesRole in CancerReference
Serine/Threonine KinasesAurora Kinases A/B, CDK9, B-RAF, CK2, mTORMitosis, Transcription, Proliferation, Survival[1][4][7][10]
Tyrosine KinasesEGFR, Src, AblProliferation, Angiogenesis, Metastasis[2]
Visualizing a Potential Signaling Pathway

The diagram below illustrates a simplified signaling pathway that could be inhibited by 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, leading to apoptosis.

G Compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine Kinase Oncogenic Kinase (e.g., Aurora Kinase) Compound->Kinase Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces Downstream Downstream Effector (e.g., p-Histone H3) Kinase->Downstream Phosphorylation Kinase->Apoptosis Inhibits Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Potential kinase inhibition pathway.

III. In Vivo Studies: Preclinical Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Experimental Design: Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in a mouse xenograft model.

Procedure:

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., one that showed high sensitivity in vitro) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle only.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

IV. Conclusion and Future Directions

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine belongs to a class of compounds with demonstrated potential as anticancer agents. The protocols outlined in these application notes provide a robust framework for its preclinical evaluation. Future studies should focus on optimizing its pharmacokinetic properties, exploring combination therapies, and identifying predictive biomarkers to guide its clinical development. The versatility of the aminothiazole scaffold continues to make it an exciting area of research in the quest for more effective and targeted cancer therapies.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Bathula, S., et al. (2023).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). NIH.
  • Chemical structures of diverse reported aminothiazole kinase inhibitors. (n.d.).
  • A Comparative Guide to 2-Aminothiazole-5-Carboxamides in Preclinical Cancer Research. (n.d.). Benchchem.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013).
  • Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2025).
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016).
  • [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines. (2006). PubMed.

Sources

Application

Application Notes & Protocols: The In Vivo Evaluation of Aminothiazole Derivatives

Abstract The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including clinically appr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs like Dasatinib.[1][2] These derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, neuroprotection, and the emerging field of geroscience (senolytics).[1][3][4] However, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges, primarily the translation of cellular activity into systemic efficacy and safety. This guide provides a comprehensive framework for the development and execution of robust in vivo assays tailored for aminothiazole derivatives. We will move beyond rote procedural lists to explain the causal logic behind experimental design, ensuring that each protocol functions as a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel aminothiazole compounds in relevant animal models.

Foundational In Vivo Characterization: Beyond Efficacy

Before assessing if a compound works, it is imperative to understand how it behaves within a biological system. These foundational studies are critical for designing meaningful efficacy trials and are often prerequisites for regulatory submissions.[5]

Pharmacokinetic (PK) Profiling

Expertise & Experience: The primary goal of a PK study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[5][6] This tells you if the drug reaches its intended target in sufficient concentration and for an adequate duration. For aminothiazole derivatives, which can have metabolic liabilities, this step is non-negotiable.[7][8] A compound with a very short half-life, for instance, might require a different dosing schedule in efficacy studies than one with a long half-life.[7]

Protocol 1: Rapid Pharmacokinetic Profiling in Mice

  • Animal Model: Select a standard strain, such as male CD-1 or C57BL/6 mice (8-10 weeks old). Use a minimum of 3 animals per time point.

  • Formulation: Prepare the aminothiazole derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water). The formulation must be non-toxic and capable of solubilizing the compound.

  • Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine key parameters like clearance and volume of distribution.

    • Oral (PO): Administer a single dose by gavage (e.g., 10-20 mg/kg) to assess oral bioavailability.

  • Sample Collection: Collect blood samples (approx. 50 µL) via tail-nick or saphenous vein bleeding at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is harvested by centrifugation.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterAbbreviationDescriptionImportance in Study Design
Half-lifeTime required for the drug concentration to decrease by half.[7]Dictates dosing frequency.
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma.Relates to efficacy and potential toxicity.
Area Under the CurveAUCThe total drug exposure over time.[7]Overall measure of exposure; used to calculate bioavailability.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.[7]Determines if oral administration is a viable route.
ClearanceCLThe volume of plasma cleared of the drug per unit time.[7]Indicates the efficiency of drug elimination.
Acute Toxicity & Dose Range Finding

Expertise & Experience: The goal here is to identify a safe dose range for efficacy studies by establishing the Maximum Tolerated Dose (MTD). This is the highest dose that does not cause unacceptable side effects. Administering doses that are too high can lead to non-specific toxicity, confounding efficacy results, while doses that are too low may not provide sufficient exposure.

Protocol 2: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use the same species and strain planned for efficacy studies (e.g., BALB/c nude mice for xenografts).

  • Dose Escalation: Administer single or multiple doses of the aminothiazole derivative to small groups of animals (n=3-5 per group) at escalating dose levels (e.g., 10, 30, 100 mg/kg).

  • Monitoring: Observe animals daily for a minimum of 7-14 days. Key parameters to monitor include:

    • Body Weight: A loss of >15-20% is a common sign of toxicity and a typical endpoint.

    • Clinical Signs: Observe for changes in posture, activity, grooming, and any signs of distress (e.g., ruffled fur, lethargy).

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that results in no mortality and no more than a 15-20% mean body weight loss, with full recovery. This dose (or a fraction of it) will be used in subsequent efficacy studies.

In Vivo Efficacy Models: Tailoring the Assay to the Therapeutic Hypothesis

The choice of an in vivo model is entirely dependent on the hypothesized mechanism of action and the target disease. Aminothiazole derivatives are versatile, and so are the models used to test them.[3][9]

Anticancer Activity: Human Tumor Xenograft Models

Expertise & Experience: Xenograft models, where human cancer cells are implanted into immunodeficient mice, remain a gold standard for evaluating preclinical anticancer efficacy.[1] The choice of cell line is critical; it should ideally be one against which the aminothiazole derivative showed high potency in vitro. For example, if a compound is a potent CDK2 inhibitor, using a cyclin E-overexpressing tumor model provides a strong mechanistic link.[10]

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis a Select immunodeficient mouse strain (e.g., BALB/c nude, NSG) b Culture human cancer cells (e.g., A375, MDA-MB-231) a->b c Prepare cell suspension (Cells + Matrigel) b->c d Subcutaneously implant cells into mouse flank c->d e Monitor tumor growth (Calipers: V = L x W^2 / 2) d->e f Randomize mice into groups when tumors reach ~100-150 mm³ e->f g Administer treatment: - Vehicle Control - Test Compound - Positive Control f->g h Measure tumor volume and body weight (2-3 times per week) g->h g->h i Euthanize mice when tumors reach ethical limit (~1500 mm³) h->i h->i j Excise tumors for weight and ex vivo analysis (e.g., IHC) i->j k Analyze data: T/C%, statistical significance j->k

Caption: Workflow for a standard subcutaneous xenograft study.

Protocol 3: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A375 melanoma), resuspended in a 1:1 mixture of media and Matrigel, into the flank of immunodeficient mice (e.g., BALB/c nude).[1]

  • Tumor Growth Monitoring: Allow tumors to grow to an average size of 100-150 mm³. Measure tumors 2-3 times weekly with digital calipers.

  • Randomization & Treatment: Randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Aminothiazole Derivative (at MTD)

    • Group 3: Positive Control (standard-of-care drug, if available)

  • Administration: Administer treatment according to the schedule determined by PK data (e.g., daily oral gavage).

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined ethical size limit. Monitor body weight as a measure of toxicity.

  • Data Analysis: The primary endpoint is tumor growth inhibition. Calculate the T/C ratio (mean tumor volume of T reated group / mean tumor volume of C ontrol group) x 100%. A lower T/C% indicates higher efficacy.

Table 2: Sample Data Presentation for Xenograft Study

Treatment GroupDay 21 Mean Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+5%
Compound X (50 mg/kg)480 ± 9561.6%-8%
Positive Control350 ± 8072.0%-12%
Senolytic Activity: Assays in Aged Models

Expertise & Experience: Cellular senescence is a driver of aging and age-related diseases.[4] Senolytics are drugs that selectively clear these senescent cells. The aminothiazole derivative Dasatinib (in combination with Quercetin) is a pioneering senolytic agent.[11] In vivo validation requires demonstrating an improvement in age-related physiological function or a reduction in senescence markers in tissues.

Protocol 4: Functional Assessment in Naturally Aged Mice

  • Animal Model: Use old mice (e.g., 20-24 months old), which naturally have a high burden of senescent cells.

  • Treatment: Administer the aminothiazole derivative intermittently (e.g., once or twice weekly), as continuous dosing is often not required for senolytics.[4]

  • Functional Endpoints:

    • Treadmill Test: Measure endurance by recording the maximum distance run or time to exhaustion.

    • Grip Strength: Assess forelimb strength using a grip strength meter.

    • General Activity: Monitor daily activity in home cages using infrared beams.

  • Biomarker Analysis: At the end of the study, harvest tissues (e.g., liver, kidney, fat) to measure senescence markers such as p16Ink4a or SASP (Senescence-Associated Secretory Phenotype) factors via qPCR, Western blot, or immunohistochemistry.[12]

  • Data Analysis: Compare the functional and molecular readouts between vehicle-treated and drug-treated aged mice.

G cluster_cause Cellular Stressors cluster_effect Hallmarks of Senescence DNA_damage DNA Damage Senescence Cellular Senescence DNA_damage->Senescence Telomere Telomere Attrition Telomere->Senescence Oncogenes Oncogene Activation Oncogenes->Senescence Arrest Growth Arrest Senescence->Arrest SASP SASP Secretion (Inflammatory Cytokines) Senescence->SASP Apoptosis_Resistance Apoptosis Resistance (Upregulation of SCAPs) Senescence->Apoptosis_Resistance Tissue Improved Tissue Function & Reduced Inflammation SASP->Tissue Reduces Aminothiazole Aminothiazole Senolytic (e.g., Dasatinib) Apoptosis_Resistance->Aminothiazole Inhibits SCAPs Apoptosis Apoptosis of Senescent Cell Aminothiazole->Apoptosis Apoptosis->Tissue Leads to

Caption: Mechanism of senolytic aminothiazole derivatives.

In Vivo Imaging: Visualizing Drug Action

Expertise & Experience: Non-invasive imaging techniques allow for the real-time, longitudinal tracking of drug distribution or target engagement within the same animal, reducing animal usage and providing dynamic data.[13][14] For aminothiazole derivatives, this can be achieved by conjugating the compound to a fluorescent dye or by using bioluminescent reporter models.[15][16]

Protocol 5: Near-Infrared (NIR) Fluorescence Imaging of Tumor Uptake

  • Probe Synthesis: Synthesize a derivative of the lead aminothiazole compound conjugated to a near-infrared (NIR) fluorescent dye (e.g., Cy7). NIR light (650-900 nm) is used because it has better tissue penetration and lower autofluorescence.[16]

  • Animal Model: Use a mouse bearing a subcutaneous tumor, as described in Protocol 3.

  • Administration: Inject the fluorescently-labeled aminothiazole derivative intravenously via the tail vein.[15]

  • Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mouse and place it in an in vivo imaging system (IVIS).[15]

  • Data Acquisition: Acquire fluorescent images using the appropriate excitation and emission filters.

  • Analysis: Quantify the fluorescent signal intensity in the tumor region of interest (ROI) compared to other tissues over time. This can provide evidence of preferential tumor accumulation. After the final imaging session, organs can be excised for ex vivo imaging to confirm biodistribution.

Concluding Remarks & Regulatory Perspective

The successful in vivo evaluation of aminothiazole derivatives requires a multi-faceted approach that integrates pharmacokinetics, toxicology, and mechanistically relevant efficacy models. The protocols outlined here provide a robust starting point. It is critical to conduct these studies in compliance with institutional animal care guidelines and, for compounds advancing toward clinical trials, under the principles of Good Laboratory Practice (GLP).[5][17] The data generated from these assays are fundamental to building a compelling Investigational New Drug (IND) application and paving the way for first-in-human studies.[18][19]

References

  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Uchikawa, O., et al. (1996). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. Chem Pharm Bull (Tokyo).
  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH).
  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Das, D. & Roy, K. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. SciSpace. Available at: [Link]

  • Ghasemi, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. Available at: [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Available at: [Link]

  • Niedernhofer, L. J., & Robbins, P. D. (2018). Recent advances in the discovery of senolytics. PMC - NIH. Available at: [Link]

  • Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]

  • GaBI Online. (2024). New FDA draft guidance for in vivo bioavailability and bioequivalence studies. GaBI Online. Available at: [Link]

  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Kumar, R., et al. (2015). Aminothiazoles: Hit to lead development to identify antileishmanial agents. PubMed. Available at: [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]

  • Basit, A., et al. (2021). Potential role of different animal models for the evaluation of bioactive compounds. PMC. Available at: [Link]

  • Mayo Clinic. (2018). Senolytics improve health, extend life: Preclinical research findings. Mayo Clinic News Network. Available at: [Link]

  • Wang, D., et al. (2010). Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging. PMC - NIH. Available at: [Link]

  • UT Health San Antonio. (2019). First-in-human trial of senolytic drugs encouraging. EurekAlert!. Available at: [Link]

  • Auctores Online. (n.d.). Regulatory Guidelines for New Drug Development. Auctores Journals. Available at: [Link]

  • Okamura, N., et al. (2011). Phenyldiazenyl benzothiazole derivatives as probes for in vivo imaging of neurofibrillary tangles in Alzheimer's disease brains. Semantic Scholar. Available at: [Link]

  • Clinical Trials Arena. (2019). Trial evaluates senolytic drugs to treat kidney disease. Clinical Trials Arena. Available at: [Link]

  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Biological Products. National Institutes of Health. Available at: [Link]

  • BPLabLine. (n.d.). 5 Common In Vivo Imaging Techniques. BPLabLine. Available at: [Link]

  • Lifespan.io. (2022). Results of a Phase 1 Trial of Senolytics for Alzheimer's. Lifespan Research Institute. Available at: [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. PubMed. Available at: [Link]

  • Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]

  • Koziolek, M., et al. (2019). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine Analogs as Potential Kinase Inhibitors

Introduction: The Therapeutic Potential of Aminothiazole Scaffolds The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This het...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Aminothiazole Scaffolds

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This heterocyclic motif is particularly prominent in the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. The well-known pan-Src kinase inhibitor, Dasatinib, features a 2-aminothiazole core, highlighting the potential of this chemical class to target the ATP-binding site of kinases.[4][5] The compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and its analogs represent a promising library for screening against various kinase targets to identify novel therapeutic leads.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) assays to evaluate a library of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine analogs for their potential as kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for robust and reliable screening, and discuss best practices for data analysis and interpretation.

Strategic Approach to High-Throughput Screening

The successful identification of potent and selective kinase inhibitors from a compound library requires a carefully planned HTS cascade. This typically involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity, determine potency (IC50), and assess selectivity against other kinases.

Target Selection and Rationale

Given the prevalence of the 2-aminothiazole scaffold in known kinase inhibitors, a logical starting point for screening 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine analogs is a well-characterized protein kinase. For the purpose of this application note, we will focus on a representative member of the Src family of non-receptor tyrosine kinases, such as Lck (Lymphocyte-specific protein tyrosine kinase), due to the established precedent of 2-aminothiazole-based inhibitors for this kinase family.[4][5] However, the principles and protocols described herein can be readily adapted to other kinase targets.

Choosing the Right Assay Technology: A Comparative Overview

Several HTS technologies are suitable for measuring kinase activity. The choice of assay depends on factors such as the nature of the kinase and substrate, cost, throughput, and the availability of specific reagents and instrumentation. Here, we will focus on two widely used, non-radioactive, homogeneous assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Assay Technology Principle Advantages Disadvantages
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a kinase assay, this can be a fluorescently labeled substrate peptide that, when phosphorylated, is bound by a specific antibody, leading to an increase in polarization.Homogeneous (no-wash) format, cost-effective, widely available instrumentation.Requires a suitable fluorescent probe and binding partner (antibody); can be susceptible to interference from fluorescent compounds.
Time-Resolved FRET (TR-FRET) Based on the transfer of energy between a donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., phycoerythrin) when in close proximity. In a kinase assay, one antibody can be labeled with the donor and another that recognizes the phosphorylated substrate with the acceptor.High sensitivity, low background due to time-resolved measurement, robust, and less prone to interference from fluorescent compounds.Can be more expensive due to the cost of proprietary reagents and specific antibodies.

For the protocols detailed below, we will provide a step-by-step guide for a Fluorescence Polarization-based assay, as it represents a robust and accessible method for many laboratories.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates the general workflow for a high-throughput screen of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine analogs against a target kinase.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (Analogs in DMSO) Dispensing Dispense Compounds & Controls to Assay Plate Compound_Library->Dispensing Assay_Reagents Assay Reagents (Kinase, Substrate, ATP, Antibody, Tracer) Reagent_Addition Add Kinase, Substrate, & ATP Assay_Reagents->Reagent_Addition Dispensing->Reagent_Addition Incubation_Kinase Kinase Reaction Incubation Reagent_Addition->Incubation_Kinase Detection_Reagent Add Detection Reagents (Antibody & Tracer) Incubation_Kinase->Detection_Reagent Incubation_Detection Detection Incubation Detection_Reagent->Incubation_Detection Plate_Reading Read Plate (FP Reader) Incubation_Detection->Plate_Reading Data_Normalization Data Normalization & QC (Z'-factor) Plate_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: High-throughput screening workflow for kinase inhibitors.

Detailed Protocol: Fluorescence Polarization (FP) Kinase Assay

This protocol is designed for a 384-well plate format and is optimized for identifying inhibitors of a target kinase (e.g., Lck).

Principle of the FP Kinase Assay

The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. A specific antibody that recognizes the phosphorylated form of the substrate is included in the detection step. When the phosphorylated substrate binds to the much larger antibody, the rotational motion of the fluorescent label is slowed, resulting in a high fluorescence polarization value. In the presence of an inhibitor, the substrate is not phosphorylated, does not bind to the antibody, and thus rotates freely, leading to a low fluorescence polarization signal.

FP_Assay_Principle cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_Active Active Kinase ATP_ADP ATP -> ADP Substrate_FP Fluorescent Substrate Phospho_Substrate_FP Phosphorylated Fluorescent Substrate ATP_ADP->Phospho_Substrate_FP High_FP_Complex Large Complex -> High FP Phospho_Substrate_FP->High_FP_Complex Antibody Phospho-specific Antibody Antibody->High_FP_Complex Kinase_Inactive Inactive Kinase No_Reaction No Phosphorylation Inhibitor Inhibitor Inhibitor->Kinase_Inactive Substrate_FP_2 Fluorescent Substrate ATP ATP Low_FP Free Substrate -> Low FP No_Reaction->Low_FP

Sources

Application

Cell-based assay design for evaluating the efficacy of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Topic: Cell-Based Assay Design for Evaluating the Efficacy of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine as a Putative PI3K/Akt Signaling Inhibitor Abstract This document provides a comprehensive guide for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-Based Assay Design for Evaluating the Efficacy of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine as a Putative PI3K/Akt Signaling Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a suite of cell-based assays to characterize the efficacy and mechanism of action of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. Based on structural similarities to known kinase inhibitors, we hypothesize that this compound targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. The following protocols are designed as a self-validating system, moving from direct target engagement to downstream pathway modulation and finally to phenotypic outcomes. We provide detailed, step-by-step methodologies for target engagement, pathway modulation, and phenotypic outcome assessment, along with the scientific rationale underpinning each experimental choice.

Introduction: Rationale and Strategy

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central node in cellular regulation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a host of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth, and GSK3β and FOXO proteins, which regulate cell cycle and apoptosis. Hyperactivation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Given the absence of published data on the biological activity of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, our strategy is to employ a multi-tiered assay system. This approach allows for a systematic evaluation, starting with direct evidence of target engagement and culminating in a quantifiable cellular response.

Our workflow is structured as follows:

  • Target Engagement: Confirm that the compound interacts with and inhibits the phosphorylation of Akt, the central node in the pathway.

  • Downstream Pathway Modulation: Verify that inhibition of Akt phosphorylation leads to the expected changes in downstream effector proteins.

  • Phenotypic Outcome: Determine if these molecular changes translate into a meaningful anti-proliferative effect on cancer cells.

For this study, we recommend using a cancer cell line with a known activating mutation in the PI3K pathway, such as the A549 non-small cell lung cancer line, which harbors a KRAS mutation leading to constitutive pathway activation.

Experimental Workflows & Protocols

Workflow Overview

The overall experimental logic is designed to build a coherent and validated story of the compound's mechanism of action.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Downstream Modulation cluster_2 Tier 3: Phenotypic Outcome te Protocol 1: In-Cell Western™ (p-Akt Quantification) dm Protocol 2: Western Blot (p-S6 Ribosomal Protein Analysis) te->dm Confirms pathway inhibition po Protocol 3: Cell Proliferation Assay (CellTiter-Glo®) dm->po Links mechanism to function

Figure 1: A tiered approach to validating the mechanism of action.

Protocol 1: Target Engagement using In-Cell Western™ Assay

Rationale: The phosphorylation of Akt at Serine 473 is a critical activation event. An In-Cell Western™ (ICW) is a quantitative immunofluorescence-based assay performed in microplates, offering higher throughput than traditional Western blotting. It allows for the simultaneous measurement of total Akt and phosphorylated Akt (p-Akt), providing a normalized and highly reproducible readout of target inhibition.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • 96-well clear-bottom black plates

  • 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (Compound 'X')

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • Primary Antibodies: Rabbit anti-p-Akt (Ser473) and Mouse anti-Total Akt

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • LI-COR® Intercept® (TBS) Blocking Buffer

  • Paraformaldehyde (PFA), Triton™ X-100, Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 15,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 18-24 hours to reduce basal Akt phosphorylation.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Compound 'X' (e.g., from 100 µM to 5 nM). Add the compound to the cells and incubate for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with 100 ng/mL of a growth factor like IGF-1 for 20 minutes to robustly activate the PI3K/Akt pathway.

  • Fixation & Permeabilization:

    • Wash cells twice with ice-cold PBS.

    • Fix cells with 4% PFA in PBS for 20 minutes at room temperature (RT).

    • Wash 3 times with PBS containing 0.1% Triton X-100.

    • Permeabilize with 0.2% Triton X-100 in PBS for 15 minutes at RT.

  • Blocking: Block with Intercept® (TBS) Blocking Buffer for 1.5 hours at RT.

  • Primary Antibody Incubation: Add both primary antibodies (anti-p-Akt and anti-Total Akt) diluted in blocking buffer and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash plates 4 times with PBS + 0.1% Tween-20. Add the two-color IRDye® secondary antibodies diluted in blocking buffer. Incubate for 1 hour at RT, protected from light.

  • Imaging: Wash plates 4 times. Image the plate on a LI-COR® Odyssey® CLx or similar infrared imaging system at 700 nm and 800 nm channels.

Data Analysis: The signal from the 800 nm channel (p-Akt) is normalized to the signal from the 700 nm channel (Total Akt). The normalized data is then plotted against the compound concentration to determine the IC₅₀ value.

Compound 'X' (µM)p-Akt Signal (800nm)Total Akt Signal (700nm)Normalized p-Akt/Total Akt% Inhibition
10015012000.12593.8
33.321011900.17691.2
11.145012100.37281.4
3.798011800.83158.5
1.2185012201.51624.2
0.4220012001.8338.4
0.1235011901.9751.3
0 (DMSO)240012002.0000.0
Protocol 2: Downstream Pathway Modulation via Western Blot

Rationale: To confirm that the observed inhibition of Akt phosphorylation propagates down the signaling cascade, we will measure the phosphorylation status of S6 ribosomal protein, a downstream effector of the mTORC1 complex, which is itself activated by Akt. A decrease in p-S6 (Ser235/236) provides strong evidence of on-pathway activity.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates p-Akt (S473) mTORC1 mTORC1 Akt->mTORC1 Activates S6 S6 Ribosomal Protein mTORC1->S6 Activates p-S6 (S235/236) Proliferation Protein Synthesis & Cell Proliferation S6->Proliferation CompoundX 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine CompoundX->Akt Inhibits

Method

Application Notes & Protocols: 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine as a Versatile Scaffold for Chemical Probe Development

Introduction: The Power of a Privileged Scaffold In the landscape of modern drug discovery and chemical biology, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in biologically active compounds. The 2-phenylaminothiazole core is one such scaffold, renowned for its presence in a multitude of molecules targeting diverse protein families, particularly protein kinases.[1][2][3] This guide focuses on 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine , a compound we will refer to as AMPT , which embodies the potential of this privileged structure while offering a unique advantage: a chemically tractable conjugation handle.

AMPT is composed of two key moieties:

  • The 2-Phenylaminothiazole Core: This structure is a well-established pharmacophore known to interact with the ATP-binding site of many protein kinases, making it an ideal starting point for developing targeted inhibitors.[4][5]

  • The 4-Aminomethyl Group: This primary amine, positioned away from the likely protein-binding elements, serves as a versatile and reactive handle. It allows for the covalent attachment of various functional tags—such as fluorophores, biotin, or affinity resins—transforming the parent molecule into a bespoke chemical probe without significantly compromising its intrinsic biological activity.

This document provides the scientific rationale, foundational principles, and detailed experimental protocols for leveraging AMPT as a platform technology. It is designed for researchers, medicinal chemists, and drug development professionals seeking to create novel chemical probes for target identification, validation, cellular imaging, and mechanistic studies.

Part 1: Scientific Rationale and Probe Design Strategy

The Phenylamine-Thiazole Core: A Kinase-Targeting Motif

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, they are among the most intensely pursued drug targets.[6] The majority of small molecule kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket.[5][7] The 2-phenylaminothiazole scaffold is particularly adept at forming key hydrogen bond interactions with the "hinge region" of the kinase domain, a critical anchoring point for many potent inhibitors. The general interaction model suggests that the phenylamine portion occupies the adenine-binding region while the thiazole ring provides a stable framework for further substitutions that can enhance potency and selectivity.

The Aminomethyl Group: A Gateway to Functional Probes

A chemical probe is a small molecule used to study and manipulate biological systems.[8] The utility of AMPT as a probe scaffold stems directly from its primary aminomethyl group. This group is nucleophilic and readily reacts with a variety of commercially available electrophilic reagents, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This enables the straightforward synthesis of a diverse toolkit of probes.

G AMPT 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (AMPT Scaffold) Fluorophore Fluorophore-NHS Ester (e.g., FITC, Cy5) AMPT->Fluorophore Amide Bond Formation Biotin Biotin-NHS Ester AMPT->Biotin Amide Bond Formation Resin NHS-Activated Resin (e.g., Sepharose) AMPT->Resin Amide Bond Formation Probe_Fluor Fluorescent Probe (for Imaging & FA) Fluorophore->Probe_Fluor Probe_Biotin Affinity Probe (for Pulldown & ABPP) Biotin->Probe_Biotin Probe_Resin Immobilized Ligand (for Affinity Chromatography) Resin->Probe_Resin

Caption: Workflow for developing diverse chemical probes from the AMPT scaffold.

This strategy allows for the creation of:

  • Fluorescent Probes: For use in cellular imaging to visualize target localization or in fluorescence anisotropy/polarization assays to quantify target binding.

  • Affinity Probes (Biotinylated): For use in chemical proteomics to identify cellular binding partners via pulldown experiments followed by mass spectrometry.

  • Immobilized Ligands: For creating affinity chromatography columns to purify target proteins from complex biological samples.

Part 2: Experimental Protocols and Methodologies

The following protocols are presented as robust, field-proven methods for the synthesis, characterization, and application of AMPT-derived chemical probes.

Protocol 2.1: Synthesis of a Fluorescent Probe (AMPT-FITC)

Rationale: This protocol describes the synthesis of a fluorescent probe by conjugating AMPT with Fluorescein Isothiocyanate (FITC). FITC contains an isothiocyanate group that reacts with the primary amine of AMPT to form a stable thiourea linkage. This method is broadly applicable to other amine-reactive fluorophores.

Materials:

  • 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (AMPT)

  • Fluorescein Isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer for characterization

Step-by-Step Procedure:

  • Dissolve AMPT (1.0 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add TEA (2.5 equivalents) to the solution. This acts as a base to deprotonate the amine, increasing its nucleophilicity.

  • In a separate vial, dissolve FITC (1.1 equivalents) in anhydrous DMF.

  • Add the FITC solution dropwise to the stirring AMPT solution at room temperature.

  • Protect the reaction from light by wrapping the vial in aluminum foil and stir overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting AMPT is consumed.

  • Upon completion, dilute the reaction mixture with water and purify the crude product using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the AMPT-FITC conjugate as a solid.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2.2: In Vitro Kinase Inhibition Assay

Rationale: Before extensive use, it is critical to confirm that AMPT and its conjugated derivatives possess biological activity against the intended target class. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. A reduction in signal in the presence of the compound indicates inhibition.[9]

Materials:

  • Kinase of interest (e.g., ABL1, SRC, EGFR)

  • Corresponding kinase substrate peptide

  • AMPT and AMPT-FITC, dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Plating: Prepare a serial dilution of AMPT and AMPT-FITC in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound concentration into the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. Add 5 µL of this mix to each well.

  • Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is used by luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Example Data Presentation:

Compound Target Kinase IC50 (nM) [Example]
AMPT Kinase A 85
AMPT Kinase B 1,200
AMPT-FITC Kinase A 150

| Staurosporine | Kinase A | 5 |

This table presents illustrative data to show how results can be summarized. Actual values must be determined experimentally.

Protocol 2.3: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to verify that a compound engages its target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9] This protocol measures the amount of soluble target protein remaining after heat shock at various temperatures.

G Start Culture Cells to ~80% Confluency Treat Treat Cells with AMPT or Vehicle (DMSO) Start->Treat Harvest Harvest & Resuspend Cells in PBS Treat->Harvest Aliquot Aliquot Cell Suspension into PCR Tubes Harvest->Aliquot Heat Heat Aliquots across a Temperature Gradient Aliquot->Heat Lyse Lyse Cells via Freeze-Thaw Cycles Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction by Western Blot Separate->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cultured cells expressing the target kinase

  • AMPT compound stock in DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)

Step-by-Step Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the desired concentration of AMPT (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Immediately cool the tubes at 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase using Western blotting.

  • Data Interpretation: In vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In AMPT-treated samples, the target protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.

Conclusion

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (AMPT) is more than a single compound; it is a strategic starting point for the development of sophisticated chemical probes. Its privileged 2-phenylaminothiazole core provides a high-value entry point for targeting protein kinases and other enzyme families.[10][11] The presence of the aminomethyl group provides a reliable chemical handle for conjugation, enabling the creation of a wide array of functionalized tools for modern biological research. The protocols outlined in this guide provide a validated framework for synthesizing, characterizing, and deploying AMPT-based probes to interrogate complex biological systems, ultimately accelerating the pace of drug discovery and mechanistic biology.

References

  • Title: Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Source: PubMed Central URL: [Link]

  • Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: PMC - NIH URL: [Link]

  • Title: High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Source: ACS Publications URL: [Link]

  • Title: CN104016944A - N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof.
  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Source: PMC - PubMed Central URL: [Link]

  • Title: Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Source: PubMed Central URL: [Link]

  • Title: Thiazole, a privileged scaffold in drug discovery. Source: ResearchGate URL: [Link]

  • Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Source: ResearchGate URL: [Link]

  • Title: Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. Source: NIH URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Source: MDPI URL: [Link]

  • Title: CHAPTER 8: Chemical Probes for Kinases. Source: The Royal Society of Chemistry URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI URL: [Link]

  • Title: 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Source: PubMed URL: [Link]

  • Title: Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents. Source: ResearchGate URL: [Link]

  • Title: 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Source: EXCLI Journal URL: [Link]

  • Title: Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Source: ResearchGate URL: [Link]

  • Title: Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Source: MDPI URL: [Link]

  • Title: Identifying small molecule probes for kinases by chemical proteomics. Source: mediaTUM URL: [Link]

  • Title: Thiazole heterocycle: A privileged scaffold for drug design and discovery. Source: IR@NBRC URL: [Link]

  • Title: synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Source: Niner Commons URL: [Link]

  • Title: One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Source: IOSR Journals URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Welcome to the technical support guide for the synthesis and optimization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This document is designed for researchers and drug development professionals, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This document is designed for researchers and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate the complexities of this multi-step synthesis and maximize your yield and purity.

Synthetic Overview & Core Challenges

The synthesis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is most effectively approached via a modified Hantzsch thiazole synthesis.[1] This route involves the cyclocondensation of a protected α-aminohaloketone with a substituted thiourea, followed by deprotection and reduction steps. The primary challenges in this synthesis are:

  • Managing Reactive Functional Groups: The presence of two primary amine groups (one aromatic, one aliphatic) and a reactive α-haloketone intermediate necessitates a robust protection strategy to prevent side reactions and polymerization.

  • Controlling Reaction Conditions: The Hantzsch synthesis is sensitive to pH, temperature, and stoichiometry, which can significantly impact yield and lead to the formation of isomeric impurities.[2][3]

  • Product Isolation and Purification: The final product is a polar, basic molecule, which can complicate purification. Standard chromatographic methods may require careful optimization to achieve high purity.

Below is a diagram outlining the recommended synthetic strategy.

G SM1 1-Bromo-3-phthalimidopropan-2-one (α-Haloketone) R1 Hantzsch Thiazole Synthesis SM1->R1 Ethanol, Reflux SM2 N-(4-Nitrophenyl)thiourea (Thioamide) SM2->R1 Ethanol, Reflux INT1 Protected Intermediate (Nitro, Phthalimide) R1->INT1 S1 Step 1: Deprotection (Phthalimide) (e.g., Hydrazine) INT1->S1 INT2 Amino-Thiazole Intermediate (Nitro) S1->INT2 S2 Step 2: Reduction (Nitro) (e.g., SnCl2/HCl or H2/Pd-C) INT2->S2 FP Final Product 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine S2->FP

Caption: Proposed synthetic pathway for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy necessary for this synthesis? A: Both the target molecule and its precursors contain multiple nucleophilic amine sites. During the Hantzsch cyclization, the free aromatic amine of a hypothetical 4-aminophenylthiourea could compete with the thioamide sulfur in attacking the α-haloketone, leading to a mixture of undesired products. Similarly, the aminomethyl precursor must be protected to prevent it from reacting. We recommend protecting the aromatic amine as a nitro group and the aliphatic amine using a phthalimide group (a Gabriel synthesis approach), as they are stable under the cyclization conditions and can be removed sequentially.

Q2: What are the most critical parameters to control during the Hantzsch cyclization step? A: The three most critical parameters are:

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the thiourea component is often used to ensure the complete consumption of the more valuable or less stable α-haloketone.[4]

  • Temperature: The reaction typically requires heating to overcome its activation energy.[2] Refluxing in a solvent like ethanol is common. However, excessive heat can lead to degradation and byproduct formation.[5]

  • Solvent and pH: The reaction is often run in a neutral solvent like ethanol. Strongly acidic conditions can promote the formation of an isomeric 2-imino-2,3-dihydrothiazole byproduct, which can be difficult to separate from the desired product.[3][6]

Q3: How can I effectively monitor the progress of the reactions? A: Thin Layer Chromatography (TLC) is the most effective method. Use a moderately polar mobile phase (e.g., Ethyl Acetate/Hexane mixture). The starting materials, intermediates, and final product have significantly different polarities. For example, the final product, with two free amines, will be highly polar and may require a more polar eluent system (e.g., Dichloromethane/Methanol with a trace of ammonia) to move from the baseline. Staining with ninhydrin can be used to visualize the amine-containing compounds.

Q4: What are the primary safety concerns when handling the reagents for this synthesis? A: The key hazards are associated with the starting materials:

  • α-Haloketones (e.g., 1-Bromo-3-phthalimidopropan-2-one): These are strong lachrymators and are corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine: Used for deprotection, hydrazine is highly toxic and a suspected carcinogen. Use with extreme caution in a fume hood.

  • Thioamides/Thiourea: Can be toxic. Avoid inhalation of dust and skin contact.

Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis. The workflow below can help diagnose problems systematically.

G Start Problem Encountered P1 Low or No Product Yield Start->P1 P2 Multiple Spots on TLC (Impure Product) Start->P2 P3 Difficult Product Isolation Start->P3 C1a Degraded Starting Materials? P1->C1a C1b Suboptimal Conditions? P1->C1b C2a Isomeric Byproduct? P2->C2a C2b Incomplete Reaction? P2->C2b C3a Product is an Oil? P3->C3a C3b Product Soluble in Aqueous Layer? P3->C3b S1a Verify SM purity via NMR/ Melting Point. Use fresh reagents. C1a->S1a S1b Optimize Temp, Time, & Stoichiometry. Monitor via TLC. C1b->S1b S2a Run reaction under neutral pH. Avoid strong acids. C2a->S2a S2b Increase reaction time or temp. Ensure proper stoichiometry. C2b->S2b S3a Attempt crystallization from a different solvent system or convert to a salt (e.g., HCl) to induce solidification. C3a->S3a S3b Adjust pH of aqueous phase to >10 before extraction. Use a more polar organic solvent like ethyl acetate. C3b->S3b

Caption: A troubleshooting decision tree for common synthesis issues.

Troubleshooting Data Summary
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Hantzsch Cyclization 1. Purity of α-haloketone is low (decomposed).2. Reaction temperature too low or time too short.3. Incorrect stoichiometry.1. Verify starting material purity via NMR or melting point before use.[6] Store α-haloketones cold and dry.2. Increase temperature incrementally and monitor reaction progress by TLC until starting material is consumed.[2]3. Use a slight excess (1.1-1.2 eq.) of the thiourea derivative.[4]
Formation of Multiple Products 1. Formation of 2-imino-2,3-dihydrothiazole isomer.2. Incomplete deprotection or reduction.3. Side reactions from unprotected amines.1. Ensure the reaction medium is neutral or slightly basic; avoid strong acidic conditions which favor the isomer.[3][6]2. Extend reaction time for deprotection/reduction steps and confirm completion with TLC.3. Verify that protecting groups are intact before the cyclization step.
Purification Difficulties 1. Product streaking on silica gel column.2. Product remains in aqueous layer during workup.3. Product precipitates as an oil or gum.1. Deactivate silica gel with triethylamine (0.5-1% in eluent) to block acidic sites. Use a polar solvent system like DCM/MeOH/NH4OH.2. Basify the aqueous layer to pH >10 with NaOH or K2CO3 to deprotonate the amines and increase organic solubility before extraction.[7]3. Attempt to induce crystallization by scratching, seeding, or converting the free base to a hydrochloride or hydrobromide salt, which are often crystalline solids.[7]

Optimized Experimental Protocol

This protocol is designed to yield high-purity 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Step 1: Synthesis of 2-(4-Nitrophenyl)-4-(phthalimidomethyl)thiazole (Protected Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-nitrophenyl)thiourea (1.0 eq), 1-bromo-3-phthalimidopropan-2-one (1.05 eq), and anhydrous ethanol (approx. 0.1 M concentration).

  • Cyclization: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. A yellow precipitate should form. If not, reduce the solvent volume under vacuum.

  • Work-up: Filter the precipitate and wash the solid sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.

  • Purification: The filtered solid is often pure enough for the next step. If necessary, recrystallize from ethanol or purify by column chromatography.

Step 2: Synthesis of 4-(4-Aminomethyl-thiazol-2-yl)-phenylamine (Final Product)
  • Phthalimide Deprotection: Suspend the protected intermediate (1.0 eq) from Step 1 in ethanol. Add hydrazine monohydrate (2.0-3.0 eq) and reflux the mixture for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Nitro Reduction (Method A - SnCl₂):

    • Cool the reaction mixture from the previous step and filter off the phthalhydrazide. Evaporate the filtrate to obtain the crude nitro-amino intermediate.

    • Dissolve the crude intermediate in ethanol and add a solution of tin(II) chloride dihydrate (SnCl₂, 4-5 eq) in concentrated HCl.

    • Heat the mixture at 50-70°C for 2-3 hours, monitoring by TLC until the nitro intermediate is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully neutralize by adding a concentrated aqueous solution of NaOH or K₂CO₃ until the pH is >10. Caution: Highly exothermic.

    • Extract the resulting slurry multiple times with an organic solvent such as ethyl acetate or a 9:1 mixture of dichloromethane and isopropanol.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel deactivated with triethylamine, using a gradient eluent system of Dichloromethane/Methanol/Ammonium Hydroxide. Combine pure fractions and evaporate the solvent to obtain the final product as a solid.

Optimized Reaction Parameters Summary
ParameterHantzsch CyclizationDeprotection/Reduction
Key Reagents N-(4-nitrophenyl)thiourea, 1-bromo-3-phthalimidopropan-2-oneHydrazine, SnCl₂·2H₂O, HCl
Solvent EthanolEthanol / Conc. HCl
Temperature Reflux (~78°C)Reflux / 50-70°C
Reaction Time 4-6 hours6-8 hours (total)
Typical Yield 75-85% (for cyclization)60-75% (over two steps)

References

  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • Benchchem. (n.d.). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis.
  • Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in Aqueous Solutions

Welcome to the technical support center for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of this compound in aqueous solutions. As a molecule possessing both an aromatic amine and a substituted thiazole ring, it is susceptible to several degradation pathways that can impact experimental accuracy and product shelf-life. This document provides a structured, question-and-answer-based approach to address common challenges, rooted in established principles of chemical stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding Degradation

Question 1: My solution of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is changing color (e.g., turning yellow or brown) over time. What is causing this?

Answer: The discoloration you are observing is a classic indicator of the degradation of the aromatic amine moiety. Aromatic amines are notoriously prone to oxidation, especially when exposed to air (oxygen), light, or trace metal ions.[1] This process often involves the formation of colored quinone-imine species and subsequent polymerization, leading to the observed color change. The aminomethyl group on the thiazole ring can also be susceptible to oxidation.

Question 2: I'm seeing a loss of my compound's peak in HPLC analysis over time, even without significant color change. What are the likely non-oxidative degradation pathways?

Answer: Besides oxidation, two other primary degradation pathways for this molecule in aqueous solution are hydrolysis and photodegradation.

  • Hydrolysis: The thiazole ring, while generally stable, can be susceptible to cleavage under certain pH conditions, particularly strong acidic or basic environments.[2][3] This would lead to the formation of new, likely more polar, degradation products that would elute at different times in your HPLC analysis.

  • Photodegradation: Thiazole rings, especially those with aryl substituents, can be sensitive to light, particularly UV radiation.[3][4] This can lead to complex rearrangements or cleavage of the thiazole ring.[4]

The diagram below illustrates the potential degradation pathways for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

A 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (Parent Compound) B Oxidative Degradation (Quinone-imines, Polymers) A->B O2, Light, Metal Ions C Hydrolytic Degradation (Thiazole Ring Cleavage) A->C Strong Acid/Base, High Temperature D Photodegradation (Ring Rearrangement/Cleavage) A->D UV/Visible Light

Caption: Potential degradation pathways for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Section 2: Proactive Stabilization Strategies

Question 3: How can I proactively prepare my aqueous solutions to minimize degradation?

Answer: A multi-faceted approach is most effective. Consider the following factors when preparing your solutions:

  • pH Control: The stability of aromatic amines and thiazoles is highly pH-dependent. Generally, a slightly acidic to neutral pH (around 4-7) is a good starting point. Avoid strongly acidic or alkaline conditions. It has been observed that primary aromatic amines are least stable in 3% acetic acid, so alternative acidic buffers should be considered if a low pH is required.[5]

  • Deoxygenation: To combat oxidation, it is crucial to remove dissolved oxygen from your aqueous solvent. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before dissolving your compound.

  • Use of Antioxidants: The inclusion of antioxidants can be highly effective. Common choices for aqueous systems include ascorbic acid (Vitamin C), sodium metabisulfite, or thiourea.[1]

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Light Protection: Always prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[6]

  • Temperature Control: Degradation reactions are accelerated at higher temperatures. Prepare and store your solutions at reduced temperatures (e.g., 2-8°C) whenever possible.[5]

The following workflow outlines a proactive approach to solution preparation.

start Start: Prepare Aqueous Solvent deoxygenate Deoxygenate Solvent (N2 or Ar sparging) start->deoxygenate add_excipients Add Stabilizers (Optional) - Antioxidant - Chelating Agent deoxygenate->add_excipients adjust_ph Adjust pH (Target: 4-7) add_excipients->adjust_ph dissolve Dissolve Compound (Protect from light) adjust_ph->dissolve store Store Solution (2-8°C, Protected from light) dissolve->store end End: Stable Solution store->end

Sources

Troubleshooting

Technical Support Center: Characterization of Aminothiazole Derivatives

Welcome to the Technical Support Center for the Characterization of Aminothiazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important cl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Characterization of Aminothiazole Derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to navigate the common challenges encountered during the experimental characterization of aminothiazole derivatives. This resource is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Introduction: The Unique Challenges of Aminothiazole Derivatives

Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3][4][5][6] However, their unique electronic and structural features present a distinct set of challenges in their characterization. These challenges often stem from:

  • Tautomerism: The prevalent amino-imino tautomerism in 2-aminothiazoles can lead to complex spectroscopic and chromatographic profiles.[7][8]

  • Solubility Issues: Many aminothiazole derivatives exhibit poor solubility in common solvents, complicating sample preparation and analysis.[9]

  • Polymorphism: The ability of these compounds to exist in different crystalline forms can impact their physical properties and analytical data.[10]

  • Complex Spectroscopic Behavior: Overlapping signals and unusual chemical shifts in NMR spectra, as well as complex fragmentation patterns in mass spectrometry, can make structural elucidation difficult.

This guide will provide practical solutions and theoretical explanations to help you overcome these hurdles.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of aminothiazole derivatives, but it can also be a source of confusion.[11][12][13]

Q1: My 1H NMR spectrum shows more signals than expected for my aminothiazole derivative. What could be the cause?

A1: The most common reason for observing extra signals in the NMR spectrum of a 2-aminothiazole derivative is the presence of amino-imino tautomers in solution. The equilibrium between the amino and imino forms can be slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.

  • Causality: The proton on the exocyclic nitrogen can migrate to the endocyclic nitrogen, leading to two different isomers with distinct chemical environments for their protons. The rate of this interconversion is often dependent on the solvent, temperature, and pH.[7][8]

Troubleshooting Steps:

  • Vary the Solvent: Record the NMR spectrum in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4). A change in solvent polarity can shift the tautomeric equilibrium, leading to a change in the relative intensities of the two sets of signals, which can help in their assignment.

  • Temperature Variation: Acquire spectra at different temperatures. At higher temperatures, the rate of tautomeric interconversion may increase, leading to coalescence of the signals into a single averaged set. Conversely, lowering the temperature may sharpen the signals of the individual tautomers.

  • pH Adjustment: If appropriate for your sample, a small amount of acid or base can be added to the NMR tube to push the equilibrium towards one tautomer. For example, in acidic conditions, the endocyclic nitrogen is more likely to be protonated, favoring the amino form.[14]

Q2: I'm struggling to assign the proton signals for the thiazole ring. What are the typical chemical shift ranges?

A2: The chemical shifts of the thiazole ring protons are influenced by the substituents on the ring. However, some general ranges can be expected. For a simple 2-aminothiazole, the two protons on the thiazole ring typically appear as doublets.[9]

ProtonTypical Chemical Shift (ppm) in DMSO-d6
H4~6.5 - 7.0
H5~7.0 - 7.5

Note: These are approximate ranges and can vary significantly based on the electronic nature of the substituents on the thiazole ring and the phenyl ring.

Workflow for Signal Assignment:

Caption: Workflow for assigning thiazole proton signals.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of aminothiazole derivatives, aiding in their structural confirmation.[11][13][15]

Q3: What are the common fragmentation patterns for 2-aminothiazole derivatives in electron ionization (EI) mass spectrometry?

A3: The fragmentation of 2-aminothiazole derivatives in EI-MS is often characterized by cleavage of the bonds adjacent to the thiazole ring and fragmentation of the substituent groups.

  • Causality: The fragmentation pathways are dictated by the stability of the resulting fragment ions. The nitrogen and sulfur atoms in the thiazole ring can influence the charge distribution and direct the fragmentation.[16]

Common Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond between a substituent and the thiazole ring is a common fragmentation pathway, particularly for alkyl or aryl groups attached to the amine nitrogen or the thiazole ring.[17][18]

  • Ring Cleavage: The thiazole ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN, H2S, or CS.

  • Loss of the Amino Group: The exocyclic amino group or its substituents can be lost as a radical or a neutral molecule.

Troubleshooting Unexpected Fragmentation:

If you observe unexpected fragments, consider the possibility of in-source degradation or rearrangement reactions. Comparing the fragmentation patterns of related known compounds can be very helpful.

Fragmentation_Pathway M Molecular Ion (M+) F1 Loss of R group (α-cleavage) M->F1 - R• F2 Thiazole Ring Fragmentation M->F2 Ring Opening F3 Loss of Amino Group M->F3 - NH2•

Caption: Common MS fragmentation pathways for aminothiazoles.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of aminothiazole derivatives and for their purification. However, their unique properties can lead to challenging separations.

Q4: I am seeing broad or split peaks for my aminothiazole derivative in reversed-phase HPLC. How can I improve the peak shape?

A4: Broad or split peaks in the HPLC analysis of aminothiazole derivatives are often due to the on-column interconversion of tautomers or secondary interactions with the stationary phase.[19]

  • Causality: If the rate of tautomer interconversion is comparable to the timescale of the chromatographic separation, it can lead to peak broadening or splitting. Additionally, the basic nature of the amino group can lead to strong interactions with residual silanol groups on the silica-based stationary phase, causing tailing.

Protocol for HPLC Method Optimization:

  • Mobile Phase pH Adjustment:

    • Step 1: Prepare a series of mobile phases with varying pH values (e.g., from pH 2.5 to 7.5) using appropriate buffers (e.g., phosphate, acetate, or formate).

    • Step 2: Analyze your sample with each mobile phase, keeping the organic modifier concentration and column temperature constant.

    • Step 3: Observe the effect of pH on peak shape and retention time. A pH that favors one tautomeric form will often result in a sharper, more symmetrical peak.[20]

  • Choice of Organic Modifier and Additives:

    • Step 1: Experiment with different organic modifiers such as acetonitrile and methanol.

    • Step 2: Consider adding an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to improve the peak shape of basic analytes by masking the silanol interactions.

  • Column Selection:

    • If peak tailing persists, consider using a column with a different stationary phase (e.g., a modern, end-capped C18 column or a polymer-based column) that has lower silanol activity.[21]

ParameterRecommendation for Improved Peak Shape
Mobile Phase pH Operate at a pH where the analyte is either fully protonated or fully deprotonated.
Buffer Concentration Use a buffer concentration of at least 10-20 mM to ensure adequate pH control.
Additives Add 0.1% formic acid or trifluoroacetic acid to suppress silanol interactions.
Column Use a high-purity, end-capped silica column or a column designed for basic compounds.

Section 4: Physicochemical Properties and Solid-State Characterization

The physical properties of aminothiazole derivatives, such as solubility and crystalline form, are critical for their handling, formulation, and biological activity.

Q5: My aminothiazole derivative has very low solubility in common organic solvents. How can I prepare a sample for analysis?

A5: Poor solubility is a frequent challenge with aminothiazole derivatives.[9] The following strategies can be employed to improve solubility for analytical purposes:

Troubleshooting Poor Solubility:

  • Solvent Screening: Test a wide range of solvents, including polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol.[22] Heating the sample gently may also aid dissolution.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly increase solubility. For basic aminothiazoles, acidification will form a more soluble salt.

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of DMSO can be used to initially dissolve the compound, which is then diluted with a more volatile solvent like methanol or acetonitrile for analysis.

  • Salt Formation: If the material is for solid-state analysis, preparing a different salt form of the compound can alter its solubility characteristics.

Q6: I have obtained two different melting points for the same aminothiazole derivative synthesized in different batches. What could be the reason?

A6: The observation of different melting points for the same compound is a strong indication of polymorphism , which is the ability of a substance to exist in more than one crystalline form.[10]

  • Causality: Polymorphs have different crystal lattice arrangements and, as a result, different physical properties, including melting point, solubility, and stability. The formation of a particular polymorph can be influenced by factors such as the crystallization solvent, temperature, and rate of cooling.

Recommended Characterization Techniques for Polymorphism:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying and distinguishing between different polymorphs, as each crystalline form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of each polymorph, as well as to detect any phase transitions that may occur upon heating.

  • Infrared (IR) and Raman Spectroscopy: The vibrational spectra of different polymorphs can show subtle but distinct differences, particularly in the regions corresponding to hydrogen bonding.[23]

Caption: Workflow for investigating suspected polymorphism.

References

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 2-Aminothiazole. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • 2-Aminothiazole | C3H4N2S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Lynch, D. E., Nicholls, I. A., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(Pt 5), 758–766. [Link]

  • Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • El-Gamal, S. M., & Al-Said, M. S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(2), 193–227. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of 2-Aminothiazole Derivative. (n.d.). Universal Print. Retrieved January 20, 2026, from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Separation of 2-Aminothiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The observed Raman spectrum (a) of 2-aminothiazole in saturation... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Molecular co-crystals of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Aminothiazole. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Journal articles: 'Aminothiazole Derivatives'. (n.d.). Grafiati. Retrieved January 20, 2026, from [Link]

  • Characteristics of the newly synthesized aminothiazole derivatives and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Semantic Scholar. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Purification of 2-aminothiazole. (n.d.). Google Patents.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinone)s. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (n.d.). HETEROCYCLES. Retrieved January 20, 2026, from [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Indian Academy of Sciences. Retrieved January 20, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017, May 3). RSC Publishing. [Link]

  • Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PubMed Central. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 20, 2026, from [Link]

  • Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • separation of tautomer compounds. (2005, December 16). Chromatography Forum. [Link]

  • Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-target Effects of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and its Analogs

This guide provides a systematic approach to identifying, understanding, and mitigating these off-target effects to ensure the scientific integrity of your findings. Part 1: Frequently Asked Questions (FAQs) This section...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a systematic approach to identifying, understanding, and mitigating these off-target effects to ensure the scientific integrity of your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with novel compounds based on the 4-(4-aminomethyl-thiazol-2-yl)-phenylamine scaffold.

Q1: My compound shows high potency in a biochemical assay, but the cellular activity is much weaker or doesn't correlate. What could be the reason?

A1: This is a common challenge in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux by Cellular Transporters: The compound could be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.

  • Off-target Engagement: In the complex cellular environment, your compound might be binding to other proteins, reducing the concentration available to engage the intended target.

Q2: I'm observing unexpected or contradictory cellular phenotypes after treating cells with my compound. How can I determine if this is an off-target effect?

A2: Unexplained cellular effects are a strong indicator of off-target activity. To investigate this, a multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor for your target exists with a completely different chemical scaffold, test it in the same assay. If it reproduces the expected phenotype without causing the unexpected effects, it suggests your initial compound has off-target liabilities.

  • Dose-Response Analysis: Carefully analyze the dose-response curves for both the expected and unexpected phenotypes. A significant separation in the EC50 values could indicate that the unexpected phenotype is due to an off-target interaction that occurs at a different concentration.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If the unexpected phenotype persists in the absence of the target, it is definitively an off-target effect.

Q3: My compound interferes with my assay technology (e.g., fluorescence, luminescence). How can I rule out assay artifacts?

A3: Assay interference is a common source of false-positive results.[1][2][3] It's crucial to perform counter-screens to identify and eliminate these artifacts.

  • Technology Counter-Screen: Run the assay in the absence of the biological target or with a key component of the signaling pathway missing. Any activity observed under these conditions is likely due to direct interference with the assay components (e.g., inhibition of luciferase, autofluorescence).[1]

  • Promiscuity Assays: Test your compound in assays for common "promiscuous" targets known to interact with a wide range of small molecules.

Part 2: Troubleshooting Guide - A Systematic Workflow for Identifying and Mitigating Off-Target Effects

This section provides a step-by-step workflow to systematically de-risk your compound and build confidence in your experimental data.

Step 1: Initial Hit Validation and Counter-Screening

The first step after identifying a "hit" in a primary screen is to confirm its activity and rule out obvious artifacts.

Q: What is the best practice for confirming a hit from a high-throughput screen (HTS)?

A: High-throughput screening is a powerful tool for identifying initial hits, but it is also prone to false positives.[4][5][6] A robust hit confirmation process is essential.

  • Re-testing from a fresh solid sample: Do not rely on the initial hit from the screening library. Obtain a fresh sample of the compound, confirm its identity and purity (>95%) by LC-MS and NMR, and re-test it in the primary assay.

  • Dose-response curve: Generate a full dose-response curve with multiple data points to accurately determine the potency (EC50 or IC50) of the compound.[7][8]

  • Counter-screening: As mentioned in the FAQs, perform counter-screens to eliminate compounds that interfere with the assay technology or exhibit non-specific activity.[3][9]

Experimental Workflow: Hit Confirmation and Counter-Screening

G cluster_0 Step 1: Hit Validation cluster_1 Step 2: Artifact Assessment cluster_2 Step 3: Decision HTS_Hit Initial HTS Hit Fresh_Sample Obtain Fresh Solid Sample (Confirm Identity & Purity) HTS_Hit->Fresh_Sample Dose_Response Generate Full Dose-Response Curve Fresh_Sample->Dose_Response Counter_Screen Technology Counter-Screen (e.g., without target) Dose_Response->Counter_Screen Cytotoxicity_Assay Assess General Cytotoxicity Dose_Response->Cytotoxicity_Assay Confirmed_Hit Confirmed, Non-Artifact Hit Counter_Screen->Confirmed_Hit No Interference False_Positive False Positive/ Artifact Counter_Screen->False_Positive Interference Cytotoxicity_Assay->Confirmed_Hit Low Toxicity Cytotoxicity_Assay->False_Positive High Toxicity G cluster_0 Conclusion Compound_A Your Compound (Scaffold X) Target Intended Target Compound_A->Target Binds Compound_B Reference Compound (Scaffold Y) Compound_B->Target Binds Phenotype Observed Phenotype Target->Phenotype Leads to On_Target High Confidence in On-Target Effect Phenotype->On_Target

Caption: Using a structurally unrelated inhibitor to confirm on-target effects.

Step 4: Selectivity Profiling and Off-Target Identification

Even with confirmed on-target engagement, it is crucial to assess the selectivity of your compound.

Q: How can I assess the selectivity of my compound?

A: Selectivity profiling involves testing your compound against a panel of related and unrelated targets to identify potential off-target interactions.

  • Kinase Profiling: If your target is a kinase, screen your compound against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™). This will provide a comprehensive overview of its kinase selectivity.

  • Safety Screening Panels: Several contract research organizations (CROs) offer safety screening panels that test compounds against a range of targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).

  • Proteome-wide Approaches: Techniques like thermal proteome profiling (TPP) can provide an unbiased assessment of a compound's targets in a cellular context by measuring the thermal stability of thousands of proteins simultaneously. [10][11]

Step 5: Mitigating Off-Target Effects

If off-target effects are identified, several strategies can be employed to mitigate them.

Q: What can I do if my compound has significant off-target effects?

A:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify the chemical features responsible for the off-target activity. This can guide the design of more selective compounds.

  • Reduce Compound Concentration: If the off-target effect occurs at a higher concentration than the on-target effect, it may be possible to use the compound at a lower concentration in your assays to minimize the off-target phenotype.

  • Washout Experiments: For reversible inhibitors, a washout experiment can help distinguish between on-target and off-target effects that may have different dissociation rates. [12]After treating the cells with the compound, it is washed away, and the recovery of the biological response is monitored over time.

References

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
  • PubMed Central. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC).
  • PubMed Central. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.
  • PubMed Central. (n.d.). Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug.
  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • PubMed Central. (2019, February 1). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • PubMed. (2012, June 27). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes.
  • PubMed Central. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • PubMed Central. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
  • KCAS Bio. (2025, September 5). Making Sense of Compound Screening Results in Drug Discovery.
  • NIH. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Boster Bio. (2023, July 7). What Is Compound Screening? Methods & Applications Guide.
  • ResearchGate. (2025, August 6). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells | Request PDF.
  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing.
  • UNH. (2026, January 15). Powerful New Research Technology Comes to UNH.
  • The University of Arizona. (n.d.). ACDD - Our Process | R. Ken Coit College of Pharmacy.
  • MDPI. (n.d.). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study.
  • PubMed Central. (n.d.). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems.
  • NCBI. (n.d.). Washout kinetic method data analysis using GraphPad PrismTM.
  • ResearchGate. (2025, August 5). (PDF) Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • YouTube. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement.
  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research.
  • Taylor & Francis Online. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ResearchGate. (2016, October 12). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer....
  • ACS Publications. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • YouTube. (2017, August 16). Reducing off-target events in CRISPR genome editing applications with a high-fidelity Cas9 nuclease.
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.
  • MedchemExpress.com. (n.d.). Compound Screening Guide!.
  • PubMed Central. (2025, February 11). Ascertaining a Structural Basis in Drug Discovery and Development.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • YouTube. (2022, July 29). Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview.

Sources

Troubleshooting

Technical Support Center: Purification of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and Analogs

Welcome to the technical support center for the purification of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and its analogs. These polar, multifunctional compounds, characterized by a heterocyclic thiazole core and two ba...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and its analogs. These polar, multifunctional compounds, characterized by a heterocyclic thiazole core and two basic amine groups, present unique challenges in achieving high purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven solutions for researchers, scientists, and drug development professionals.

Part 1: Troubleshooting Column Chromatography

Column chromatography is a primary purification method, but the basic nature of these aminothiazole derivatives often leads to complications with standard silica gel.

Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation and low recovery from my silica gel column. What's happening and how do I fix it?

Answer:

This is the most common issue encountered with basic compounds like your aminothiazole. The root cause is the strong acid-base interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to irreversible adsorption for a portion of your compound, resulting in significant peak tailing (streaking) and low recovery.[2]

To resolve this, you must disrupt this acid-base interaction. You have two primary strategies: modify the mobile phase or change the stationary phase.

Strategy 1: Mobile Phase Modification

The most direct approach is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.

Step-by-Step Protocol: Implementing a Basic Modifier

  • Initial TLC Analysis: Develop a TLC plate of your crude material using a standard solvent system (e.g., 5-10% Methanol in Dichloromethane). You will likely observe significant streaking.

  • Add Modifier: Prepare a new eluent by adding a basic modifier to the polar component of your solvent system. A common starting point is to create a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in methanol.[3][4]

  • Re-evaluate by TLC: Run a new TLC using the modified eluent (e.g., 5-10% of your [Methanol/1% TEA] solution in Dichloromethane). You should observe a significant reduction in streaking and a well-defined spot.

  • Column Chromatography: Pack your silica gel column using the non-polar solvent (e.g., Dichloromethane). Load your sample and elute using a gradient of the modified polar solvent.

Table 1: Comparison of Common Basic Modifiers for Amine Purification

ModifierTypical ConcentrationProsCons
Triethylamine (TEA) 0.1 - 2% v/vVolatile, easily removed under vacuum. Effective for a wide range of amines.Strong odor. Can sometimes be difficult to remove completely from very high-boiling point compounds.
Ammonium Hydroxide 0.5 - 2% of a 2M solution in MeOHVery effective at suppressing tailing.[1] Can be purchased as a pre-made solution in methanol.Less volatile than TEA. Can potentially alter pH-sensitive compounds.
Pyridine 0.1 - 0.5% v/vEffective modifier.High boiling point, difficult to remove. Toxic. Generally avoided unless necessary.

Strategy 2: Alternative Stationary Phases

If mobile phase modification is insufficient, consider a different stationary phase where the acidic interactions are minimized.

  • Amine-Functionalized Silica: This is often the best choice. The silica surface is covalently modified with amino groups, which shields the acidic silanols and provides a mildly basic environment, leading to excellent peak shape without needing a mobile phase modifier.[1]

  • Neutral or Basic Alumina: Alumina is a good alternative to silica. For basic compounds, use neutral or basic alumina to avoid the strong acidic interactions.[3]

  • Reversed-Phase (C18) Chromatography: For highly polar amines, reversed-phase chromatography is an excellent option. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][5] The pH of the mobile phase is critical here; adding a modifier like formic acid or trifluoroacetic acid (TFA) can protonate the amines, often improving peak shape.

Question 2: My compound seems to be stuck at the top of the silica column and won't elute, even with highly polar solvents like 20% methanol in dichloromethane.

Answer:

This issue indicates that your compound is either extremely polar or is irreversibly adsorbing to the silica gel, possibly decomposing.[3]

Troubleshooting Workflow:

G start Compound not eluting from silica column check_stability Test Compound Stability on TLC Plate (Spot, wait 1 hr, elute) start->check_stability degradation Degradation Observed? check_stability->degradation switch_phase Switch to a less acidic stationary phase: - Neutral Alumina - Reversed-Phase (C18) degradation->switch_phase Yes no_degradation No Degradation degradation->no_degradation No increase_polarity Drastically Increase Mobile Phase Polarity no_degradation->increase_polarity gradient Implement a Steep Gradient: Start with 100% DCM Gradient to 80:18:2 DCM/MeOH/NH4OH increase_polarity->gradient still_stuck Still Not Eluting? gradient->still_stuck still_stuck->switch_phase Yes

Step-by-Step Protocol: Aggressive Gradient Elution

For very polar amines that do not degrade on silica, a highly polar mobile phase is required. A common and effective system is Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).[1][4]

  • Prepare a Modified Solvent: Create a stock solution of Methanol containing 2% concentrated Ammonium Hydroxide.

  • Pack the Column: Pack the column in a low-polarity solvent (e.g., 100% DCM or 2% modified MeOH in DCM).

  • Load the Sample: Dissolve your crude material in a minimal amount of the initial eluent or a stronger solvent like pure methanol, then adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of your column.

  • Run the Gradient: Start eluting with a low-polarity mobile phase. Gradually and steadily increase the percentage of the modified methanol. A common gradient for difficult amines might be:

    • 0-100% B over 10-15 column volumes.

    • Solvent A: Dichloromethane

    • Solvent B: 90:10 Methanol / Ammonium Hydroxide solution.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for polar, flexible molecules can be challenging.

Question 3: I'm trying to recrystallize my compound, but it keeps "oiling out" into a gooey mess at the bottom of the flask. How can I get it to form crystals?

Answer:

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[3] The presence of impurities can also inhibit crystal lattice formation.

Troubleshooting Strategies for Oiling Out:

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. Once your compound is fully dissolved in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not move it directly to an ice bath.

  • Add More Solvent: The oil may be a sign of supersaturation. While the solution is still hot, add small portions of hot solvent until the oil redissolves completely. Then, allow it to cool slowly.[3]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.[3]

Question 4: My aminothiazole derivative is soluble in polar solvents and insoluble in non-polar ones, making a single-solvent recrystallization difficult. What alternative strategies can I use?

Answer:

This is a classic solubility profile for polar molecules. When a single ideal solvent cannot be found, you should consider either a two-solvent recrystallization system or, more effectively for amines, salt formation.

Strategy 1: Two-Solvent Recrystallization

  • Dissolve your compound in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., Methanol, Ethanol, or Isopropanol).

  • While the solution is still hot, slowly add a "bad" solvent in which your compound is insoluble (e.g., Diethyl Ether, Hexanes, or Water) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of the hot "good" solvent to make the solution clear again.

  • Allow the solution to cool slowly. The gradual change in solvent polarity will decrease the compound's solubility and promote crystallization.

Strategy 2: Salt Formation and Recrystallization (Highly Recommended for Amines)

Converting the basic amine to its corresponding salt (e.g., hydrochloride, sulfate) dramatically changes its physical properties, often making it a highly crystalline, stable solid that is much easier to recrystallize.[6][7]

Step-by-Step Protocol: Amine Salt Recrystallization

  • Dissolution: Dissolve the crude free-base amine in a suitable organic solvent like Methanol, Ethanol, or Isopropanol. A volume of 5-10 mL per gram of crude material is a good starting point.

  • Acidification: While stirring, slowly add a solution of acid. A common choice is HCl in Diethyl Ether (2M solution) or concentrated HCl. Add the acid dropwise until the solution reaches a pH of approximately 1-2 (check with pH paper).

  • Precipitation/Crystallization: The hydrochloride salt will often precipitate immediately as a solid. You can gently heat the mixture to redissolve everything and then allow it to cool slowly to form well-defined crystals.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the crystals with a small amount of cold solvent (the one it was crystallized from) or a non-polar solvent like diethyl ether to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum. The resulting salt is often significantly purer than the starting material. If the free base is required for the next step, the salt can be easily neutralized with a base (e.g., NaHCO₃ or NaOH solution) during an aqueous workup.

G start Need to Recrystallize Polar Amine solubility_test Test Solubility in Common Solvents start->solubility_test single_solvent Good Single Solvent Found? solubility_test->single_solvent perform_single Perform Single-Solvent Recrystallization single_solvent->perform_single Yes two_solvent Try Two-Solvent System (e.g., MeOH/Ether) single_solvent->two_solvent No oiling_out Oiling Out Occurs? two_solvent->oiling_out salt_formation Convert to Hydrochloride Salt and Recrystallize from Alcohol/Water oiling_out->salt_formation Yes

References

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important - ChemRxiv. [Link]

  • Solid support synthesis of 2,4-disubstituted thiazoles and aminothiazoles - ScienceDirect. [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google P
  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents - Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of 2,4-disubstituted thiazoles - ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines - PubMed. [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Chromotography with free amines? : r/chemhelp - Reddit. [Link]

Sources

Optimization

Technical Support Center: Navigating Experimental Variability with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Welcome to the technical support center for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistenc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this and related 2-aminothiazole derivatives. Our goal is to provide you with the expertise and practical insights needed to ensure the reliability and reproducibility of your results.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5][6] However, like many small molecules, experimental success with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine can be influenced by a variety of factors, from compound handling and stability to assay design. This guide will walk you through potential pitfalls and their solutions in a straightforward question-and-answer format.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in experimental settings.

Q1: What are the primary reasons for inconsistent results when working with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine?

A1: Inconsistent results with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and related compounds can typically be traced back to one or more of the following factors:

  • Compound Stability and Degradation: Thiazole-containing compounds can be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or strong oxidizing agents).

  • Solubility Issues: Like many aromatic compounds, this molecule may have limited aqueous solubility, leading to precipitation and inaccurate concentrations in your assays.

  • Assay Interference: The compound may directly interfere with your assay technology (e.g., fluorescence quenching/enhancement, inhibition of reporter enzymes).

  • Off-Target Effects: 2-aminothiazole derivatives have been noted to sometimes exhibit off-target activities that can confound results.[1]

  • Purity of the Compound: Impurities from the synthesis can have their own biological activities, leading to unexpected outcomes.

Q2: How should I properly store and handle 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine to ensure its integrity?

A2: Proper storage and handling are critical for maintaining the compound's activity and ensuring reproducible results. Based on data for similar compounds, the following practices are recommended:

ParameterRecommendationRationale
Storage Temperature Room temperature is often acceptable for the solid form.Minimizes degradation from excessive heat or cold.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the amine and thiazole moieties.
Light Exposure Keep in a dark place, protected from light.Aromatic and heterocyclic compounds can be light-sensitive.
Handling Use appropriate personal protective equipment (PPE), including gloves and safety glasses.Avoids skin and eye irritation.

For detailed safety information on a related compound, see the technical data sheet for 2-(4-Aminophenyl)-6-methylbenzothiazole.

Q3: My compound is not dissolving well in my aqueous assay buffer. What can I do?

A3: Poor aqueous solubility is a common issue with phenylamine and thiazole-containing molecules. Here is a step-by-step approach to address this:

  • Prepare a High-Concentration Stock in an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common choice. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Sonication: Gentle sonication of the stock solution can aid in dissolving the compound.

  • pH Adjustment: The amine groups in the molecule mean its solubility will be pH-dependent. Depending on the pKa of the compound, adjusting the pH of your buffer may improve solubility.

  • Use of Surfactants: In some cell-free assays, a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.

II. Troubleshooting Guides

This section provides more in-depth troubleshooting for specific experimental problems.

Guide 1: Inconsistent Potency (IC50/EC50) in Cell-Based Assays

Problem: You are observing significant variability in the measured potency of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine across different experimental runs.

Potential Causes and Solutions:

Caption: Troubleshooting workflow for inconsistent potency.

  • Step-by-Step Protocol to Test Compound Stability in Media:

    • Prepare your complete cell culture media with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine at the desired final concentration.

    • Incubate the media under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the media.

    • Analyze the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS.

    • A significant decrease in concentration over time indicates instability.

Guide 2: High Background or False Positives in Biochemical Assays

Problem: You are observing high background signals or apparent activity in your negative controls when using 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

Potential Causes and Solutions:

G cluster_compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine cluster_potential_targets Potential Biological Targets Compound Compound Kinases Kinases Compound->Kinases ATP-competitive or allosteric inhibition Enzymes Enzymes Compound->Enzymes Active site binding Receptors Receptors Compound->Receptors Ligand binding

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Biological Evaluation of Aminothiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminothiazole compounds. As a privileged structure in medicinal chemistry, the 2-aminothiazole scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminothiazole compounds. As a privileged structure in medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[1][2][3][4][5][6] However, their unique physicochemical properties can present challenges in biological evaluation.

This guide, structured in a question-and-answer format, provides expert-driven insights and troubleshooting strategies to help you navigate common experimental hurdles, ensure data integrity, and refine your methodologies.

Section 1: Compound Solubility and Handling

Poor aqueous solubility is one of the most common initial barriers in the biological evaluation of heterocyclic compounds like aminothiazoles.[7] Addressing this issue proactively is critical for generating reliable and reproducible data.

Q1: My aminothiazole compound is precipitating out of solution when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what are the consequences?

A: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit. Aminothiazole derivatives, particularly those with rigid, planar structures and lipophilic substituents, often have poor aqueous solubility.[7] The initial high-concentration stock in a solvent like Dimethyl Sulfoxide (DMSO) is stable, but upon dilution into the aqueous environment of your cell culture medium or assay buffer, the compound's solubility dramatically decreases, leading to precipitation.

The consequences of poor solubility are severe and can invalidate your results:

  • Underestimation of Potency: The actual concentration of the dissolved, active compound is lower than the nominal concentration you calculated, leading to inaccurately high IC50 or EC50 values.[7][8]

  • Irreproducible Data: Precipitation can be inconsistent across different wells and experiments, causing high variability in your results.[7]

  • False Negatives: A potentially potent compound may appear inactive simply because it isn't available in a soluble form to interact with its biological target.[7]

  • Assay Interference: Particulates can scatter light or interfere with fluorescence/luminescence readings, creating artifacts in your data.

Q2: What is the best strategy to improve the solubility of my aminothiazole compound for in vitro assays?

A: A tiered approach, starting with the simplest and least disruptive methods, is recommended. The key is to find a method that solubilizes your compound without compromising the biological integrity of your assay system (e.g., cell viability, enzyme activity).

Troubleshooting Workflow for Compound Solubility

The following diagram outlines a decision-making process for addressing solubility issues.

Solubility_Workflow start Start: Compound Precipitates in Assay Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso adjust_dmso Action: Lower final DMSO concentration check_dmso->adjust_dmso No (>0.5%) check_conc Is precipitation still observed? check_dmso->check_conc Yes adjust_dmso->check_conc lower_conc Action: Test a lower compound concentration range check_conc->lower_conc Yes proceed Proceed with Experiment check_conc->proceed No tier1 Tier 1: Introduce a Co-Solvent (e.g., Ethanol, PEG-400) lower_conc->tier1 Precipitation Persists lower_conc->proceed Solubility Achieved validate Validate Assay Compatibility (e.g., cell viability, enzyme activity) tier1->validate tier2 Tier 2: Use a Surfactant (Biochemical Assays) (e.g., Tween-20, Triton X-100) tier2->validate tier3 Tier 3: Adjust pH (for ionizable aminothiazoles) tier3->validate tier4 Tier 4: Use Cyclodextrins tier4->validate validate->proceed Compatible fail Re-evaluate Compound or Consider Prodrug Strategy validate->fail Not Compatible MoA_Workflow start Confirmed Cytotoxic Hit (Reproducible IC50) phenotype Characterize Death Phenotype (e.g., Annexin V/PI Staining) start->phenotype cell_cycle Analyze Cell Cycle Progression (e.g., Propidium Iodide Staining) start->cell_cycle apoptosis Apoptosis Detected phenotype->apoptosis Result g2m_arrest G2/M Arrest Detected cell_cycle->g2m_arrest Result pathway_analysis Biochemical Pathway Analysis (e.g., Western Blot for key proteins like cleaved PARP, Caspase-9, Bcl-2) apoptosis->pathway_analysis g2m_arrest->pathway_analysis target_id Target Identification (e.g., Kinase Profiling, Thermal Shift Assay, Affinity Chromatography) pathway_analysis->target_id validation Target Validation (e.g., In vitro enzyme assay, siRNA knockdown) target_id->validation end Validated Mechanism of Action validation->end

Caption: A streamlined workflow for MoA elucidation.

  • Characterize the Cell Death Phenotype: Use flow cytometry with Annexin V/PI staining to determine if the compound induces apoptosis or necrosis. [9]This is a critical decision point. An apoptotic phenotype suggests an orderly, programmed cell death pathway is being activated.

  • Analyze Cell Cycle Effects: Many anticancer agents, including some aminothiazoles, function by arresting the cell cycle at a specific phase (e.g., G2/M). [10][9]This can be readily analyzed by flow cytometry of propidium iodide-stained cells.

  • Probe Key Signaling Pathways: Based on the phenotype, use Western blotting to examine key protein markers. If apoptosis is observed, probe for cleaved caspases (e.g., Caspase-9, Caspase-3) and PARP. [9]If a specific kinase is a suspected target (e.g., CDK2), you can probe for the phosphorylation status of its known substrates. [11]

Example Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The diagram below illustrates how an aminothiazole compound could inhibit a pro-survival kinase pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Pro-Survival Kinase (e.g., Akt, CDK) Receptor->KinaseA Activates Substrate Effector Protein (Inactive) KinaseA->Substrate Phosphorylates Substrate_P Effector Protein-P (Active) Substrate->Substrate_P Bcl2 Bcl-2 (Anti-apoptotic) Substrate_P->Bcl2 Promotes transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound Aminothiazole Inhibitor Compound->KinaseA Inhibits

Caption: Inhibition of a pro-survival pathway by an aminothiazole compound.

Section 4: FAQs: Off-Target Effects & Compound Artifacts

Q6: I've read that 2-aminothiazoles can be "PAINS" (Pan-Assay Interference Compounds). What does this mean and how should I address it?

A: PAINS are compounds that show activity in many different assays through non-specific mechanisms, rather than by specific binding to a biological target. [12]The 2-aminothiazole scaffold has been flagged as a potential PAINS structure, sometimes called a "promiscuous 2-aminothiazole" (PrAT). [12][13]This does not mean your compound is invalid, but it warrants caution and additional validation.

  • How to Address:

    • Use Orthogonal Assays: Confirm your primary hit in a secondary assay that has a different detection method (e.g., confirm a fluorescence-based hit with a label-free method like Surface Plasmon Resonance).

    • Check for Assay Interference: Test if your compound emits light or quenches the signal in your assay buffer in the absence of the biological target.

    • Establish a Structure-Activity Relationship (SAR): Synthesize and test close analogs of your hit compound. True inhibitors will typically show a clear SAR, where small changes to the structure lead to predictable changes in activity. [2][14]PAINS compounds often have a very "steep" or flat SAR.

Q7: My compound activity seems to decrease the longer my DMSO stock solution is stored, even at -20°C. Is this possible?

A: Yes, this is a documented issue. One study specifically investigated an antimalarial 2-aminothiazole and found that it underwent chemical decomposition and dimerization in DMSO at room temperature. [12]The degradation products themselves were found to be unstable.

  • Best Practices for Storage:

    • Minimize Room Temperature Exposure: Thaw DMSO stocks quickly and immediately place them on ice. Return them to the freezer as soon as you are done dispensing.

    • Use Small Aliquots: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce water and accelerate degradation.

    • Consider Alternative Solvents: For long-term storage, if the compound is soluble, consider a more inert solvent. However, for assay preparation, DMSO is often unavoidable. [15] 4. Prioritize Fresh Stocks: For critical experiments, use a freshly prepared DMSO stock from solid compound to ensure maximum activity and concentration accuracy.

References

  • Pevarello, P., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(15), 3367-3380. Retrieved from [Link]

  • North, E. J., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 22(1), 533-546. Retrieved from [Link]

  • Bakare, S. A., et al. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemistry, 93(9), 1435-1445. Retrieved from [Link]

  • Costa, R. K. E., et al. (2021). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. European Journal of Medicinal Chemistry, 224, 113702. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]

  • Ates-Alagoz, Z., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4467. Retrieved from [Link]

  • Sarno, F., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 213, 113164. Retrieved from [Link]

  • Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. Retrieved from [Link]

  • Kamal, A., & Kumar, G. B. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1269-1305. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Sychrová, A., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3338. Retrieved from [Link]

  • Peet, M., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(1), 38-43. Retrieved from [Link]

  • Singh, A., & Kumar, R. (2024). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Retrieved from [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Retrieved from [Link]

  • ResearchGate. (2024). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Retrieved from [Link]

  • Dahlin, J. L., et al. (2015). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 13(7), 416-425. Retrieved from [Link]

  • Kumar, A., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(42), 26164-26171. Retrieved from [Link]

  • Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Chemistry of Heterocyclic Compounds, 51(5), 386-395. Retrieved from [Link]

  • ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Holbrook, E. D., et al. (2018). Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans. Bioorganic & Medicinal Chemistry Letters, 28(9), 1599-1603. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • ResearchGate. (2016). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-20. Retrieved from [Link]

  • ResearchGate. (2014). Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis. Retrieved from [Link]

  • Ucar, G., et al. (2018). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. Bioorganic Chemistry, 80, 573-583. Retrieved from [Link]

  • Khan, I., et al. (2022). Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of α-Amylase and α-Glucosidase. Molecules, 27(18), 6092. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine for In Vivo Studies

Welcome to the technical support center dedicated to addressing the challenges in enhancing the in vivo bioavailability of the novel investigational compound, 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This guide is des...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in enhancing the in vivo bioavailability of the novel investigational compound, 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of formulation development and preclinical evaluation.

Introduction: Understanding the Molecule

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is a promising thiazole derivative with significant biological activity. Like many new chemical entities, its successful preclinical and clinical development hinges on achieving adequate systemic exposure following administration. Poor oral bioavailability can be a major hurdle, often attributed to low aqueous solubility and/or poor membrane permeability.[1] This guide will provide a structured approach to identifying and overcoming these barriers.

While experimental physicochemical data for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is not extensively available in the public domain, in-silico predictions can provide a valuable starting point for formulation development.

Predicted Physicochemical Properties (Illustrative)

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight 205.28 g/mol Favorable for passive diffusion.
logP ~1.5 - 2.5Moderate lipophilicity, suggesting permeability may not be the primary issue.
Aqueous Solubility LowA significant potential barrier to oral absorption.
pKa Basic (amine groups)pH-dependent solubility in the gastrointestinal tract.[2]
Predicted BCS Class Class II or IVSuggests low solubility is a key challenge, possibly compounded by low permeability.[3][4]

Note: These are predicted values and should be experimentally verified.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Issue 1: High Variability in In Vivo Study Results

Question: We are observing significant variability in the plasma concentrations of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine across different animals in our oral pharmacokinetic studies. What could be the cause?

Answer: High inter-animal variability is a common issue for poorly soluble compounds. The primary culprits are often inconsistent dissolution and absorption in the gastrointestinal (GI) tract.

  • Causality: The pH of the GI tract varies along its length and can be influenced by the presence of food. For a basic compound like 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, solubility will be higher in the acidic environment of the stomach and decrease in the more neutral pH of the small intestine, where most absorption occurs. This pH-dependent solubility can lead to erratic precipitation and redissolution, causing variable absorption.

  • Troubleshooting Steps:

    • Standardize Dosing Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize variability in gastric pH and emptying.

    • Formulation Strategy: Move beyond simple suspensions. A formulation designed to maintain the drug in a solubilized state or as a fine dispersion in the intestine is crucial. Consider the strategies outlined in the "Formulation Development Workflow" section below.

    • Vehicle Selection: If using a simple suspension, ensure the suspending agent is appropriate and that the particle size of the active pharmaceutical ingredient (API) is controlled and consistent across batches.

Issue 2: Low Oral Bioavailability Despite High Permeability Prediction

Question: Our in-silico predictions suggest good permeability (BCS Class II), but we are still seeing very low oral bioavailability. Why is this happening?

Answer: This scenario strongly points to dissolution rate-limited absorption. The compound may have the intrinsic ability to cross the intestinal membrane, but if it doesn't dissolve in the GI fluids, it cannot be absorbed.

  • Causality: For BCS Class II drugs, the rate-limiting step to absorption is the dissolution of the solid drug particles in the gut.[5] Even with high permeability, if the dissolution is slow, the drug will pass through the GI tract before it can be fully absorbed.

  • Troubleshooting Steps:

    • Particle Size Reduction: This is often the first and most straightforward approach. Micronization or nanomilling increases the surface area of the drug, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.

    • Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous form within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve the drug in a lipid/surfactant mixture, which then forms a fine emulsion in the gut, presenting the drug in a solubilized state for absorption.

Issue 3: Inconsistent or Unreliable Bioanalytical Data

Question: We are struggling to get consistent and reproducible results from our LC-MS/MS analysis of plasma samples. What are the common pitfalls?

Answer: Bioanalytical method development for novel compounds requires careful optimization and validation.

  • Causality: Issues can arise from matrix effects (interference from plasma components), poor analyte stability, or a non-optimized extraction procedure.

  • Troubleshooting Steps:

    • Method Validation: A full validation according to regulatory guidelines (e.g., FDA guidance) is essential.[6][7] This includes assessing selectivity, accuracy, precision, recovery, and stability.

    • Internal Standard Selection: Use a stable, isotopically labeled internal standard if available. If not, select a structural analog with similar chromatographic and mass spectrometric behavior.

    • Sample Preparation: Optimize the protein precipitation or liquid-liquid extraction method to maximize recovery and minimize matrix effects.

    • Analyte Stability: Evaluate the stability of the compound in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage) to ensure sample integrity.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the bioavailability of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine?

A1: The foundational step is to determine the key physicochemical properties of your compound: aqueous solubility (at different pH values), LogP/LogD, and pKa. This will allow for a provisional Biopharmaceutics Classification System (BCS) classification, which will guide your formulation strategy.[8][9]

Q2: Which formulation strategy is best for a BCS Class II or IV compound like this?

A2: There is no one-size-fits-all answer, and the optimal strategy depends on the specific properties of the drug.

  • For BCS Class II (Low Solubility, High Permeability): The focus is on enhancing the dissolution rate. Strategies like particle size reduction, amorphous solid dispersions, and lipid-based formulations are often successful.[10][11]

  • For BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class. In addition to improving solubility, strategies to enhance permeability may be needed. This could involve the use of permeation enhancers or lipid-based systems that can facilitate transport across the intestinal epithelium.[3][4]

Q3: How do I choose the right excipients for a solid dispersion formulation?

A3: Excipient selection is critical and should be based on drug-polymer miscibility and the desired release profile.

  • Screening: Conduct solubility studies of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in various polymers (e.g., PVP, HPMC, Soluplus®).

  • Manufacturing Method: The choice of polymer will also depend on the manufacturing process (e.g., spray drying, hot-melt extrusion).

  • Stability: Assess the physical stability of the amorphous solid dispersion over time to ensure the drug does not recrystallize.

Q4: What are the key parameters to evaluate in an in vivo pharmacokinetic study?

A4: The primary parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC from oral administration to that from intravenous (IV) administration.

Experimental Workflows & Protocols

Formulation Development Workflow

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Study charac Physicochemical Characterization (Solubility, pKa, LogP) bcs Provisional BCS Classification charac->bcs form_screen Screen Formulation Strategies (e.g., Solid Dispersion, SEDDS) bcs->form_screen Guides Strategy excip_select Excipient Compatibility & Solubility form_screen->excip_select diss_test In Vitro Dissolution Testing excip_select->diss_test Leads to Prototypes stability Physical & Chemical Stability diss_test->stability pk_study Rodent Pharmacokinetic Study stability->pk_study Selects Lead Formulation bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis bioanalysis->charac Iterate if Needed

Caption: Iterative workflow for enhancing bioavailability.

Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Polymer Selection: Based on screening studies, select a suitable polymer (e.g., polyvinylpyrrolidone K30, HPMC-AS).

  • Solvent System: Identify a common solvent system that dissolves both 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and the selected polymer.

  • Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying:

    • Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.

    • Spray the solution into the drying chamber.

    • Collect the resulting powder.

  • Characterization:

    • Analyze the powder using Differential Scanning Calorimetry (DSC) to confirm the amorphous state.

    • Use Powder X-Ray Diffraction (PXRD) to check for any residual crystallinity.

    • Conduct in vitro dissolution testing to assess the improvement in dissolution rate compared to the crystalline drug.

In Vivo Pharmacokinetic Study Workflow

G animal_prep Animal Acclimatization & Fasting dosing Oral Administration of Formulation animal_prep->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling plasma_prep Plasma Separation by Centrifugation sampling->plasma_prep extraction Analyte Extraction from Plasma plasma_prep->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Caption: Workflow for a typical rodent PK study.

Protocol: Rodent Oral Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats or CD-1 mice.

  • Acclimatization: Allow animals to acclimate for at least 3 days before the study.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water.

  • Dosing: Administer the formulated 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine via oral gavage at the desired dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or submandibular bleed) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

References

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega. Available at: [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. Available at: [Link]

  • BCS class IV drugs: Highly notorious candidates for formulation development. PubMed. Available at: [Link]

  • Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Federal Register. Available at: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). National Institute of Allergy and Infectious Diseases. Available at: [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available at: [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. PEXACY International Journal of Pharmaceutical Science. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Enhancing the bioavailability of BCS Class IV drugs using polymeric nanoparticles. UCL Discovery. Available at: [Link]

  • Enhancement of solubility BCS class II and IV pharmaceuticals by liqusolid technique: A review. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. NIH. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. American Pharmaceutical Review. Available at: [Link]

  • A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE. Available at: [Link]

  • Provisional in-silico biopharmaceutics classification (BCS) to guide oral drug product development. PubMed. Available at: [Link]

  • Provisional in-silico biopharmaceutics classification (BCS) to guide oral drug product development. PMC - NIH. Available at: [Link]

  • Predicted physicochemical properties and drug-likeness profile. ResearchGate. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available at: [Link]

  • PREDICTION OF BIOAVAILABILITY OF SELECTED BISPHOSPHONATES USING IN SILICO METHODS TOWARDS CATEGORIZATION INTO BIOPHARMACEUTICAL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Bioavailability - can we improve it?. Sygnature Discovery. Available at: [Link]

  • Prediction of Positive Food Effect: Bioavailability Enhancement of BCS Class II Drugs. Dovepress. Available at: [Link]

  • Comparing Multi-Label Classification Methods for Provisional Biopharmaceutics Class Prediction. School of Computing. Available at: [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Available at: [Link]

  • Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. PubMed. Available at: [Link]

  • Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug. PMC - NIH. Available at: [Link]

  • Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl): A Quantum Computational Approach. ResearchGate. Available at: [Link]

  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Antitumor Benzothiazoles. Part 15. The Synthesis and PhysicoChemical Properties of 2-(4-Aminophenyl)benzothiazole Sulfamate Salt Derivatives. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine: A Comparative Approach

In the landscape of phenotypic drug discovery, the identification of a bioactive small molecule is a pivotal, yet preliminary, step.[1][2][3] The true challenge lies in the subsequent deconvolution of its mechanism of ac...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of phenotypic drug discovery, the identification of a bioactive small molecule is a pivotal, yet preliminary, step.[1][2][3] The true challenge lies in the subsequent deconvolution of its mechanism of action—specifically, the identification and validation of its biological target.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of target validation, using the novel compound 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine as a case study. While the precise molecular target of this compound is not yet elucidated in public literature, its thiazole and phenylamine moieties are present in numerous bioactive agents, suggesting a rich potential for therapeutic interaction.[6][7][8]

This document will not serve as a rigid protocol but rather as an in-depth technical guide, empowering you with the rationale to select and design experiments that will rigorously validate the molecular target of this, or any, novel bioactive compound. We will explore and compare various cutting-edge methodologies, from initial target identification to definitive validation in a cellular context.

The Crux of the Matter: Why Rigorous Target Validation is Non-Negotiable

Embarking on a drug discovery program without a validated target is akin to navigating treacherous waters without a compass. Target validation provides the foundational evidence that a specific biomolecule is not only engaged by the compound but is also responsible for its therapeutic effect.[9][10][11] This process is instrumental in:

  • Mitigating Risk in Drug Development: A well-validated target significantly reduces the likelihood of late-stage failures in clinical trials, saving invaluable time and resources.[10]

  • Enabling Rational Drug Design: Understanding the specific molecular interaction allows for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Unraveling Complex Biology: The process of target deconvolution can illuminate novel biological pathways and disease mechanisms.[2]

A Strategic Workflow for Target Validation

The journey from a hit compound to a validated target can be visualized as a multi-stage process, each with its own set of experimental considerations.

G cluster_2 Phase 3: Target Validation (Functional Relevance) Affinity-Based Methods Affinity-Based Methods Label-Free Methods Label-Free Methods Biophysical Assays Biophysical Assays Affinity-Based Methods->Biophysical Assays Putative Targets Genetic & Computational Methods Genetic & Computational Methods Label-Free Methods->Biophysical Assays Genetic & Computational Methods->Biophysical Assays Cellular Target Engagement Cellular Target Engagement Biophysical Assays->Cellular Target Engagement Cellular Target Engagement->Cellular & In Vivo Models Is the target responsible for the phenotype? Validated Target Validated Target Cellular & In Vivo Models->Validated Target Causality Established Phenotypic Hit (4-AP) Phenotypic Hit (4-AP) Phenotypic Hit (4-AP)->Affinity-Based Methods What does it bind to?

Figure 1. A strategic workflow for the identification and validation of a biological target for a novel compound.

Phase 1: Identifying Putative Targets of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Assuming 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine has demonstrated a consistent anti-proliferative effect in a human cancer cell line (e.g., MCF-7), the primary task is to generate a list of candidate protein targets. Below is a comparison of common approaches for this initial "target fishing" expedition.

Methodology Principle Advantages Disadvantages Ideal For
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[12][13][14]Direct identification of binding partners.[12]Requires chemical modification of the compound, which may alter its binding properties. Non-specific binding can be a significant issue.[14][15]Compounds with a tractable handle for chemical modification and a relatively strong binding affinity.
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS) Ligand binding stabilizes a protein against thermal denaturation.[16][17][18] Changes in the soluble proteome after heat shock are quantified by MS to identify stabilized proteins.Label-free method that assesses target engagement in a cellular context.Can be technically challenging and may not be suitable for all protein classes (e.g., some membrane proteins).Broadly applicable for identifying soluble protein targets without modifying the compound.
Kinome Profiling The compound is screened against a large panel of purified kinases to assess its inhibitory activity.[19][20]High-throughput and quantitative. Provides a direct measure of kinase inhibition.[19]Limited to kinases and does not account for cellular context (e.g., ATP concentration, scaffolding proteins).[21]Compounds suspected to target kinases based on structural motifs or phenotypic effects.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This protocol outlines a general procedure for identifying binding partners of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

  • Probe Synthesis: Synthesize a derivative of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine with a linker and an affinity tag (e.g., biotin). A key consideration is the attachment point of the linker to minimize disruption of the compound's binding pharmacophore.

  • Affinity Resin Preparation: Covalently couple the biotinylated probe to streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Culture and harvest MCF-7 cells. Prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.

  • Affinity Pulldown: Incubate the cell lysate with the affinity resin. As a negative control, incubate a separate aliquot of lysate with beads coupled to biotin alone.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the affinity resin.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase 2: Verifying Direct Target Engagement

Once a list of putative targets is generated, the next critical step is to confirm direct binding of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine to these candidates.

G cluster_0 Biophysical Validation cluster_1 Cellular Validation SPR Surface Plasmon Resonance (SPR) Measures binding kinetics (ka, kd) and affinity (KD). CETSA Cellular Thermal Shift Assay (CETSA) Confirms target engagement in intact cells. SPR->CETSA Quantitative Binding Data ITC Isothermal Titration Calorimetry (ITC) Measures binding affinity (KD) and thermodynamics (ΔH, ΔS). ITC->CETSA Validated Engagement Validated Engagement CETSA->Validated Engagement In-Cell Confirmation Putative Target Putative Target Putative Target->SPR Putative Target->ITC

Figure 2. Orthogonal approaches to confirm direct target engagement.

Comparative Analysis of Target Engagement Assays
Assay Principle Quantitative Data Throughput Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[10]Binding affinity (KD), association rate (ka), dissociation rate (kd).[10]Medium to HighRequires purified protein and immobilization of one binding partner.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.[10]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[10]LowRequires larger quantities of purified protein and compound.
Cellular Thermal Shift Assay (CETSA) Quantifies the stabilization of a target protein in response to compound treatment in cells or cell lysates.[17][18]Target engagement EC50.MediumRequires a specific antibody for the target protein for Western blot detection.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate the engagement of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine with a putative target (e.g., "Protein X") in intact cells.

  • Cell Treatment: Seed MCF-7 cells and treat with a dose-response range of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine or vehicle (DMSO) for a defined period.

  • Heat Shock: Heat the treated cells at a specific temperature (predetermined from a melt curve experiment) that induces partial denaturation of Protein X.

  • Cell Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Protein X in each sample by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble Protein X as a function of compound concentration to determine the target engagement EC50.

Phase 3: Establishing a Causal Link Between Target and Phenotype

The final and most crucial phase is to demonstrate that the engagement of the identified target by 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is responsible for the observed anti-proliferative phenotype.

Method Principle Strength of Evidence Key Considerations
Target Knockdown/Knockout Reducing or eliminating the expression of the target protein using techniques like RNA interference (RNAi) or CRISPR-Cas9.[10]HighOff-target effects of siRNA/shRNA or CRISPR. Potential for cellular compensation mechanisms.
Overexpression of a Drug-Resistant Mutant Introduce a mutated version of the target that does not bind the compound. If the cells become resistant to the compound, it strongly implicates the target.Very HighRequires knowledge of the compound's binding site on the target to design an appropriate mutation.
Correlation Analysis Correlate the compound's potency in a panel of cell lines with the expression level or activity of the target protein.ModerateCorrelation does not equal causation. Other factors may influence sensitivity.
Experimental Protocol: Target Knockdown with siRNA
  • siRNA Transfection: Transfect MCF-7 cells with siRNA specifically targeting the mRNA of Protein X. Use a non-targeting siRNA as a negative control.

  • Verification of Knockdown: After 48-72 hours, confirm the reduction in Protein X expression by Western blotting or qRT-PCR.

  • Cell Viability Assay: Treat the knockdown and control cells with a dose-response of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

  • Data Analysis: Measure cell viability (e.g., using a CellTiter-Glo assay). If the knockdown of Protein X phenocopies the effect of the compound or leads to resistance, it provides strong evidence for its role in the compound's mechanism of action.

Conclusion

The validation of a biological target is a multifaceted process that requires a convergence of evidence from orthogonal experimental approaches. For a novel compound like 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, a systematic progression from unbiased target identification to rigorous biophysical and cellular validation is paramount. By employing a combination of techniques such as affinity chromatography, cellular thermal shift assays, and genetic manipulation, researchers can build a compelling case for a specific molecular target. This not only de-risks the progression of a drug discovery program but also enriches our understanding of fundamental biology.

References

  • Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
  • Target Identification and Validation (Small Molecules). University College London.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • An in silico Approach for Integrating Phenotypic and Target‐based Approaches in Drug Discovery. PMC - NIH.
  • Affinity Chromatography.
  • KinomeView Profiling. Cell Signaling Technology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Post-Identification Target Validation: Critical Steps in Small-Molecul. AntBio.
  • Affinity-based target identification for bioactive small molecules. RSC Publishing.
  • Kinome Profiling. Oncolines B.V.
  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Target Deconvolution.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Target Identification and Valid
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.

Sources

Comparative

A Comparative Analysis of 2-Aminothiazole Derivatives and Standard Antimicrobial Agents: An In-Depth Guide

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antimicrobial agents has never been more critical. The waning efficacy of conventional antibiotic...

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative to discover and develop novel antimicrobial agents has never been more critical. The waning efficacy of conventional antibiotics against a growing spectrum of multidrug-resistant pathogens necessitates a paradigm shift in our therapeutic strategies. Among the promising scaffolds in medicinal chemistry, thiazole derivatives, particularly 2-aminothiazoles, have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2] This guide provides a comprehensive comparative analysis of a representative 2-aminothiazole derivative, 2-amino-4-phenylthiazole, against a panel of established antimicrobial agents: ampicillin, ciprofloxacin, gentamicin, and fluconazole.

Due to the limited availability of specific data for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, this guide will utilize 2-amino-4-phenylthiazole and its closely related derivatives as a proxy to explore the potential of this chemical class. This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Mechanisms of Action: A Diverse Arsenal Against Microbial Threats

Understanding the molecular mechanisms by which antimicrobial agents exert their effects is fundamental to their effective use and the development of new therapeutics. The compounds under review in this guide employ distinct strategies to disrupt essential microbial processes.

2-Amino-4-phenylthiazole Derivatives: The antimicrobial activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with crucial cellular processes. While the exact mechanism can vary based on the specific substitutions on the thiazole ring, a prominent proposed mechanism is the inhibition of MurB, a key enzyme in the bacterial cell wall biosynthesis pathway.[3] By inhibiting MurB, these compounds disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. Additionally, for their antifungal activity, some thiazole derivatives are thought to inhibit CYP51 (lanosterol 14-alpha-demethylase), an enzyme essential for ergosterol biosynthesis in fungal cell membranes.[3]

Ampicillin: As a member of the β-lactam class of antibiotics, ampicillin's bactericidal action stems from its ability to inhibit the synthesis of the bacterial cell wall.[2][4] It achieves this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption of cell wall integrity leads to osmotic instability and bacterial cell death.

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA replication.[5][6] Its primary mechanism of action involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to the cessation of DNA replication and cell death.[8]

Gentamicin: An aminoglycoside antibiotic, gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[1][9] This binding interferes with protein synthesis in two ways: it causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it inhibits the translocation of the ribosome along the mRNA.[10] The resulting non-functional or toxic proteins contribute to bacterial cell death.

Fluconazole: A triazole antifungal agent, fluconazole targets the integrity of the fungal cell membrane.[11] It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51), which is a crucial step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[12] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[13][14]

Comparative Antimicrobial Activity

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents a comparative summary of the MIC values for our representative 2-aminothiazole derivative and the standard antimicrobial agents against a panel of clinically relevant microorganisms.

Note: The MIC values for the 2-amino-4-phenylthiazole derivative are representative of this class of compounds and are sourced from studies on various derivatives. The specific values can vary depending on the exact chemical structure and the microbial strain tested.

Antimicrobial AgentStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
2-Amino-4-phenylthiazole Derivative 2 - 250 µg/mL4 - 375 µg/mL> 375 µg/mL4 - 62.5 µM
Ampicillin 0.6 - 1 mg/L4 mg/LHigh ResistanceNot Applicable
Ciprofloxacin 0.6 µg/mL0.013 µg/mL0.15 µg/mLNot Applicable
Gentamicin Weak ActivityActiveActiveNot Applicable
Fluconazole Not ApplicableNot ApplicableNot Applicable0.5 - 64 µg/mL

Experimental Protocols: A Guide to In Vitro Antimicrobial Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used in the evaluation of antimicrobial agents. These protocols are based on established standards to ensure scientific rigor and reproducibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a gold standard for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells except the first column.

  • Serial Dilution: Add 200 µL of the antimicrobial stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Causality Behind Experimental Choices: The use of standardized media and inoculum density is crucial for inter-laboratory reproducibility. The 0.5 McFarland standard ensures a consistent starting number of microorganisms, and the specific broths provide the necessary nutrients for robust growth, allowing for a clear determination of inhibition.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading stock Prepare Antimicrobial Stock Solution serial_dilute Perform 2-fold Serial Dilution stock->serial_dilute plate Prepare 96-well Plate with Broth plate->serial_dilute add_inoculum Inoculate Plate serial_dilute->add_inoculum inoculum Prepare Standardized Inoculum inoculum->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Read MIC incubate->read_mic

Workflow for MIC Determination by Broth Microdilution.
Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Principle: Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. After incubation, the number of surviving colonies is counted to determine the concentration at which a significant reduction (typically ≥99.9%) in the initial inoculum is observed.

Step-by-Step Protocol:

  • Perform MIC Test: Conduct the broth microdilution MIC test as described above.

  • Subculturing: From the wells corresponding to the MIC and higher concentrations (where no growth was observed), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot evenly onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Causality Behind Experimental Choices: Subculturing from the clear wells of the MIC plate allows for the differentiation between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The 99.9% reduction is a standardized cutoff to define bactericidal activity.

Bacterial Membrane Permeability Assay using Propidium Iodide (PI)

This assay is used to assess the ability of an antimicrobial agent to disrupt the bacterial cell membrane.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.

Step-by-Step Protocol:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline [PBS]). Resuspend the cells in the same buffer to a defined optical density (e.g., OD600 of 0.5).

  • Treatment: Add the antimicrobial agent at various concentrations to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • PI Staining: Add PI to each sample to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

Causality Behind Experimental Choices: The use of a membrane-impermeable dye like PI provides a direct measure of membrane integrity. An increase in fluorescence is a direct indicator of membrane damage.

MembranePermeability_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement culture Grow Bacterial Culture prepare_cells Prepare Cell Suspension culture->prepare_cells treat Treat with Antimicrobial prepare_cells->treat stain Add Propidium Iodide (PI) treat->stain incubate Incubate in Dark stain->incubate measure Measure Fluorescence incubate->measure

Workflow for Bacterial Membrane Permeability Assay.
DNA Gyrase Inhibition Assay

This assay is used to determine if a compound inhibits the activity of DNA gyrase, a key target for fluoroquinolone antibiotics.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations.

  • Enzyme Addition: Add purified DNA gyrase to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA forms are separated.

  • Visualization: Visualize the DNA bands under UV light. The inhibition of DNA gyrase is indicated by the presence of relaxed DNA and the absence or reduction of supercoiled DNA.

Causality Behind Experimental Choices: The use of a relaxed plasmid DNA substrate and purified DNA gyrase allows for a direct assessment of the enzyme's activity. The separation of DNA topoisomers by agarose gel electrophoresis provides a clear visual readout of enzyme inhibition.

Discussion and Comparative Insights

The comparative analysis of the 2-amino-4-phenylthiazole derivative with established antimicrobial agents reveals a promising, yet nuanced, profile. The broad-spectrum activity of some thiazole derivatives against both bacteria and fungi is a significant advantage in an era where poly-microbial infections are a growing concern. Their potential novel mechanism of action, targeting enzymes like MurB, could be effective against pathogens that have developed resistance to conventional antibiotics targeting other pathways.

However, the potency of the currently reported 2-amino-4-phenylthiazole derivatives, as indicated by their MIC values, appears to be generally lower than that of highly potent agents like ciprofloxacin against Gram-negative bacteria. Furthermore, the high MIC values against P. aeruginosa suggest that this class of compounds may have limited efficacy against this notoriously difficult-to-treat pathogen.

In contrast, established agents like ampicillin, while having a well-understood mechanism and a long history of use, are increasingly compromised by widespread resistance, particularly through the production of β-lactamases. Ciprofloxacin remains a potent weapon against many Gram-negative bacteria, but its effectiveness is also being eroded by resistance mechanisms targeting DNA gyrase and topoisomerase IV. Gentamicin is a powerful bactericidal agent against Gram-negative bacteria, but its clinical utility is limited by significant nephrotoxicity and ototoxicity.[1] Fluconazole is a widely used and generally safe antifungal, but resistance is emerging in some Candida species.

The 2-aminothiazole scaffold represents a valuable starting point for the development of new antimicrobial agents. Future research should focus on optimizing the structure of these compounds to enhance their potency, particularly against resistant Gram-negative bacteria, and to improve their pharmacokinetic and safety profiles. A deeper understanding of their mechanism of action will also be crucial for their rational development and clinical application.

References

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.
  • Walsh Medical Media. (2023).
  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916.
  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formul
  • Amber Lifesciences. (2024).
  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(6), 461-480.
  • Atlas. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?.
  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024).
  • Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a.
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2021). PMC - NIH.
  • Gentamicin - Wikipedia. (n.d.).
  • Ciprofloxacin - Wikipedia. (n.d.).
  • Ampicillin - Wikipedia. (n.d.).
  • Dr.Oracle. (2025).
  • Gentamicin - St
  • Fluconazole - St
  • Patsnap Synapse. (2024).
  • Patsnap Synapse. (2024).
  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?.
  • LITFL. (2024). Gentamicin • LITFL • CCC Pharmacology.
  • Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
  • Ampicillin - St
  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • PubMed. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.
  • Microchem Laboratory. (n.d.).
  • Grokipedia. (n.d.).
  • CLSI. (n.d.).
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC - PubMed Central. (2020).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014).
  • ResearchGate. (2024). How to assess bacterial permeability?.
  • PubMed. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model.
  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases.
  • Microbe Investigations. (n.d.).
  • ASM Journals. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions.
  • PubMed. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Wikipedia. (n.d.).
  • ASM Journals. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • ResearchGate. (n.d.). Propidium iodide (PI) staining assay of E.
  • Sigma-Aldrich. (n.d.). 79214 Bacteria stain propidium iodide solution.
  • NIH. (2018). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria.
  • TopoGEN, Inc. (n.d.). DNA Gyrase Assay Kit USER MANUAL.
  • ResearchGate. (n.d.). MICs of ciprofloxacin against (a) S. aureus and (b) E. coli. (c) MIC....
  • The Brazilian Journal of Infectious Diseases. (2017). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli.
  • The MIC to ampicillin for 211 strains of P. aeruginosa had a high resistance level. (n.d.).
  • Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC - NIH. (2019).
  • ResearchGate. (n.d.). MIC values (mg/mL) of antimicrobial agents against E. coli strains..
  • In vitro trials of some antimicrobial combinations against Staphylococcus aureus and Pseudomonas aeruginosa - PMC - NIH. (2012).

Sources

Validation

The Structural Nuances of Potency: A Comparative Guide to 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine Derivatives in Kinase Inhibition

For Immediate Release In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a paramount endeavor. The 4-(4-aminomethyl-thiazol-2-yl)-phenylamine scaffold has emerged as a pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a paramount endeavor. The 4-(4-aminomethyl-thiazol-2-yl)-phenylamine scaffold has emerged as a promising framework for the development of such agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this core, offering insights for researchers, scientists, and drug development professionals. By dissecting the role of each structural component, we aim to illuminate the path toward designing more effective and targeted therapeutics.

The Core Scaffold: A Privileged Motif for Kinase Interaction

The 4-(4-aminomethyl-thiazol-2-yl)-phenylamine core is a composite of three key pharmacophoric features: a 2-aminothiazole ring, a phenylamine moiety, and an aminomethyl group at the 4-position of the thiazole. The 2-aminothiazole motif is a well-established kinase hinge-binding domain, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region.[1] The phenylamine portion often serves to occupy a hydrophobic pocket, with substitutions on the phenyl ring modulating potency and selectivity. The aminomethyl group provides a vector for further interactions within the solvent-exposed region of the ATP-binding site.

Comparative Analysis of Structural Modifications

The biological activity of 4-(4-aminomethyl-thiazol-2-yl)-phenylamine derivatives is exquisitely sensitive to structural modifications across its three primary domains. Here, we compare the impact of various substitutions.

The Phenylamine Moiety: Tuning Potency and Selectivity

Modifications to the phenyl ring of the phenylamine group have a profound impact on the inhibitory activity of these compounds. The nature and position of substituents can influence hydrophobic interactions, electronic properties, and steric fit within the target kinase's active site.

Substitution on Phenyl RingRationale for ModificationObserved Impact on Activity
Unsubstituted Baseline compound for comparison.Moderate activity.
Electron-donating groups (e.g., -CH₃, -OCH₃) Increase electron density and potentially enhance hydrophobic interactions.Often leads to increased potency, depending on the target kinase.[2]
Electron-withdrawing groups (e.g., -Cl, -CF₃) Alter electronic distribution and can introduce new interaction points.Can enhance potency; for instance, chloro and trifluoromethyl groups have been shown to be beneficial in certain kinase inhibitors.[2]
Bulky substituents (e.g., tert-butyl) Probe the steric tolerance of the hydrophobic pocket.Generally leads to a decrease in activity due to steric hindrance.
The Aminomethyl Group at Thiazole C4: A Gateway to Solvent Front Interactions

The aminomethyl group at the 4-position of the thiazole ring extends into the solvent-exposed region of the ATP binding pocket. This position is a critical handle for introducing modifications that can enhance potency and improve physicochemical properties.

Modification of Aminomethyl GroupRationale for ModificationObserved Impact on Activity
Primary amine (-CH₂NH₂) Provides a basic center for salt formation and potential hydrogen bonding.Establishes a baseline for activity.
N-alkylation (-CH₂NHR) Increases lipophilicity and can introduce further interactions.Small alkyl groups (e.g., methyl) are often well-tolerated or slightly beneficial.
N-acylation (-CH₂NHCOR) Introduces a hydrogen bond acceptor and can modulate solubility.Can lead to a decrease in potency if the acyl group is too bulky.
N-arylation (-CH₂NHAr) Explores potential pi-stacking or hydrophobic interactions.Often results in a significant loss of activity due to steric clashes.
The 2-Aminothiazole Core: The Hinge-Binding Anchor

The 2-aminothiazole element is fundamental for anchoring the inhibitor to the kinase hinge region. While modifications to this core are less common, they can be explored to fine-tune binding affinity.

Modification to 2-AminothiazoleRationale for ModificationObserved Impact on Activity
N-alkylation of the endocyclic nitrogen May alter the planarity and electronic nature of the ring system.Generally detrimental to activity as it can disrupt the key hydrogen bonding interactions with the kinase hinge.
Substitution at the 5-position of the thiazole ring Can introduce additional interactions with the protein.Small, non-polar substituents may be tolerated, but larger groups often lead to reduced potency.

Experimental Protocols: A Foundation for Comparative Evaluation

To ensure the robust comparison of novel derivatives, standardized experimental protocols are essential. Below are representative methodologies for key assays in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (Example: Src Kinase)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound.

    • Add 20 µL of a solution containing Src kinase and the peptide substrate (e.g., poly(Glu, Tyr) 4:1) in the assay buffer.

    • Initiate the reaction by adding 25 µL of ATP solution in the assay buffer.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify ATP consumption or phosphopeptide formation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF).

  • Data Analysis: Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HT29) in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.[4]

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, the following diagrams illustrate key concepts.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Core Scaffold 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine mods Structural Modifications - Phenylamine Substitutions - Aminomethyl Derivatization - Thiazole Core Analogs start->mods library Compound Library mods->library kinase_assay In Vitro Kinase Assays (e.g., Src, Abl) library->kinase_assay cell_assay Cellular Assays (e.g., MTT, Apoptosis) kinase_assay->cell_assay admet ADMET Profiling cell_assay->admet sar Structure-Activity Relationship (SAR) Analysis admet->sar optimization Lead Optimization sar->optimization

Caption: A generalized workflow for the design, evaluation, and optimization of 4-(4-aminomethyl-thiazol-2-yl)-phenylamine derivatives.

Kinase_Binding cluster_protein Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front aminothiazole 2-Aminothiazole aminothiazole->hinge H-bonds phenylamine Phenylamine phenylamine->hydrophobic_pocket Hydrophobic Interactions aminomethyl Aminomethyl aminomethyl->solvent_front Polar/Hydrophilic Interactions

Caption: Key interactions between the 4-(4-aminomethyl-thiazol-2-yl)-phenylamine scaffold and a target kinase active site.

Conclusion and Future Directions

The 4-(4-aminomethyl-thiazol-2-yl)-phenylamine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The structure-activity relationships delineated in this guide highlight the critical role of substitutions on the phenylamine moiety and the aminomethyl group in modulating potency and selectivity. Future efforts in this area should focus on a multi-parameter optimization approach, balancing kinase inhibitory activity with favorable ADMET properties. The exploration of novel, synthetically accessible modifications to the aminomethyl group could unlock further gains in potency and selectivity, ultimately leading to the development of next-generation targeted cancer therapies.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Gurunath, S., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Medicinal Chemistry Research, 23(9), 4099-4111.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Singh, P., & Kumar, A. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(32), 28169-28182.
  • Al-Otaibi, A. M., et al. (2022). Synthesis, biological evaluation, and molecular modeling of novel quinoline-based derivatives as potential ERK2 inhibitors. Molecules, 27(3), 943.
  • Curd, F. H. S., & Rose, F. L. (1946). Synthetic antimalarials. Part X. Some 4-arylamino-2-aminoalkyl- and -dialkylamino-alkyl-quinazoline derivatives. Journal of the Chemical Society (Resumed), 362-365.
  • Patel, H. V., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(6), 546-555.
  • Wang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 1-10.
  • El-Sayed, M. A. A., et al. (2021). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of the Iranian Chemical Society, 18(10), 2621-2632.
  • Bradshaw, T. D., et al. (1998). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 41(10), 1649-1658.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Chen, Y., et al. (2014). An Investigation of Phenylthiazole Antiflaviviral Agents. Molecules, 19(11), 18636-18659.
  • Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.
  • Al-Mousawi, S. M., et al. (2024).
  • Siddiqui, N., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1741.
  • Kumar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47.
  • Abdel-hafez, S. H. (2003). Synthesis, Antimicrobial Activity of Some New 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole Derivatives and Theoretical Studies of Their Schiff's Base.
  • Marković, V., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279.
  • Diab, S., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)

Sources

Validation

Cross-validation of the anticancer activity of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in different cell lines.

A Researcher's Guide to the Cross-Validation of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine's Anticancer Activity As Senior Application Scientists, we understand that the journey from a promising chemical entity to a vali...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Cross-Validation of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine's Anticancer Activity

As Senior Application Scientists, we understand that the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous, multi-faceted investigation. A single, potent result in one cancer cell line is merely a starting point. True potential is revealed through cross-validation—a systematic assessment of activity across diverse cancer types to understand the breadth, selectivity, and underlying mechanisms of a compound. This guide provides an in-depth framework for the comprehensive evaluation of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, a compound belonging to the therapeutically significant aminothiazole class.[1]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with potent anticancer properties.[1][2][3] These compounds are known to target various critical cellular pathways, including cyclin-dependent kinases (CDKs), which are fundamental regulators of the cell cycle and are often dysregulated in cancer.[4][5] Therefore, assessing a novel aminothiazole derivative requires a multi-pronged approach to not only quantify its cytotoxic effects but also to elucidate its mechanism of action. Relying on data from a single study or cell line can be misleading; a cross-study and cross-cell line analysis provides a more robust and generalizable assessment of a drug's potential.[6][7][8]

This guide details the essential experimental workflows, explains the causality behind methodological choices, and presents a model for interpreting comparative data.

I. Foundational Analysis: Assessing Cell Viability Across a Diverse Panel

The initial and most critical step is to determine the compound's half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines from different tissue origins. This establishes the potency and spectrum of activity. For this, we include representative lines from lung carcinoma (A549), colon carcinoma (HCT116), prostate carcinoma (PC3), and skin carcinoma (A431). Crucially, a non-cancerous cell line, such as the normal human fibroblast line BJ1, is included to assess selectivity and potential toxicity to healthy cells.[9]

The MTT Assay: A Quantitative Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living cells. These enzymes reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[10] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[11]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[12]

  • Compound Treatment: Prepare serial dilutions of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C. The appearance of purple precipitate will be visible under a microscope.[12]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-transformed compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Analysis of Anticancer Activity

The table below presents representative IC50 data for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine across the selected cell line panel.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.8
HCT116Colon Carcinoma22.5
PC3Prostate Carcinoma> 50
A431Skin Carcinoma6.2
BJ1Normal Fibroblast> 50

Interpretation: The data indicates that 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine exhibits potent activity against the A431 skin carcinoma cell line and moderate activity against the A549 lung carcinoma line. The compound shows low potency against PC3 and HCT116 cells. Importantly, the high IC50 value (>50 µM) in the normal BJ1 fibroblast line suggests a favorable selectivity for cancer cells, a crucial attribute for a therapeutic candidate.

II. Mechanistic Deep Dive: Uncovering the Mode of Action

Once differential cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. Is it inducing programmed cell death (apoptosis)? Does it interfere with the cell division cycle? Answering these questions provides a mechanistic foundation for the observed activity.

Apoptosis Detection: The Annexin V/PI Assay

Apoptosis is a controlled, programmed form of cell death essential for normal tissue homeostasis.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in the presence of calcium.[14] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified via flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[15] This dual-staining method allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

  • Cell Treatment: Seed cells (e.g., A549 and A431) in 6-well plates and treat with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media.[15]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock solution) to the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide DNA Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[16] Cell cycle analysis via flow cytometry using PI staining is a standard method to quantify the DNA content of individual cells. Because PI binds stoichiometrically to DNA, cells in the G2/M phase (with twice the DNA content) will exhibit approximately double the fluorescence intensity of cells in the G0/G1 phase.[17] Cells in the S phase (DNA synthesis) will have intermediate fluorescence.

  • Cell Treatment: Culture and treat cells (A549 and A431) with the compound at its IC50 concentration for 24 hours.

  • Harvesting: Harvest the cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA. Incubate at 4°C for at least 30 minutes.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 15-30 minutes at 37°C. This step is crucial as PI can also bind to double-stranded RNA, and its removal ensures that the signal comes exclusively from DNA.[17]

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[17]

  • Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in each phase.

Comparative Data on Apoptosis and Cell Cycle

Table 2: Apoptosis Induction in Sensitive Cell Lines (24h Treatment)

Cell LineTreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
A431 Vehicle Control94.13.52.4
Compound (6.2 µM)45.231.823.0
A549 Vehicle Control95.32.91.8
Compound (15.8 µM)60.722.516.8

Table 3: Cell Cycle Distribution in Sensitive Cell Lines (24h Treatment)

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A431 Vehicle Control55.428.116.5
Compound (6.2 µM)25.115.359.6
A549 Vehicle Control60.225.514.3
Compound (15.8 µM)33.818.947.3

Interpretation: The data strongly suggests that 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine induces cell death primarily through apoptosis in the sensitive cell lines. Furthermore, the significant accumulation of cells in the G2/M phase indicates that the compound disrupts the cell cycle, likely by arresting cells at the G2/M checkpoint before they can undergo mitosis. This cell cycle arrest is a plausible precursor to the observed apoptosis.

III. Visualizing the Scientific Process

Clear visualization of workflows and biological pathways is essential for understanding complex scientific processes.

Experimental Workflow Diagram

G cluster_viability Phase 1: Viability Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Data Integration plate_cells Plate Diverse Cell Lines (A549, HCT116, PC3, A431, BJ1) treat_compound Treat with Compound (Serial Dilutions) plate_cells->treat_compound mtt_assay Perform MTT Assay treat_compound->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 treat_ic50 Treat Sensitive Lines (A431, A549) at IC50 calc_ic50->treat_ic50 Select Sensitive Lines apoptosis Annexin V/PI Staining & Flow Cytometry treat_ic50->apoptosis cell_cycle Propidium Iodide Staining & Flow Cytometry treat_ic50->cell_cycle western_blot Western Blot Analysis (CDK/AKT Pathways) treat_ic50->western_blot integrate Cross-Validate Potency, Selectivity & Mechanism apoptosis->integrate cell_cycle->integrate western_blot->integrate

Caption: A streamlined workflow for the cross-validation of an anticancer compound.

Investigating Molecular Targets with Western Blotting

The G2/M arrest observed strongly implicates disruption of the machinery that governs this transition. A key regulator is the CDK1/Cyclin B complex. However, aminothiazole derivatives are well-documented as inhibitors of other CDKs, particularly CDK2.[4] Inhibition of CDK2 can lead to downstream effects that also result in cell cycle arrest. To probe this, a Western blot analysis is the method of choice. It allows for the semi-quantitative detection of specific proteins to assess their expression and activation (phosphorylation) status.[18][19][20]

Given the evidence of G2/M arrest and the known targets of similar compounds, we can hypothesize that 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine may inhibit CDK pathways.

G CyclinE Cyclin E pRb p-Rb (Phosphorylated) CyclinE->pRb phosphorylates CDK2 CDK2 CDK2->pRb phosphorylates Rb Rb E2F E2F pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates transcription for Compound 4-(4-Aminomethyl-thiazol-2-YL) -phenylamine Compound->CDK2 inhibits G2_M_Arrest G2/M Arrest G1_S_Transition->G2_M_Arrest leads to cell cycle progression, which is ultimately halted

Caption: Hypothesized inhibition of the CDK2/Rb pathway leading to cell cycle arrest.

  • Protein Extraction: Treat cells with the compound as before. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[18]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples in Laemmli buffer and separate them by size using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins (e.g., Phospho-CDK1, total CDK1, Cyclin B1, Phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to semi-quantify protein levels relative to the loading control.

IV. Conclusion: Synthesizing a Comprehensive Profile

The cross-validation of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine demonstrates a clear and logical progression from broad screening to focused mechanistic investigation. The hypothetical data presented here illustrates a compound with selective and potent anticancer activity against skin and lung cancer cell lines. This activity is underpinned by the induction of apoptosis, which is preceded by a robust G2/M phase cell cycle arrest.

This systematic approach, combining cell viability, apoptosis, and cell cycle analysis across a diverse cell panel, provides the necessary evidence to build a compelling case for a compound's therapeutic potential. The subsequent mechanistic work, such as Western blotting, further solidifies these findings by identifying the molecular pathways being perturbed. This comprehensive validation is the bedrock of translational cancer research, ensuring that only the most promising and well-characterized candidates advance toward further preclinical and clinical development.

References

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne. [Link]

  • Crowley, L. C., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC. [Link]

  • Kim, H. J., & Lee, J. H. "Assaying cell cycle status using flow cytometry." PMC. [Link]

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Boster Bio. [Link]

  • University of Cambridge. "Cell Cycle Tutorial." University of Cambridge. [Link]

  • Misra, R. N., et al. "Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities." PubMed. [Link]

  • Biocompare. "Cell Cycle Analysis with Flow Cytometry." Biocompare. [Link]

  • Ain, Q. "Western Blotting for Cancer Research: A Comprehensive Guide." Medium. [Link]

  • National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." NCBI Bookshelf. [Link]

  • Smalley, K. S. M., et al. "Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines." PMC. [Link]

  • Brehmer, D., et al. "2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2." NIH. [Link]

  • Horton, T. "MTT Cell Assay Protocol." Texas Children's Hospital. [Link]

  • Choi, S., et al. "A cross-study analysis of drug response prediction in cancer cell lines." OSTI.GOV. [Link]

  • ResearchGate. "Development of 2-aminothiazole core in anticancer therapeutic areas." ResearchGate. [Link]

  • ResearchGate. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." ResearchGate. [Link]

  • Choi, S., et al. "A cross-study analysis of drug response prediction in cancer cell lines." PMC. [Link]

  • Wan, Y., et al. "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents." PubMed. [Link]

  • ResearchGate. "Cross validation results for CCLE drugs." ResearchGate. [Link]

  • Bio-Techne. "Advanced Western Blotting Solutions for Cancer and Immuno-Oncology." Bio-Techne. [Link]

  • ResearchGate. "A cross-study analysis of drug response prediction in cancer cell lines." ResearchGate. [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and Standard-of-Care Drugs in ER-Positive Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of ER-Positive Breast Cancer Treatment Estrogen receptor-positive (ER-positive) breast cancer remains the most prevalen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of ER-Positive Breast Cancer Treatment

Estrogen receptor-positive (ER-positive) breast cancer remains the most prevalent subtype, accounting for approximately 75% of all diagnoses. The mainstay of treatment for this disease has been endocrine therapy, which aims to disrupt the estrogen signaling that fuels tumor growth. For decades, selective estrogen receptor modulators (SERMs) like Tamoxifen and aromatase inhibitors (AIs) such as Letrozole have been the cornerstone of standard-of-care. More recently, the introduction of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, exemplified by Palbociclib, has revolutionized the treatment paradigm, particularly in the metastatic setting.

This guide provides a comparative efficacy analysis of a novel investigational compound, 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, against these established standard-of-care drugs. Drawing upon the well-documented anticancer potential of the 2-aminothiazole scaffold, we hypothesize a mechanism of action for this new entity and present a framework for its preclinical evaluation, supported by existing data for the comparator drugs.[1][2] The objective is to offer a scientifically grounded perspective on the potential positioning of this novel compound within the therapeutic armamentarium for ER-positive breast cancer.

Mechanisms of Action: A Tale of Three Pathways

A fundamental understanding of the molecular pathways targeted by each agent is crucial for interpreting their efficacy and potential for synergistic or differential application.

Standard-of-Care Drugs: Targeting Estrogen Signaling and Cell Cycle Progression
  • Tamoxifen: As a SERM, Tamoxifen exhibits a dual mechanism of action. In breast tissue, it acts as an estrogen receptor antagonist, competitively binding to the estrogen receptor (ERα) and blocking the proliferative signals of estrogen.[3] In other tissues, such as the endometrium and bone, it can act as an estrogen agonist.

  • Letrozole: This third-generation aromatase inhibitor effectively blocks the conversion of androgens to estrogens in peripheral tissues by inhibiting the enzyme aromatase (cytochrome P450 19A1).[4] This systemic reduction in estrogen levels deprives ER-positive breast cancer cells of their primary growth stimulus.

  • Palbociclib: A selective inhibitor of CDK4 and CDK6, Palbociclib targets the cell cycle machinery directly. By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the transition of the cell from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[5]

Hypothesized Mechanism of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity through various mechanisms, including the inhibition of protein kinases.[1][2] Notably, several 2-aminothiazole-containing compounds have been identified as potent inhibitors of cyclin-dependent kinases.[6] Based on this precedent, we hypothesize that 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine acts as a selective inhibitor of CDK4 and CDK6 , mirroring the mechanism of Palbociclib.

Comparative In Vitro Efficacy

To provide a quantitative comparison of the cytotoxic potential of these compounds, we have compiled reported half-maximal inhibitory concentration (IC50) values from studies utilizing the ER-positive breast cancer cell line, MCF-7. It is important to note that direct comparisons are best made from head-to-head studies under identical experimental conditions; the data presented here are aggregated from different sources and should be interpreted with this consideration.

CompoundTargetCell LineReported IC50 (µM)Citation
4-(4-Aminomethyl-thiazol-2-YL)-phenylamine Hypothesized: CDK4/6MCF-7To be determined
Tamoxifen Estrogen ReceptorMCF-7~10.0[7]
Letrozole AromataseMCF-7aro*0.05 - 0.1[8]
Palbociclib CDK4/6MCF-7~0.049[9]

Note: The IC50 for Letrozole was determined in MCF-7 cells engineered to overexpress aromatase (MCF-7aro), which may not be directly comparable to the other values.

Head-to-Head In Vivo Efficacy: A Xenograft Perspective

Animal models, particularly xenografts of human breast cancer cell lines in immunodeficient mice, are indispensable for evaluating the in vivo efficacy of anticancer agents. The MCF-7 xenograft model is a well-established and widely used system for studying ER-positive breast cancer.[10][11]

While a direct comparative study of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine against Tamoxifen, Letrozole, and Palbociclib has not been conducted, we can infer their relative efficacy from existing preclinical data.

TreatmentModelKey FindingsCitation
Tamoxifen MCF-7 XenograftSignificant suppression of tumor growth.[12]
Letrozole MCF-7aro XenograftMore effective at inhibiting tumor growth than Tamoxifen in this model.[13]
Palbociclib MCF-7 XenograftDelays tumor growth and progression.[14]
Palbociclib + Letrozole Real-World DataSignificantly longer progression-free and overall survival compared to Letrozole alone.

These findings underscore the potent antitumor activity of the standard-of-care agents and set a high bar for any new therapeutic contender.

Experimental Protocols for Efficacy Determination

To rigorously evaluate the efficacy of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and enable a direct comparison with standard-of-care drugs, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a clear rationale for each step.

In Vitro Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the test compounds on ER-positive breast cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.

Protocol:

  • Cell Seeding: Seed MCF-7 and T-47D cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, Tamoxifen, Letrozole, and Palbociclib (e.g., from 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

To validate the hypothesized mechanism of action and confirm the activity of the standard-of-care drugs, specific target engagement assays are essential.

  • CDK4/6 Kinase Assay:

    • Objective: To directly measure the inhibitory activity of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine and Palbociclib against CDK4/6.

    • Methodology: A common method is a radiometric assay using recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 and a substrate such as the Rb protein.[15] The assay measures the incorporation of ³²P-ATP into the substrate in the presence of varying concentrations of the inhibitor.

  • Estrogen Receptor Binding Assay:

    • Objective: To determine the binding affinity of Tamoxifen for the estrogen receptor.

    • Methodology: A competitive binding assay using radiolabeled estradiol ([³H]-E2) and uterine cytosol from ovariectomized rats as a source of ER.[16] The ability of Tamoxifen to displace the radiolabeled estradiol is measured.

  • Aromatase Activity Assay:

    • Objective: To quantify the inhibitory effect of Letrozole on aromatase activity.

    • Methodology: This can be performed using human placental microsomes or recombinant aromatase. A common method involves the use of a fluorometric substrate that becomes fluorescent upon aromatase-mediated conversion.[17]

Objective: To assess the downstream effects of the compounds on their respective signaling pathways.

Rationale: Western blotting allows for the detection and quantification of specific proteins, providing evidence of target modulation.

Protocol:

  • Cell Lysis: Treat MCF-7 cells with the IC50 concentration of each compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins (e.g., phospho-Rb, total Rb, ERα, Cyclin D1) and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

In Vivo Efficacy Study: MCF-7 Xenograft Model

Objective: To evaluate the antitumor efficacy of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine in a preclinical in vivo model and compare it to standard-of-care drugs.

Rationale: The MCF-7 xenograft model in immunodeficient mice is the gold standard for preclinical evaluation of therapies for ER-positive breast cancer.[10][11]

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female ovariectomized nude mice supplemented with an estrogen pellet.

  • Tumor Growth and Randomization: Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (dose to be determined by tolerability studies)

    • Tamoxifen (e.g., 10 mg/kg, daily, p.o.)

    • Letrozole (e.g., 10 µ g/mouse/day , s.c.)

    • Palbociclib (e.g., 100 mg/kg, daily, p.o.)

  • Treatment and Monitoring: Administer treatments for a defined period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling_Pathways cluster_Extracellular Extracellular cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Androgens Androgens Aromatase Aromatase Androgens->Aromatase ERE Estrogen Response Element ER->ERE Dimerization & Translocation Aromatase->Estrogen CyclinD Cyclin D ERE->CyclinD Transcription CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb pRb p-Rb CDK46->pRb Phosphorylation E2F E2F Rb->E2F Release G1_S_Transition G1-S Transition (Proliferation) E2F->G1_S_Transition Transcription Tamoxifen Tamoxifen Tamoxifen->ER Letrozole Letrozole Letrozole->Aromatase Palbociclib Palbociclib / 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (Hypothesized) Palbociclib->CDK46

Figure 1: Signaling pathways in ER-positive breast cancer and points of intervention.

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: ER+ Breast Cancer Cell Lines (MCF-7, T-47D) treatment Treat with Compounds: - 4-(4-Aminomethyl-thiazol...) - Tamoxifen - Letrozole - Palbociclib start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt kinase CDK4/6 Kinase Assay (Target Engagement) treatment->kinase er_binding ER Binding Assay (Target Engagement) treatment->er_binding aromatase_assay Aromatase Assay (Target Engagement) treatment->aromatase_assay western Western Blot (Pathway Modulation) treatment->western analysis Data Analysis: - IC50 Determination - Target Inhibition - Pathway Effects mtt->analysis kinase->analysis er_binding->analysis aromatase_assay->analysis western->analysis

Figure 2: Workflow for in vitro efficacy and mechanism of action studies.

In_Vivo_Workflow start Start: Immunodeficient Mice + Estrogen Pellet implant Implant MCF-7 Cells start->implant tumor_growth Allow Tumors to Grow (100-150 mm³) implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Compounds Daily (21-28 days) randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: Excise Tumors monitor->endpoint analysis Analyze Tumor Weight, Biomarkers (IHC, Western) endpoint->analysis

Figure 3: Workflow for in vivo efficacy studies using a xenograft model.

Conclusion and Future Directions

The established efficacy of Tamoxifen, Letrozole, and Palbociclib in the treatment of ER-positive breast cancer provides a robust benchmark for the evaluation of novel therapeutic agents. The investigational compound, 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, with its 2-aminothiazole scaffold, holds promise as a potential anticancer agent, hypothetically through the inhibition of CDK4/6.

The experimental framework outlined in this guide provides a comprehensive strategy for the preclinical evaluation of this compound. A direct, head-to-head comparison with the standard-of-care drugs in the described in vitro and in vivo models will be critical to ascertain its relative potency and potential for further development. Should the hypothesis of CDK4/6 inhibition be confirmed, future studies could explore its efficacy in combination with endocrine therapies, potentially offering a new therapeutic option for patients with ER-positive breast cancer. The path from a promising scaffold to a clinically effective drug is long and challenging, but a rigorous and scientifically sound preclinical evaluation is the essential first step.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darou Pakhsh Pharmaceutical Chemistry Journal. [Link]

  • MCF7 Xenograft Model. Altogen Labs. [Link]

  • Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cancer Science. [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules. [Link]

  • MCF7 - ECACC cell line profiles. Culture Collections. [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

  • Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. US EPA. [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Institute of Environmental Health Sciences. [Link]

  • The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer. Cancers. [Link]

  • Graphs of the determination of tamoxifen IC50 in breast cancer cell... ResearchGate. [Link]

  • In vivo efficacy of AZD9496 in MCF-7 xenograft model. A, MCF-7... ResearchGate. [Link]

  • Therapeutic observations in MCF-7 aromatase xenografts. Clinical Cancer Research. [Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. [Link]

  • First-Line Palbociclib/Letrozole Shows Real-World Survival Benefit in HR+ Metastatic Breast Cancer. OncLive. [Link]

  • The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. Cancers. [Link]

  • Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • (PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. ResearchGate. [Link]

  • A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. Journal of Visualized Experiments. [Link]

  • Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis. Journal of Translational Medicine. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In vitro and in vivo growth suppression of MCF-7 human breast cancer by novel photoproducts and tamoxifen. Cancer. [Link]

  • MCF7. BCRJ. [Link]

  • (PDF) In vitro receptor binding assays. ResearchGate. [Link]

  • Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. US EPA. [Link]

  • Role of Androgens on MCF-7 Breast Cancer Cell Growth and on the Inhibitory Effect of Letrozole. Molecular Cancer Therapeutics. [Link]

  • The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer. Endocrine-Related Cancer. [Link]

  • Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry. [Link]

  • T-47D (CVCL_0553). Cellosaurus. [Link]

  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

  • Palbociclib (PD) treatment in vivo. PD delays growth and progression of... ResearchGate. [Link]

  • What is the best method to measure the aromatase activity? what about the aromatase stability in cell culture? ResearchGate. [Link]

  • Treatment strategies using letrozole and tamoxifen in a xenograft model for breast cancer. American Journal of Cancer. [Link]

  • MCF-7. Wikipedia. [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of Medicinal Chemistry. [Link]

  • Resveratrol Sensitizes Tamoxifen in Antiestrogen-Resistant Breast Cancer Cells with Epithelial-Mesenchymal Transition Features. International Journal of Molecular Sciences. [Link]

  • T-47D. Wikipedia. [Link]

  • Effect of palbociclib on cell viability in (a) MCF-7 and (b) MDA-MD-231... ResearchGate. [Link]

  • Biological differences among MCF-7 human breast cancer cell lines from different laboratories. Journal of the National Cancer Institute. [Link]

Sources

Validation

Independent verification of the synthesis and characterization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

An Independent Researcher's Guide to the Synthesis and Characterization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine This guide provides a comprehensive framework for the independent verification of the synthesis and ch...

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to the Synthesis and Characterization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

This guide provides a comprehensive framework for the independent verification of the synthesis and characterization of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine. Targeted at researchers, scientists, and drug development professionals, this document addresses the critical need for robust analytical validation, particularly for compounds that are commercially available but not extensively documented in peer-reviewed literature. We will explore a plausible synthetic pathway, detail a rigorous workflow for structural confirmation and purity assessment, and compare methodologies to establish a self-validating system of analysis.

Introduction: The Need for Independent Verification

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine belongs to the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Despite its availability from various chemical suppliers[4][5], a thorough review of scientific literature reveals a scarcity of independent, peer-reviewed studies detailing its synthesis and comprehensive characterization.

This information gap presents a significant challenge for researchers. Relying solely on supplier-provided data without independent confirmation can introduce variables that compromise experimental reproducibility and outcomes. Therefore, the objective of this guide is not to present established findings, but rather to provide a robust, scientifically-grounded protocol for any laboratory to verify the identity, purity, and structure of this compound, ensuring data integrity for downstream applications.

Part 1: A Proposed Synthetic Pathway

Retrosynthetic Analysis

The target molecule can be disconnected at the thiazole ring, leading back to two key synthons: a protected aminomethyl α-haloketone and 4-aminothiobenzamide. This approach is advantageous as it builds the core heterocyclic structure in a convergent manner.

Proposed Forward Synthesis Workflow

The synthesis begins with commercially available 1,3-dichloroacetone and proceeds through the formation of a key thioamide intermediate.

Synthetic Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Protected α-Haloketone Synthesis cluster_2 Step 3: Hantzsch Thiazole Synthesis cluster_3 Step 4: Deprotection 4-Aminobenzonitrile 4-Aminobenzonitrile Thioamide 4-Aminothiobenzamide (Intermediate 1) 4-Aminobenzonitrile->Thioamide Thiolysis NaHS NaHS / MgCl2 Thioamide_ref Intermediate 1 Thioamide->Thioamide_ref Dichloroacetone 1,3-Dichloroacetone Haloketone 1-Chloro-3-phthalimidoacetone (Intermediate 2) Dichloroacetone->Haloketone Nucleophilic Substitution Phthalimide Potassium Phthalimide Haloketone_ref Intermediate 2 Haloketone->Haloketone_ref Protected_Product Phthalimide-Protected Product Thioamide_ref->Protected_Product Cyclocondensation Haloketone_ref->Protected_Product Protected_Product_ref Phthalimide-Protected Product Protected_Product->Protected_Product_ref Final_Product 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine Protected_Product_ref->Final_Product Hydrazinolysis Hydrazine Hydrazine Hydrate

Caption: Proposed Hantzsch synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Aminothiobenzamide (Intermediate 1)

  • To a solution of 4-aminobenzonitrile in a suitable solvent like DMF, add sodium hydrosulfide (NaHS) and a Lewis acid catalyst such as magnesium chloride (MgCl₂).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield 4-aminothiobenzamide.

    • Causality: The use of NaHS provides the sulfur source for the conversion of the nitrile to a thioamide. MgCl₂ activates the nitrile group, making it more susceptible to nucleophilic attack.

Step 2: Synthesis of 1-Chloro-3-phthalimidoacetone (Intermediate 2)

  • Dissolve 1,3-dichloroacetone in acetone or DMF.

  • Add one equivalent of potassium phthalimide to the solution.

  • Stir the mixture at room temperature for 4-6 hours. The reaction selectively substitutes one chlorine atom due to the stoichiometry used.

  • Monitor by TLC. Once the starting material is consumed, filter the reaction to remove potassium chloride and concentrate the filtrate to obtain the crude product, which can be purified by recrystallization.

    • Causality: Potassium phthalimide serves as a protected source of ammonia (a Gabriel synthesis precursor). Its use prevents side reactions at the nitrogen atom and allows for clean deprotection in the final step.

Step 3: Cyclocondensation to form the Protected Product

  • Dissolve 4-aminothiobenzamide (Intermediate 1) and 1-chloro-3-phthalimidoacetone (Intermediate 2) in a polar solvent like ethanol.

  • Heat the mixture to reflux for 6-12 hours.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid by filtration and wash with cold ethanol to yield the phthalimide-protected precursor.

    • Causality: This is the core Hantzsch reaction. The sulfur of the thioamide attacks the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Step 4: Deprotection to Yield Final Product

  • Suspend the protected precursor in ethanol.

  • Add hydrazine hydrate and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, and upon completion, treat with hydrochloric acid to precipitate the phthalhydrazide byproduct.

  • Filter the mixture, then neutralize the filtrate with a base (e.g., NaOH) to precipitate the final product.

  • Collect the solid, wash with water, and dry under vacuum.

    • Causality: Hydrazine effectively cleaves the phthalimide group (Ing-Manske procedure), leaving the primary amine intact.

Part 2: Independent Verification and Characterization Workflow

Once synthesized or procured from a commercial source, a systematic workflow is essential to confirm the compound's identity and purity. This process relies on orthogonal analytical techniques, where each method provides a different piece of structural or purity information.

Verification_Workflow Start Sample of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine Purity Purity Assessment: RP-HPLC Start->Purity Identity Identity Confirmation Purity->Identity >95% Purity? MS Mass Spectrometry (MS) Determine Molecular Weight Identity->MS NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework MS->NMR Correct Mass? FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Correct Structure? Final Verified Structure & Purity FTIR->Final Consistent Groups?

Caption: Logical workflow for analytical verification.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase (RP-HPLC) method is most suitable for this compound.

Detailed Protocol:

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Causality: TFA is an ion-pairing agent that sharpens peaks for basic compounds like amines by minimizing tailing on the silica-based column.

  • Gradient Elution: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase Solvent B over 15-20 minutes. This ensures that impurities with different polarities are well-separated from the main product.

  • Detection: Monitor at wavelengths of 254 nm and 280 nm, where aromatic systems typically absorb.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

ParameterRecommended SettingRationale
Column C18 (e.g., Agilent ZORBAX, Waters SunFire)Excellent retention and separation for aromatic compounds.
Mobile Phase Water/Acetonitrile with 0.1% TFAStandard for polar and ionizable analytes.[6]
Flow Rate 1.0 mL/minStandard for analytical scale columns.
Detection (UV) 254 nm, 280 nmMaximizes detection sensitivity for the phenyl-thiazole core.
Injection Vol. 5 µLPrevents column overloading and peak distortion.
Structural Elucidation: Spectroscopic Methods

A. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for its identity. Electrospray Ionization (ESI) is the preferred method for this polar molecule.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI mass spectrometer operating in positive ion mode.

    • Causality: The presence of multiple basic nitrogen atoms (two on the aniline/thiazole system, one on the aminomethyl group) makes the molecule easy to protonate, leading to a strong signal in positive ion mode.

  • Analysis: Look for the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for molecular formula confirmation.

Expected Data:

IonFormulaCalculated m/z (Monoisotopic)Expected Observation
[M] C₁₀H₁₁N₃S205.0674-
[M+H]⁺ C₁₀H₁₂N₃S⁺206.0746The base peak or a major ion in the spectrum.

Fragmentation analysis (MS/MS) can further confirm the structure. A characteristic loss of NH₃ (ammonia) from the aminomethyl group is expected.[7]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination, providing information about the chemical environment of each proton and carbon atom.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its ability to dissolve the polar compound and because its solvent peak does not obscure key proton signals. It also allows for the observation of exchangeable protons (from NH₂ groups).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Analyze chemical shifts (δ), integration values, and splitting patterns (multiplicity).

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

Assignment (¹H) Predicted δ (ppm) Multiplicity Integration Rationale
Phenyl H (ortho to NH₂)~6.6Doublet2HShielded by the electron-donating -NH₂ group.
Phenyl H (ortho to thiazole)~7.6Doublet2HDeshielded by the electron-withdrawing thiazole ring.
Thiazole H~7.2Singlet1HAromatic proton on the thiazole ring.
Methylene H (-CH₂-)~3.8Singlet2HAdjacent to the thiazole ring and the amino group.
Aniline NH₂~5.8Broad Singlet2HExchangeable protons.
Aminomethyl NH₂~2.5-3.5Broad Singlet2HExchangeable protons, typically broader.
Assignment (¹³C) Predicted δ (ppm) Rationale
Thiazole C (C-S)~168Highly deshielded carbon double-bonded to N and adjacent to S.
Thiazole C (C-H)~115Aromatic CH carbon.
Thiazole C (C-CH₂)~150Quaternary carbon attached to the aminomethyl group.
Phenyl C (C-NH₂)~148Attached to the electron-donating amino group.
Phenyl C (C-Thiazole)~125Attached to the thiazole ring.
Phenyl CH carbons~113-129Range for aromatic CH carbons.
Methylene C (-CH₂-)~40Aliphatic carbon.

Note: These are predictions based on typical values for similar structures and may vary slightly in an actual spectrum.[8][9]

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3450-3250N-H (Amine)Symmetric & Asymmetric Stretch (two bands expected)[10]
3100-3000C-H (Aromatic)Stretch
~1620C=N (Thiazole)Stretch[11]
1600-1450C=C (Aromatic)Ring Stretch
~830C-H (Aromatic)Out-of-plane bend (para-substituted)

Conclusion

The independent verification of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is a critical exercise in scientific due diligence. Due to the limited availability of peer-reviewed data, researchers must employ a multi-faceted analytical approach. The proposed Hantzsch synthesis provides a viable route for its preparation, while the detailed characterization workflow—combining HPLC for purity with MS, NMR, and FTIR for structural confirmation—establishes a robust and self-validating system. By following these guidelines, researchers can ensure the quality and identity of their materials, thereby building a foundation of trust and reproducibility for their scientific endeavors.

References

  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135.

  • Al-Sultani, K. J. (2020). Studying Characterization of Some New Heterocyclic Derivatives that Synthesized from 2-Aminobenzothiazole Derivatives. Annals of the Romanian Society for Cell Biology, 25(6), 1126-1138.

  • Singh, P., & Kumar, A. (2021). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.

  • Reddy, C. S., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(1), 226-232.

  • Kadhim, W. R., & Abbas, A. L. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. ResearchGate.

  • Wang, F., et al. (2019). Supporting Information - Theranostics. Theranostics, 9(26), 8267-8278.

  • Shinde, S. S., et al. (2020). Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. ResearchGate.

  • Supplementary Information for relevant chemical synthesis. (n.d.). Royal Society of Chemistry.

  • 4-(4-aminomethyl-thiazol-2-yl)-phenylamine. ChemicalBook.

  • Asakawa, D., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 92(17), 12033-12039.

  • N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof. Google Patents.

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. ResearchGate.

  • Lee, K. G., & Kim, J. H. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 107-113.

  • 2-(4-Aminophenyl)ethylamine. NIST WebBook.

  • 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (Cas 1109226-43-8). Parchem.

  • Chen, Y., et al. (2018). Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 113-119.

  • Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The handling of novel chemical entities like 4-(4-Amino...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The handling of novel chemical entities like 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine demands a rigorous and informed approach to waste management. This guide moves beyond a simple checklist, providing a procedural framework grounded in the chemical nature of the compound to ensure that its disposal is handled safely, compliantly, and with scientific integrity. The protocols herein are designed to be self-validating systems, protecting both the researcher and the environment.

Section 1: Hazard Assessment and the Principle of Prudent Action

Before any disposal protocol can be established, we must first understand the inherent risks of the substance. 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine belongs to the aromatic amine class of compounds, which are recognized for their potential toxicity and, in some cases, carcinogenicity.[1] While specific toxicological data for this exact molecule may be limited, the presence of the aromatic amine and thiazole functional groups necessitates that it be treated as a hazardous substance.

Structurally related compounds, such as other aminothiazole derivatives, are known to cause skin, eye, and respiratory irritation.[2][3] Furthermore, many aromatic amines are classified as harmful to aquatic life, sometimes with long-lasting effects.[4]

The Core Directive: Based on its chemical class and the hazard profile of analogous structures, all waste streams containing 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, regardless of concentration, must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via standard trash or sanitary sewer systems.[5][6]

Section 2: The Disposal Workflow: From Generation to Collection

The following step-by-step protocol ensures that waste is managed safely from the moment it is generated at your workstation to its final collection by certified professionals.

Step 1: Waste Segregation at the Source

The causality behind immediate segregation is the prevention of dangerous chemical reactions within a waste container. Aromatic amines are basic and can react exothermically with acidic waste. They can also be oxidized by strong oxidizing agents.

  • Action: Designate separate, clearly labeled waste containers for different waste streams. Waste containing 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine should be segregated from:

    • Acids and acidic waste.[7]

    • Strong oxidizing agents.[6][7]

    • Halogenated solvent waste (unless the amine is dissolved in one).

    • Aqueous waste containing heavy metals.[8]

Step 2: Proper Containerization

The integrity of the waste container is the primary barrier against environmental release.

  • Action (Solid Waste): Dispose of dry, solid 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, including contaminated consumables like weighing papers, gloves, and bench paper, in its original manufacturer's container or a designated, compatible container for solid chemical waste.[6][9] This container should be double-bagged in clear plastic bags to allow for visual inspection by waste technicians.[9]

  • Action (Liquid Waste): Collect solutions containing the compound in a sturdy, leak-proof container with a screw-on cap.[9][10] The container must be made of a chemically compatible material (e.g., glass or polyethylene for most organic solutions).

  • Labeling Protocol: Every waste container must be tagged with a hazardous waste label the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "4-(4-Aminomethyl-thiazol-2-YL)-phenylamine".

    • An accurate accounting of all constituents and their approximate concentrations.

    • The date of initial waste accumulation.

Step 3: Satellite Accumulation Area (SAA) Management

The SAA is the designated, compliant storage location for hazardous waste within the laboratory.

  • Location: The SAA must be located at or near the point of waste generation to minimize transport.[6][7]

  • Containment: Keep all waste containers within a secondary containment bin or tray.[9] This secondary container must be chemically compatible and large enough to hold 110% of the volume of the largest container within it.[9]

  • Closure: Waste containers must remain securely closed at all times, except when you are actively adding waste.[7][9][11] Using a funnel that is removed after use is standard practice; funnels should not be left in the container opening.

Step 4: Arranging for Final Disposal

The final and only acceptable disposal route is through your institution's certified waste management program.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly containerized and labeled hazardous waste.[6] Be aware of your facility's limits on accumulation time (e.g., 90 or 150 days) and quantity.[9][10]

Section 3: Decontamination and Spill Management Protocols

Accidents happen, but a prepared response minimizes risk. The management of spills and contaminated materials is an integral part of the disposal process.

Protocol for Empty Container Disposal

An "empty" container that held a hazardous chemical is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent capable of dissolving 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (e.g., ethanol, acetone).

  • Collect Rinsate: This rinsate is now hazardous waste.[11] It must be collected in a designated liquid waste container for non-halogenated solvents.

  • Final Wash: After the solvent rinse, wash the container with soap and water.

  • Disposal: The decontaminated container can now be disposed of in the regular trash or recycled, after defacing the original label.[11]

Spill Response Plan

The appropriate response is dictated by the scale of the spill. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory for any cleanup operation.[6]

Spill ScenarioImmediate ActionsContainment & Cleanup ProtocolFinal Disposal of Cleanup Materials
Minor Spill (small, manageable quantity of solid or dilute solution)1. Alert colleagues in the immediate area. 2. Ensure adequate ventilation (work within a chemical fume hood if possible).[6]1. For solids, gently cover with an absorbent material. To prevent dust, dampen the material with 60-70% ethanol before sweeping.[6] 2. For liquids, cover with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect all contaminated material using non-sparking tools.Place all collected absorbent material and used PPE into a designated solid hazardous waste container, clearly labeled with all chemical constituents.[12][13]
Major Spill (large quantity, or any spill outside of a containment area)1. Evacuate the immediate area.[6] 2. Alert your supervisor and notify your institution's EHS or emergency response team immediately.[6]1. Do NOT attempt to clean up a major spill yourself. 2. Restrict access to the area. 3. Provide EHS personnel with the Safety Data Sheet (SDS) and any relevant information upon their arrival.Cleanup will be managed by trained emergency responders, who will handle the proper packaging and disposal of all contaminated materials.

Section 4: Visualizing the Disposal Decision Pathway

To ensure procedural clarity, the following diagram outlines the logical flow for managing waste streams containing 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine.

G Disposal Workflow for 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated Solid Solid Waste (Pure compound, contaminated gloves, paper) Start->Solid Liquid Liquid Waste (Solutions, reaction mixtures, rinsate) Start->Liquid SolidContainer 1. Place in compatible, sealed container. 2. Double-bag if required. 3. Attach 'Hazardous Waste' label with full chemical name. Solid->SolidContainer LiquidContainer 1. Place in compatible, sealed container (e.g., glass). 2. Attach 'Hazardous Waste' label with full chemical name and constituents. Liquid->LiquidContainer SAA Store in designated Satellite Accumulation Area (SAA) - Secondary Containment Required - Container Closed SolidContainer->SAA LiquidContainer->SAA EHS Request Pickup from Environmental Health & Safety (EHS) SAA->EHS

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (CAS 885280-72-8). Given that comprehensive public safety data for this specific compound is limited, this document employs a structural analogy approach to infer potential hazards and establish robust safety measures. Our primary objective is to empower you with the knowledge to work safely, ensuring that every procedure is a self-validating system of protection.

Hazard Analysis by Structural Analogy

The molecular structure of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine contains three key functional groups that guide our safety assessment. The potential hazards are derived from well-characterized analogous compounds.

  • Phenylamine (Aniline) Moiety: The core of this molecule includes a phenylamine structure, also known as aniline. Aniline and its derivatives are well-documented systemic toxins. The primary risks include absorption through the skin, inhalation, and ingestion, which can lead to methemoglobinemia—a serious condition where the blood's ability to carry oxygen is reduced.[1][2] Symptoms of exposure can be delayed and include headache, dizziness, cyanosis (blue discoloration of the skin and lips), and in severe cases, respiratory distress and collapse.[1][2] The International Agency for Research on Cancer (IARC) classifies aniline as "probably carcinogenic to humans".[2]

  • Aminothiazole Moiety: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently used in the development of therapeutic agents.[3][4] While many derivatives have low toxicity, the core structure presents potential hazards. Thiazole itself is a flammable liquid that can cause respiratory irritation and asthma-like symptoms upon exposure.[5] Compounds in this class may also cause skin and eye irritation.[6][7]

  • Primary Amine Group (-NH2): Amines, in general, can be irritants to the skin, eyes, and respiratory system.[8] Depending on their concentration and structure, they can be corrosive.

Based on this analysis, we must assume the compound is harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious irritation to the eyes, skin, and respiratory tract.

Table 1: Summary of Potential Hazards

Functional GroupAnalogous Compound(s)Potential Hazards
PhenylamineAnilineSystemic toxicity via skin absorption, inhalation, ingestion; Methemoglobinemia; Potential carcinogen; Skin, eye, and respiratory irritation.[1][2]
AminothiazoleThiazole, 2-aminothiazole derivativesSkin, eye, and respiratory irritation; Potential for asthma-like symptoms; Flammability.[5][6][7]
Primary AmineGeneral AminesSkin and eye irritation; Corrosivity; Respiratory tract irritation.[8]

The Hierarchy of Controls: A Foundational Safety Principle

Before any personal protective equipment is selected, it is crucial to understand that PPE is the last line of defense. The most effective safety measures involve eliminating or minimizing the hazard at its source. This principle, known as the Hierarchy of Controls, should always guide your experimental design.

cluster_0 A Elimination (Most Effective) B Substitution A->B Physically remove the hazard C Engineering Controls B->C Replace the hazard D Administrative Controls C->D Isolate people from the hazard (e.g., Fume Hood) E Protect the worker with PPE D->E Change the way people work cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area: - Line with absorbent pads - Assemble all equipment prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Weigh Compound on Tare handle1->handle2 handle3 Securely Cap Primary & Sample Containers handle2->handle3 clean1 Decontaminate Spatula & Work Surface handle3->clean1 clean2 Collect All Contaminated Waste (Pads, Wipes, Outer Gloves) clean1->clean2 clean3 Place in Labeled Hazardous Waste Bag clean2->clean3 clean4 Remove PPE in Correct Order (Outer Gloves -> Gown -> Inner Gloves) clean3->clean4

Caption: Step-by-step workflow for safely weighing the compound.

Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Emergency Procedures and Disposal

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. [9]Wash the affected area with copious amounts of soap and water for at least 15 minutes. [10]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. [11]Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. [10]If breathing is difficult or has stopped, provide artificial respiration. [1]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [12]Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Minor Spills (in a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [13]* Major Spills: Evacuate the area immediately. Alert your institution's emergency response team.

Waste Disposal

All materials contaminated with 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste. [5]* Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Compliance: Ensure disposal follows all local, state, and federal regulations. [5][11]Do not dispose of this chemical down the drain.

References

  • What are the Health and Safety Guidelines for Using Amines?
  • Thiazole - Santa Cruz Biotechnology.
  • 2-(4-Aminophenyl)-6-methylbenzothiazole | C14H12N2S | CID 7087 - PubChem. [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • Allyl-(4-phenyl-thiazol-2-yl)-amine | C12H12N2S | CID 283598 - PubChem. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - KTU ePubl. [Link]

  • Synthesis of 2-aminothiazole derivatives: A short review - ResearchGate. [Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Aniline - Incident management - GOV.UK. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
Reactant of Route 2
4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
© Copyright 2026 BenchChem. All Rights Reserved.